Nemifitide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
173240-15-8 |
|---|---|
Formule moléculaire |
C33H43FN10O6 |
Poids moléculaire |
694.8 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-N-[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H43FN10O6/c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39)/t21-,23+,25+,26+,27+/m1/s1 |
Clé InChI |
SGXPTOACEHQGHL-RCNLLYRESA-N |
SMILES isomérique |
C1[C@H](CN([C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)[C@H](CC4=CC=C(C=C4)F)N)O |
SMILES canonique |
C1C(CN(C1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)C(CC4=CC=C(C=C4)F)N)O |
Séquence |
XXRGW |
Origine du produit |
United States |
Foundational & Exploratory
Nemifitide's Enigmatic Antidepressant Action: A Technical Whitepaper on its Putative Mechanism
For Researchers, Scientists, and Drug Development Professionals
Published: December 15, 2025
Abstract
Nemifitide (INN-00835) is a pentapeptide analog of the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1) that has demonstrated a rapid onset of antidepressant effects in clinical trials for major depressive disorder (MDD). Despite reaching Phase III studies, its precise mechanism of action remains to be fully elucidated. This technical guide synthesizes the available preclinical and clinical data to construct a putative mechanistic framework. The prevailing hypothesis suggests this compound's antidepressant properties arise from a multi-target engagement of key neuropeptidergic and serotonergic systems, primarily through weak antagonism of the 5-HT2A receptor and potential modulation of the melanocortin and neuropeptide Y (NPY) systems. This document provides a detailed overview of the proposed signaling pathways, a summary of quantitative data from relevant studies, and outlines the experimental protocols employed in the investigation of this compound.
Introduction
This compound is a synthetic pentapeptide with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2. Developed for the treatment of MDD, it has shown mixed efficacy but is notable for its rapid onset of action, typically within 5-7 days, and a favorable safety profile in clinical trials involving over 430 individuals. Administered via subcutaneous injection, this compound has a remarkably short half-life of 15-30 minutes, yet demonstrates clinical efficacy with once-daily dosing. The mechanism of action is thought to be analogous to its parent compound, MIF-1.
Putative Mechanism of Action
The antidepressant effect of this compound is likely not attributable to a single, high-affinity target but rather a synergistic modulation of multiple neurotransmitter systems. The leading hypotheses center on its interaction with serotonergic, melanocortin, and NPY pathways.
Serotonergic System Modulation: 5-HT2A Receptor Antagonism
This compound has been shown to act as an antagonist at the 5-HT2A receptor, albeit at micromolar concentrations. In major depression, hyperactivity of the 5-HT2A receptor is implicated in the pathophysiology. Antagonism of this receptor is a known mechanism of action for some antidepressant and atypical antipsychotic medications.
Proposed Signaling Pathway:
By antagonizing the 5-HT2A receptor, this compound may disinhibit downstream pathways, leading to an increase in the release of other neurotransmitters, such as dopamine (B1211576) and norepinephrine, in the prefrontal cortex. This could contribute to the rapid antidepressant effects observed.
Caption: Putative 5-HT2A Antagonism Pathway of this compound.
Modulation of the Melanocortin and NPY Systems
This compound is an analog of MIF-1, which is known to inhibit the release of alpha-melanocyte-stimulating hormone (α-MSH). α-MSH is an agonist at melanocortin receptors, including the MC4 receptor, and has been shown to exert pro-depressant effects. Conversely, Neuropeptide Y (NPY) exhibits antidepressant-like properties. There is evidence of an antagonistic interaction between α-MSH and NPY in the regulation of mood. This compound's weak binding to MC4 and NPY1 receptors suggests a potential role in this interplay.
Proposed Signaling Pathway:
This compound may inhibit the release or action of α-MSH, thereby reducing the activation of MC4 receptors. This could lead to a disinhibition of NPY signaling, contributing to its antidepressant effects.
Caption: Hypothesized Melanocortin-NPY Pathway Modulation.
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Animal Models of Depression
| Animal Model | Test | This compound Dose Range (mg/kg) | Outcome | Comparator(s) | Reference |
| Flinders Sensitive Line (FSL) Rats | Forced Swim Test | 0.025-0.3 and 3.0-15.0 | Significantly increased swimming (antidepressant-like effect) | Desipramine (5.0 mg/kg), Fluoxetine (5.0 mg/kg) | |
| Sprague-Dawley Rats | Porsolt Test | Not specified | More active than comparators | Fluoxetine, Sertraline | |
| Sprague-Dawley Rats | Neurochemical Analysis | Not specified | Decreased 5-HT levels and turnover in the hippocampus | - |
Table 2: Overview of this compound Clinical Trial Parameters
| Phase | Number of Participants | Dose Range | Duration of Treatment | Key Efficacy Measures | Outcome Highlights | Reference(s) |
| Phase II | 55 | 18 mg/day (s.c.) | 10 days | MADRS, HAMD | - | |
| Phase II | 27 (open-label extension) | 18-72 mg/day (s.c.) | Re-treatment upon relapse | - | 66.7% responded to re-treatment | |
| Phase II | 25 (refractory depression) | 40-240 mg/day (s.c.) | 10-20 doses | MADRS, HAMD, CGI-I | 11/25 responded based on MADRS | |
| Phase II | 81 | 30 mg/day and 45 mg/day (s.c.) | 2 weeks (5 days/week) | MADRS, HAMD, CGI | 45 mg/day showed significant superiority over placebo |
Experimental Protocols
Detailed experimental protocols for this compound studies are largely proprietary. The following are generalized methodologies for the key experiments cited.
Forced Swim Test (Porsolt Test)
This is a behavioral test used to assess antidepressant-like activity in rodents.
Objective: To measure the effect of this compound on behavioral despair.
General Protocol:
-
Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Acclimation: Animals are handled for several days prior to testing.
-
Drug Administration: this compound or vehicle is administered subcutaneously at specified time points before the test.
-
Test Procedure: Animals are placed individually into the swim tank for a 6-minute session. The session is typically video-recorded.
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing are scored by a trained observer blinded to the treatment conditions. A decrease in immobility time is indicative of an antidepressant-like effect.
Caption: General Workflow for the Forced Swim Test.
Receptor Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
Objective: To quantify the binding of this compound to its putative receptor targets.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes.
-
Radioligand Incubation: A known concentration of a radiolabeled ligand that specifically binds to the target receptor is incubated with the membrane preparation.
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation and Counting: Bound and free radioligand are separated (e.g., by filtration), and the amount of radioactivity bound to the membranes is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The mechanism of action of this compound in major depressive disorder is likely multifaceted, involving a complex interplay of weak interactions with several key neurotransmitter systems. The current evidence points towards a primary role for 5-HT2A receptor antagonism, potentially augmented by modulation of the melanocortin and NPY pathways. This multi-target engagement may underlie its rapid onset of action.
To further elucidate the precise mechanism, future research should focus on:
-
Quantitative Binding Studies: Determining the specific binding affinities (Ki) of this compound for its putative receptors to ascertain their physiological relevance.
-
Downstream Signaling Analysis: Investigating the direct effects of this compound on intracellular signaling cascades (e.g., phosphorylation of key proteins like ERK and CREB) in relevant brain regions.
-
In Vivo Target Engagement Studies: Utilizing techniques such as positron emission tomography (PET) to confirm that this compound engages its proposed targets in the living brain at clinically relevant doses.
A more comprehensive understanding of this compound's mechanism of action will be crucial for optimizing its therapeutic potential and for the development of a new generation of rapid-acting antidepressants.
Discovery and synthesis of Nemifitide peptide
Mechanism of Action
The precise mechanism of action for Nemifitide's antidepressant effects is not fully understood. However, research points to a multi-faceted interaction with several neurochemical systems, likely stemming from its similarity to MIF-1.
-
Analog of MIF-1: this compound is thought to act in a manner analogous to Melanocyte-Inhibiting Factor-1 (MIF-1), an endogenous peptide with known antidepressant effects.[1][2]
-
Receptor Binding Profile: In vitro studies have shown that this compound binds to several G-protein coupled receptors, albeit at micromolar concentrations.[1] Its affinity for these receptors suggests a broad, though perhaps weak, modulatory role. Key binding targets include:
-
Serotonin (B10506) 5-HT2A Receptor: this compound acts as an antagonist at this receptor.[1]
-
Neuropeptide Y Receptor Y1 (NPY1) [1]
-
Bombesin Receptors [1]
-
Melanocortin Receptors (MC4 and MC5) [1]
-
-
Serotonergic Pathway Involvement: Preclinical studies in rats have indicated that this compound administration leads to decreased serotonin (5-HT) levels and turnover in the hippocampus. This suggests a modulation of the serotonergic system, a key pathway implicated in the pathophysiology of depression.
-
Melanocortin System: The interaction with melanocortin receptors may be significant, as this system is involved in the brain's reward and motivation circuits, which are often dysfunctional in depression.
The clinical relevance of its relatively weak binding to these receptors is still unclear. It is possible that its antidepressant effect arises from a synergistic action across these multiple targets or through a yet-to-be-identified primary mechanism.
Proposed Signaling Pathway
The following diagram illustrates the potential signaling interactions of this compound based on current preclinical and in vitro data.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Pharmacokinetic Properties
| Parameter | Value | Species | Administration Route | Reference |
| Elimination Half-life | 15–30 minutes | Human | Subcutaneous | [1] |
| Absorption/Elimination | Rapid | Human | Subcutaneous | |
| Cmax (Peak Plasma Conc.) | 45.7 ng/mL | Human | 18 mg, Subcutaneous | |
| Tmax (Time to Peak) | 0.25 hours | Human | 18 mg, Subcutaneous | |
| Dose Proportionality | Linear AUC & Cmax | Human | 8 mg to 320 mg, s.c. | |
| Min. Effective Conc. (MEC) | 5 ng/mL | Human | Subcutaneous |
Table 2: Clinical Efficacy Data
| Study Phase | Patient Population | Dosing Regimen | Key Efficacy Outcome | Reference |
| Phase II | Major Depressive Disorder (MDD) | 18 to 72 mg/day (s.c.) | 66.7% (18/27) responded to re-treatment in an open-label extension. | |
| Pilot Study | Chronic Refractory Depression | 40–240 mg/day (s.c.) | 44% (11/25) responded (>50% improvement in MADRS score). | |
| Phase II | MDD | 30 mg/day or 45 mg/day (s.c.) | 45 mg/day dose showed statistically significant superiority vs. placebo at peak effect. | |
| Phase II | MDD | 18 mg/day (s.c.) | 89% response in patients with Cmax ≥ 45.7 ng/mL vs. 40% with Cmax < 45.7 ng/mL. |
Table 3: Preclinical Data
| Animal Model | Test | Dosing Regimen (i.p.) | Outcome | Reference |
| Flinders Sensitive Line (FSL) Rats | Forced Swim Test | 0.025–0.3 mg/kg (low dose) | Significant increase in swimming (antidepressant-like effect). | [2] |
| Flinders Sensitive Line (FSL) Rats | Forced Swim Test | 3.0–15.0 mg/kg (high dose) | Significant increase in swimming (antidepressant-like effect). | [2] |
| Sprague-Dawley Rats | Neurochemical Analysis | Not specified | Decreased 5-HT levels and turnover in the hippocampus. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Receptor Binding Assay Protocol (General)
While the specific parameters for this compound are not detailed in the provided results, a general protocol to determine binding affinity for receptors like 5-HT2A would be as follows:
-
Membrane Preparation: Cell lines stably expressing the human receptor of interest (e.g., 5-HT2A) are cultured and harvested. The cells are homogenized and centrifuged to isolate the cell membranes, which are then stored at -80°C.
-
Radioligand Binding: A known radiolabeled ligand for the receptor (e.g., [3H]ketanserin for 5-HT2A) is used.
-
Competition Assay: A constant concentration of the radioligand and prepared cell membranes are incubated in a buffer solution. Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter, which traps the membranes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.
Forced Swim Test (FST) Protocol
The FST is a common behavioral test used to assess antidepressant-like activity in rodents.
-
Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Acclimation: Animals (e.g., FSL rats) are acclimated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: this compound, a reference antidepressant (e.g., fluoxetine), or vehicle is administered subcutaneously or intraperitoneally at a predetermined time before the test (e.g., 30-60 minutes prior, or chronically over several days).[2]
-
Test Procedure: Each rat is individually placed into the water cylinder for a set period, typically 5-6 minutes. The session is video-recorded for later analysis.
-
Behavioral Scoring: The duration of immobility (the state in which the animal makes only the minimal movements necessary to keep its head above water) is scored, typically during the last 4 minutes of the test. Other behaviors like swimming and climbing can also be scored.
-
Interpretation: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Workflow and Logical Diagrams
This compound Development Workflow
This diagram outlines the typical workflow from initial concept to clinical evaluation for a peptide therapeutic like this compound.
Logical Relationship of this compound
This diagram illustrates the logical derivation of this compound from its parent compound and its therapeutic goal.
References
Nemifitide and its Relationship to Melanocyte-Inhibiting Factor (MIF-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Nemifitide, a pentapeptide analog of the endogenous neuropeptide Melanocyte-Inhibiting Factor (MIF-1), which has been investigated for the treatment of major depressive disorder. This document details the chemical properties, mechanism of action, and clinical and preclinical data related to this compound, with a specific focus on its structural and functional relationship to MIF-1. It includes a comprehensive summary of quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Introduction
This compound (also known as INN-00835) is a synthetic pentapeptide with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2. It is structurally derived from the endogenous tripeptide Melanocyte-Inhibiting Factor (MIF-1), which has the sequence Pro-Leu-Gly-NH2.[1] this compound was developed for the treatment of major depressive disorder and has undergone several clinical trials.[1] Preclinical studies suggested its potential for a rapid onset of action compared to traditional antidepressants.[2] This guide explores the intricate relationship between this compound and its parent compound, MIF-1, delving into their mechanisms of action and the experimental evidence that defines our current understanding.
Chemical and Physical Properties
| Property | This compound | Melanocyte-Inhibiting Factor (MIF-1) |
| IUPAC Name | (4R)-4-hydroxy-L-prolyl-N5-(diaminomethylidene)-L-ornithylglycyl-N-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-L-tryptophanamide | (2S)-N-(1-(2-amino-2-oxoethyl)-3-methylbutyl)pyrrolidine-2-carboxamide |
| Amino Acid Sequence | 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH₂ | Pro-Leu-Gly-NH₂ |
| Molecular Formula | C₃₃H₄₃FN₁₀O₆ | C₁₃H₂₄N₄O₃ |
| Molar Mass | 694.769 g/mol | 284.35 g/mol |
| Structure | Pentapeptide | Tripeptide |
Mechanism of Action
Melanocyte-Inhibiting Factor (MIF-1)
The mechanism of action for MIF-1 is multifaceted. It is known to be a positive allosteric modulator of the D₂ and D₄ dopamine (B1211576) receptors.[3] This modulation is thought to increase the binding affinity of dopamine agonists to the high-affinity state of the receptor, thereby potentiating dopaminergic neurotransmission.[1] Additionally, MIF-1 has been shown to antagonize opioid receptor actions.[3]
Studies have also elucidated a signaling cascade initiated by MIF-1 involving the activation of the immediate early gene c-Fos. This activation is preceded by a transient increase in phosphorylated extracellular signal-regulated kinase (pERK) and an initial reduction in phosphorylated Signal Transducer and Activator of Transcription 3 (pSTAT3).
This compound
The precise mechanism of action for this compound is not fully elucidated but is presumed to be analogous to that of MIF-1.[1] Preclinical studies in rats have shown that this compound administration leads to a decrease in serotonin (B10506) (5-HT) levels and turnover in the hippocampus, suggesting the involvement of the serotonergic system in its antidepressant effects.[2] this compound has also been shown to act as an antagonist at 5-HT₂A receptors, which is a known mechanism of action for some antidepressant medications.[1] Furthermore, it exhibits binding affinity for NPY₁, bombesin, and melanocortin receptors MC₄ and MC₅, although the clinical significance of these interactions at micromolar concentrations is unclear.[1]
Preclinical Data
Forced Swim Test in Flinders Sensitive Line (FSL) Rats
Objective: To assess the antidepressant-like effects of this compound in a genetic animal model of depression.
Experimental Protocol:
-
Subjects: Male Flinders Sensitive Line (FSL) rats, a strain selectively bred for increased immobility in the forced swim test.
-
Apparatus: A cylindrical container (45 cm high x 20 cm diameter) filled with water (25°C) to a depth of 30 cm.
-
Procedure:
-
Habituation (Day 1): Rats were placed in the water-filled cylinder for a 15-minute pre-test session.
-
Drug Administration: this compound was administered subcutaneously once daily for 5 or 14 consecutive days.
-
Test Session (24 hours after the last dose): Rats were placed back into the cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (floating without struggling) was recorded.
-
Quantitative Data: A study by Overstreet et al. (2004) reported the following results:
| Treatment Group | Dose (mg/kg) | Duration of Immobility (seconds, mean ± SEM) |
| Vehicle Control | - | Data not provided in abstract |
| This compound (Low Dose) | 0.3 | Significantly reduced |
| This compound (High Dose) | 10.0 | Significantly reduced |
| Fluoxetine | 10.0 | Significantly reduced |
| Desipramine | 10.0 | Significantly reduced |
Note: The study found a U-shaped dose-response curve, with intermediate doses being less effective.
Clinical Data
This compound has been evaluated in several Phase I and Phase II clinical trials for major depressive disorder.
Phase II Double-Blind, Placebo-Controlled Study (Feighner et al.)
Objective: To evaluate the efficacy and safety of this compound in outpatients with Major Depressive Disorder.
Experimental Protocol:
-
Participants: Outpatients meeting DSM-IV criteria for major depressive disorder.
-
Design: A multicenter, double-blind, placebo-controlled, randomized trial.[4]
-
Treatment: Patients received daily subcutaneous injections of this compound (30 mg/d or 45 mg/d) or placebo for two five-day cycles, separated by a two-day break.[4]
-
Primary Efficacy Measure: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) score.[4]
-
Secondary Efficacy Measures: 17-item Hamilton Depression Rating Scale (HAMD-17), Clinical Global Impression (CGI) scale, and Carroll Self-Rating Scale for Depression.[4]
Quantitative Data: An interim analysis of a study involving 78 outpatients showed the following:[5]
| Treatment Group | N | Mean Change from Baseline in MADRS Score | p-value vs. Placebo |
| Placebo | 26 | - | - |
| This compound 30 mg/day | 26 | Not specified | Not significant |
| This compound 45 mg/day | 26 | -12.8 | < 0.05 |
In an open-label extension study with 27 subjects, 18 (66.7%) responded to re-treatment with this compound. The mean duration of effect between re-treatments was 3.3 months.[6][7]
Pharmacokinetic Data
| Parameter | Value |
| Route of Administration | Subcutaneous injection[1] |
| Time to Peak Plasma Concentration (Tmax) | ~10-30 minutes[8] |
| Elimination Half-life (t½) | 15-30 minutes[1] |
| Dose Proportionality | AUC and Cmax were dose-proportional over a range of 18 mg to 320 mg[8] |
Detailed Experimental Methodologies
Montgomery-Åsberg Depression Rating Scale (MADRS)
The MADRS is a ten-item, clinician-rated scale designed to assess the severity of depressive symptoms. Each item is rated on a 7-point scale (0-6), with higher scores indicating greater severity. The total score ranges from 0 to 60.[9]
Scoring Interpretation:
-
0-6: Normal/symptom-free
-
7-19: Mild depression
-
20-34: Moderate depression
-
≥35: Severe depression[10]
The interview should be conducted in a conversational manner, starting with general questions and moving to more specific probes to accurately rate each item.
17-item Hamilton Depression Rating Scale (HAMD-17)
The HAMD-17 is a widely used, clinician-administered scale to assess the severity of depression. It consists of 17 items, most of which are rated on a 5-point scale (0-4), while some are rated on a 3-point scale (0-2). The total score ranges from 0 to 52.[11]
Scoring Interpretation:
-
0-7: Normal
-
8-16: Mild depression
-
17-23: Moderate depression
-
≥24: Severe depression[3]
Receptor Binding Assay (Generalized Protocol)
Objective: To determine the binding affinity of this compound to specific receptors (e.g., 5-HT₂A, NPY₁, etc.).
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest.
-
Radioligand Selection: Choose a suitable radiolabeled ligand that binds with high affinity and specificity to the target receptor.
-
Competition Assay:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled ligand).
-
-
Separation of Bound and Free Ligand: Use a technique such as filtration to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion
This compound, a structurally related analog of MIF-1, has demonstrated antidepressant properties in both preclinical and clinical settings. Its mechanism of action, while not fully understood, appears to involve modulation of the serotonergic system, including antagonism of the 5-HT₂A receptor, and is likely informed by the known actions of MIF-1 on the dopaminergic system. The rapid onset of action observed in some studies presents a significant potential advantage over existing antidepressant therapies. However, further research is required to fully elucidate its signaling pathways and to establish its clinical efficacy and safety in larger patient populations. This technical guide provides a consolidated resource of the current knowledge on this compound and its relationship to MIF-1, intended to support ongoing and future research in this area.
References
- 1. novopsych.com [novopsych.com]
- 2. | BioWorld [bioworld.com]
- 3. resref.com [resref.com]
- 4. researchgate.net [researchgate.net]
- 5. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical effectiveness of this compound, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tnketaminewellness.com [tnketaminewellness.com]
- 8. apa.org [apa.org]
- 9. veale.co.uk [veale.co.uk]
- 10. madrs.net [madrs.net]
- 11. Hamilton Rating Scale for Depression - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Nemifitide
Disclaimer: Publicly available information on the pharmacokinetics of Nemifitide is limited, primarily sourced from clinical trial summaries and conference abstracts from the early 2000s. This guide synthesizes all available data into a comprehensive overview. Detailed preclinical data and full study reports are not widely available.
Introduction
This compound (also known as INN-00835) is a novel pentapeptide antidepressant with a structure analogous to the melanocyte-inhibiting factor (MIF-1).[1] Developed for the treatment of major depressive disorder, it has undergone several clinical trials, reaching Phase III studies.[1] A key characteristic of this compound is its route of administration; it is delivered via subcutaneous (s.c.) injection due to being orally inactive.[1] Despite a remarkably short plasma half-life, it has shown efficacy with a once-daily dosing regimen in some studies.[1] This document provides a detailed overview of its known pharmacokinetic profile, bioavailability, and the methodologies used in its assessment.
Pharmacokinetic Profile
The pharmacokinetics of this compound are characterized by rapid absorption and elimination following subcutaneous administration.
2.1 Absorption Following subcutaneous injection, this compound is rapidly absorbed into the systemic circulation. In a study with healthy human volunteers, the time to reach maximum plasma concentration (Tmax) was consistently observed at 10 minutes post-dose.[2] Another study reported the highest plasma concentrations occurring approximately 15 minutes (0.25 hours) after dosing.[3] Pharmacokinetic data from Phase I and II studies indicate that both the maximum plasma concentration (Cmax) and the total drug exposure, as measured by the area under the concentration-time curve (AUC), are dose-proportional for subcutaneous doses ranging from 8 mg to 320 mg.[4][5]
2.2 Distribution Specific data regarding the volume of distribution (Vd) and tissue distribution of this compound are not available in the public domain. As a peptide, its distribution may be limited primarily to the extracellular fluid.
2.3 Metabolism this compound is extensively metabolized. In vitro studies using rat and human tissue preparations have shown that the compound is significantly broken down in the liver and intestine.[4] The metabolism involves multiple cytochrome P-450 (CYP) isoforms, including CYP1A2, CYP2C19, and CYP2D6.[4] This multi-pathway metabolism suggests a low likelihood of significant drug-drug interactions with known CYP inhibitors.[4]
2.4 Excretion The primary routes of excretion for this compound and its metabolites have not been detailed in available literature. However, its very short elimination half-life of 15-30 minutes indicates rapid clearance from the body.[1]
Bioavailability
This compound is reported to be orally inactive, which suggests that its oral bioavailability is negligible.[1] This is common for peptide-based drugs, which are susceptible to degradation by proteases in the gastrointestinal tract. Consequently, it is administered parenterally, via subcutaneous injection.[1] While the absolute bioavailability of the subcutaneous route (compared to an intravenous dose) has not been explicitly stated, a study comparing administration by standard needle injection versus a needle-free device found that both methods resulted in similar systemic exposure, indicating reliable absorption from the subcutaneous tissue.[2]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in healthy human volunteers following a single subcutaneous dose.
| Dose (s.c.) | Administration Method | Cmax (ng/mL) | Tmax (min) | AUC (0-24h) (ng·h/mL) | Reference |
| 40 mg | Standard Needle/Syringe | 226 | 10 | 108 | [2] |
| 40 mg | Needle-Free Device | 245 | 10 | 106 | [2] |
| 80 mg | Needle-Free Device | 440 | 10 | 205 | [2] |
Table 1: Summary of this compound Pharmacokinetic Parameters in Humans
Experimental Protocols
5.1 Human Pharmacokinetic Study Protocol A clinical study was conducted to evaluate the pharmacokinetics of this compound following two different subcutaneous administration methods.[2]
-
Study Design: A randomized, single-dose, open-label, parallel-group pilot study.
-
Subjects: Healthy volunteers were divided into three treatment groups (n=4 each).
-
Dosing:
-
Group 1: 40 mg this compound via standard needle/syringe.
-
Group 2: 40 mg this compound via a needle-free injection system.
-
Group 3: 80 mg this compound via a needle-free injection system.
-
-
Sample Collection: Blood samples were collected at pre-dose and at 10 minutes, 0.5, 1, 2, 4, 6, and 24 hours after dosing.[2]
-
Analytical Method: Plasma concentrations of this compound were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) method.[2]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC(0-24h).[2]
5.2 In Vitro Metabolism Protocol The metabolic stability of this compound was assessed using tissue preparations from both rats and humans.[4]
-
Tissue Preparations: Liver and intestinal tissue preparations were used.
-
Incubation: Tissues were incubated with this compound at two different concentrations (0.01 mM and 0.1 mM).
-
Incubation Time: The incubation period was 60 minutes.[4]
-
Analysis: The extent of metabolism was determined by analyzing the remaining concentration of the parent compound, likely via LC/MS/MS. The involvement of specific CYP450 enzymes was also investigated.[4]
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for a typical pharmacokinetic study of this compound and its potential molecular interactions.
Caption: Experimental workflow for a human pharmacokinetic study of this compound.
Caption: Potential molecular targets and metabolic pathways of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparison of systemic exposure to this compound following two methods of subcutaneous administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. Clinical effect of this compound, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Receptor Binding Profile and Affinity of Nemifitide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available information regarding the receptor binding profile of Nemifitide. As of this writing, specific quantitative affinity data (e.g., Kᵢ, IC₅₀, K𝒹) for this compound are not available in peer-reviewed literature. Therefore, this guide provides a qualitative overview based on existing reports and details the generalized experimental methodologies and signaling pathways relevant to its identified receptor targets.
Introduction to this compound
This compound is a novel pentapeptide antidepressant with a structure analogous to the endogenous melanocyte-inhibiting factor (MIF-1).[1][2] Developed for the treatment of major depressive disorder, it has progressed to Phase III clinical trials.[1] One of the remarkable aspects of this compound is its rapid onset of action, often within 5-7 days, which is a significant departure from the weeks-to-months timeframe typical for conventional antidepressants.[1] Despite a very short plasma half-life of 15-30 minutes, it has shown efficacy with once-daily subcutaneous administration.[1] The precise mechanism of action remains to be fully elucidated, but its interaction with several neurotransmitter and neuropeptide receptors is believed to be key to its pharmacological effects.
This compound Receptor Binding Profile
This compound's interaction with central nervous system receptors is characterized by a relatively broad but weak binding profile. It has been reported to bind to several G-protein coupled receptors (GPCRs) at micromolar concentrations.[1] The clinical significance of these low-affinity interactions is not yet fully understood.[1]
Table 1: Qualitative Summary of this compound Receptor Binding
| Receptor Target | Receptor Family | Reported Interaction | Reported Affinity |
| 5-HT₂ₐ | Serotonin Receptor | Antagonist | Micromolar |
| NPY₁ | Neuropeptide Y Receptor | Binding reported | Micromolar |
| Bombesin Receptors | Bombesin Receptor | Binding reported | Micromolar |
| MC₄ | Melanocortin Receptor | Binding reported | Micromolar |
| MC₅ | Melanocortin Receptor | Binding reported | Micromolar |
Source: Wikipedia, citing relevant primary literature.[1]
Experimental Protocols: Determining Receptor Binding Affinity
To quantify the binding affinity of a ligand like this compound to its target receptors, a competitive radioligand binding assay is a standard and robust methodology.[3][4] While a specific protocol for this compound has not been published, the following represents a generalized workflow for such an experiment.
General Protocol for Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand of known affinity from a receptor preparation.
1. Membrane Preparation:
-
Source: Tissues or cultured cells expressing the receptor of interest (e.g., rat brain cortex for 5-HT₂ₐ receptors).
-
Procedure: Homogenize the tissue/cells in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging to remove endogenous interfering substances. Resuspend the final membrane pellet in an assay buffer and determine the total protein concentration (e.g., via BCA assay).[5]
2. Assay Incubation:
-
Setup: The assay is typically performed in a 96-well plate format.
-
Components per well:
-
Receptor Source: A fixed amount of the membrane preparation.
-
Radioligand: A fixed concentration of a high-affinity radioligand for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂ₐ). The concentration is typically at or below its K𝒹 value.
-
Competitor: Increasing concentrations of the unlabeled test compound (this compound).
-
-
Controls:
-
Total Binding: Contains membranes and radioligand only (no competitor).
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known, non-radioactive ligand to block all specific binding sites.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[5]
3. Separation and Counting:
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[3]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding: For each concentration of the competitor, subtract the counts from the NSB wells from the total counts.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC₅₀: Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value—the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ), which represents the affinity of the competitor for the receptor, using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/K𝒹)
-
Where [L] is the concentration of the radioligand and K𝒹 is its dissociation constant.[6]
-
Visualization of Experimental Workflow
Caption: Workflow for a typical competitive radioligand binding assay.
Putative Signaling Pathways
This compound binds to several GPCRs that couple to distinct intracellular signaling cascades. Understanding these general pathways provides insight into the potential downstream cellular effects of this compound.
5-HT₂ₐ Receptor Signaling
The 5-HT₂ₐ receptor is primarily coupled to the Gαq/11 family of G-proteins.[7] As this compound is reported to be an antagonist at this receptor, it would block the downstream signaling cascade typically initiated by serotonin.
-
Mechanism: Agonist (e.g., Serotonin) binding activates Gαq, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects: IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG remains in the membrane and, along with Ca²⁺, activates Protein Kinase C (PKC). These events lead to the modulation of various cellular processes, including neuronal excitability. Antagonism by this compound would inhibit this cascade. The blockade of 5-HT₂ₐ receptors is a property shared by several antidepressant and atypical antipsychotic drugs and is thought to contribute to their therapeutic effects.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antidepressant-like effects of a novel pentapeptide, this compound, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
A Technical Guide to Preclinical Animal Models for Efficacy Testing of Nemifitide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core preclinical animal models and methodologies used to evaluate the efficacy of Nemifitide, a pentapeptide analog of melanocyte-inhibiting factor (MIF-1) investigated for its potential as a rapid-acting antidepressant. This document details the experimental protocols, summarizes key quantitative data, and visualizes the proposed signaling pathways and experimental workflows.
Core Preclinical Animal Model: Flinders Sensitive Line (FSL) Rat
The primary animal model utilized for assessing the antidepressant-like effects of this compound is the Flinders Sensitive Line (FSL) rat. The FSL rat is a selectively bred genetic model of depression that exhibits behavioral and neurochemical characteristics resembling human depression, including increased immobility in the forced swim test. This innate behavioral despair makes the FSL rat a valuable tool for screening potential antidepressant compounds.[1] Sprague-Dawley rats have also been used in related neurochemical studies to understand this compound's mechanism of action.
Primary Efficacy Endpoint: The Forced Swim Test (FST)
The Forced Swim Test (FST), also known as the Porsolt test, is the principal behavioral assay used to evaluate the antidepressant efficacy of this compound in the FSL rat model. The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture, and antidepressant treatments can reduce the duration of this immobility.
Detailed Experimental Protocol: Forced Swim Test (FST) in FSL Rats
This protocol synthesizes best practices and specific parameters reported in studies involving FSL rats and antidepressant testing.
Apparatus:
-
Cylinder: A transparent glass or plastic cylinder with a diameter of 20-40 cm and a height of 40-50 cm.
-
Water: The cylinder is filled with water (23-25°C) to a depth of 30 cm, ensuring the rat cannot touch the bottom with its hind paws or tail.
Procedure:
-
Acclimation: Rats are habituated to the testing room for at least 30-60 minutes before the test.
-
Pre-test Session (Day 1): Each rat is individually placed in the swim cylinder for a 15-minute session. This initial exposure induces a baseline level of immobility for the subsequent test.
-
Drying and Recovery: After the pre-test, the rats are removed from the water, gently dried with a towel, and placed in a heated cage for a short period before being returned to their home cages.
-
Drug Administration: this compound or vehicle is administered subcutaneously once daily for the duration of the treatment period (e.g., 5 or 14 days). The final dose is administered 22-24 hours before the test session.
-
Test Session (Day 2 or after treatment period): 24 hours after the pre-test (for acute studies) or following the chronic dosing period, the rats are placed back into the swim cylinder for a 5-minute test session. The entire session is recorded for later behavioral scoring.
Behavioral Scoring: The 5-minute test session is scored by a trained observer who is blind to the treatment conditions. The duration of the following behaviors is recorded:
-
Immobility: The rat remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical efficacy studies of this compound in the FSL rat model using the Forced Swim Test.
| Treatment Group | Dose (mg/kg, s.c.) | Treatment Duration | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle Control | - | 5 or 14 days | Baseline High | Baseline Low | Baseline Low |
| This compound (Low Dose) | 0.025 - 0.3 | 5 and 14 days | Significantly Decreased | Significantly Increased | Not Reported |
| This compound (Intermediate Dose) | 0.4 - 2.4 | 5 and 14 days | No Significant Effect | No Significant Effect | Not Reported |
| This compound (High Dose) | 3.0 - 15.0 | 5 and 14 days | Significantly Decreased | Significantly Increased | Not Reported |
| Desipramine | 5.0 | 5 days | Significantly Decreased | Significantly Increased | Not Reported |
| Fluoxetine | 5.0 | 5 days | No Significant Effect | No Significant Effect | Not Reported |
| Fluoxetine | 5.0 | 14 days | Significantly Decreased | Significantly Increased | Not Reported |
Note: Data is compiled from published findings. "Significantly Decreased/Increased" indicates a statistically significant difference compared to the vehicle control group. Specific mean and standard error values were not consistently reported across all studies for all behavioral parameters.
Proposed Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound is not fully elucidated, but it is known to be an analog of Melanocyte-Inhibiting Factor (MIF-1). Preclinical evidence also suggests the involvement of the serotonergic system, specifically the 5-HT2A receptor.
MIF-1 Signaling Pathway
MIF-1 has been shown to modulate neuronal function through various intracellular signaling cascades. The following diagram illustrates a potential pathway relevant to its antidepressant-like effects.
Caption: Proposed MIF-1 signaling pathway leading to antidepressant-like effects.
This compound and the 5-HT2A Receptor Signaling Pathway
Preclinical studies suggest that this compound may act as an antagonist at the 5-HT2A receptor. Antagonism of this receptor is a known mechanism of some antidepressant and atypical antipsychotic medications.
References
Nemifitide: A Technical Overview of Phase I and II Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemifitide (formerly INN-00835) is a synthetic pentapeptide analog of the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1). It has been investigated for the treatment of major depressive disorder (MDD) and has progressed to Phase III clinical trials. This technical guide provides a comprehensive overview of the available Phase I and Phase II clinical trial data for this compound, focusing on quantitative outcomes, experimental methodologies, and its proposed mechanism of action. Notably, this compound has shown potential for a rapid onset of action, a favorable safety profile, and efficacy in certain patient populations.[1]
Phase I Clinical Trial Data
Phase I studies involving over 430 participants have established a favorable safety and tolerability profile for this compound.[1] Doses up to 320 mg administered subcutaneously were well-tolerated. The most common adverse events were transient skin reactions at the injection site. No serious adverse events were reported in these early-phase trials.
Pharmacokinetics
Pharmacokinetic analyses from five Phase I and three Phase II studies in healthy volunteers and patients with depression revealed that this compound is rapidly absorbed and eliminated.[1] The elimination half-life is approximately 15-30 minutes. Both the area under the curve (AUC) and the maximum plasma concentration (Cmax) were found to be dose-proportional at subcutaneous doses ranging from 8 mg to 320 mg.
| Pharmacokinetic Parameter | Value |
| Elimination Half-life | 15-30 minutes |
| Dose Proportionality (AUC & Cmax) | Observed at 8 mg to 320 mg s.c. |
Phase II Clinical Trial Data
Multiple Phase II studies have been conducted to evaluate the efficacy and safety of this compound in patients with MDD. These trials have explored various dosing regimens and patient populations.
Efficacy in Major Depressive Disorder
A key Phase II, 6-week, double-blind, multicenter, outpatient study randomized 81 patients with MDD to receive daily subcutaneous injections of 30 mg/d this compound, 45 mg/d this compound, or placebo for two weeks (five days per week), followed by a four-week follow-up period.[2][3] The primary efficacy measure was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[2][3] Secondary measures included the 17-item Hamilton Psychiatric Rating Scale for Depression (HAMD).[2][3]
This study demonstrated a statistically significant superiority of the 45 mg/d dose compared to placebo at the time of peak effect, which was observed one week after the end of treatment.[2][3] An exploratory analysis revealed a greater response to both this compound doses in patients with a baseline HAMD score greater than 22.[2][3]
In these studies, a "responder" was defined as a patient experiencing at least a 50% decrease in the MADRS score from baseline or a Clinical Global Impression-Improvement (CGI-I) score of 1 or 2.[4]
An open-label extension study involving 27 subjects who had participated in a previous double-blind trial showed that 66.7% (18 out of 27) of patients responded to re-treatment with this compound.[5] The mean duration of the antidepressant effect between re-treatments was 3.3 months.[5]
| Phase II Efficacy Outcomes | |
| Study Design | 6-week, double-blind, multicenter, outpatient |
| Patient Population | 81 patients with MDD |
| Treatment Arms | 30 mg/d this compound, 45 mg/d this compound, Placebo |
| Primary Efficacy Measure | Change from baseline in MADRS total score |
| Key Finding | Statistically significant superiority of 45 mg/d this compound vs. Placebo at peak effect (1 week post-treatment)[2][3] |
| Responder Rate (Open-label Extension) | 66.7% on re-treatment[5] |
| Mean Duration of Effect (Open-label Extension) | 3.3 months between re-treatments[5] |
Safety and Tolerability in Phase II
Across the Phase II trials, this compound demonstrated a good tolerability and safety profile.[2][3] There were no dropouts due to adverse events, and the incidence of side effects with this compound was comparable to that of placebo.[2][3]
Experimental Protocols
Phase II Double-Blind, Placebo-Controlled Trial
Objective: To assess the efficacy and safety of two different doses of this compound compared to placebo in outpatients with Major Depressive Disorder.
Methodology:
-
Patient Screening: 81 patients meeting the DSM-IV criteria for MDD were enrolled.[2][3]
-
Randomization: Patients were randomized to one of three treatment arms: 30 mg/d this compound, 45 mg/d this compound, or placebo.[2][3]
-
Treatment Administration: this compound or placebo was administered via subcutaneous injection once daily for five consecutive days per week for two weeks.[2][3]
-
Follow-up: Patients were followed for an additional four weeks after the treatment period.[2][3]
-
Efficacy Assessment: The primary efficacy endpoint was the change from baseline in the total score of the Montgomery-Åsberg Depression Rating Scale (MADRS). Secondary endpoints included the 17-item Hamilton Depression Rating Scale (HAMD), the Clinical Global Impression (CGI) severity and improvement scales, and the Carroll Self-Rating Scale for Depression.[2][3]
-
Safety Monitoring: Adverse events were monitored and recorded throughout the study.
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound is not fully elucidated; however, it is known to be a structural analog of melanocyte-inhibiting factor (MIF-1).[1] Preclinical studies in rats have suggested the involvement of a serotonergic pathway in its pharmacological effects.[6]
This compound has been shown to bind to several receptors, albeit with micromolar affinity, including the 5-HT2A receptor (acting as an antagonist), NPY1, bombesin, and melanocortin receptors MC4 and MC5.[1] The clinical significance of these weak interactions remains to be determined.
Given its relationship to MIF-1, it is plausible that this compound may share some of its signaling pathways. The diagram below illustrates a potential signaling cascade based on the known interactions of this compound and the broader understanding of antidepressant mechanisms.
Conclusion
The available Phase I and II clinical trial data for this compound suggest that it is a promising candidate for the treatment of major depressive disorder, particularly in patients with more severe symptoms. Its rapid onset of action and favorable safety profile are notable advantages. Further research, including the complete data from Phase III trials, is needed to fully establish its efficacy and safety and to elucidate its precise mechanism of action. The unique pharmacokinetic and pharmacodynamic properties of this compound may represent a novel approach to antidepressant therapy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of 30 mg/d and 45 mg/d this compound compared to placebo in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical effect of this compound, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical effectiveness of this compound, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant-like effects of a novel pentapeptide, this compound, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Nemifitide: A Technical Overview of its Chemical Properties and Investigational Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemifitide (also known as INN-00835) is a synthetic pentapeptide analogue of the endogenous melanocyte-inhibiting factor (MIF-1) that has been investigated for the treatment of major depressive disorder.[1][2] This technical guide provides a detailed overview of this compound's amino acid sequence, chemical structure, and a summary of its preclinical and clinical investigation. It includes quantitative data, experimental methodologies, and diagrams of its proposed signaling interactions and experimental workflows.
Core Chemical and Physical Properties
This compound is a pentapeptide with a specific sequence of modified and standard amino acids. Its chemical identity is well-characterized, providing a solid foundation for its study and synthesis.
Amino Acid Sequence
The amino acid sequence of this compound is 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2.[1][3] This sequence can be described as:
-
4-F-Phe: A non-proteinogenic amino acid, 4-Fluoro-L-phenylalanine, at the N-terminus.
-
4-OH-Pro: (4R)-4-hydroxy-L-proline (Hydroxyproline), a post-translationally modified amino acid.
-
Arg: L-Arginine.
-
Gly: Glycine.
-
Trp-NH2: L-Tryptophanamide, with the C-terminus amidated.
Chemical Structure and Identifiers
The chemical structure of this compound is presented below, along with its key identifiers.
| Identifier | Value |
| IUPAC Name | (4R)-4-hydroxy-L-prolyl-N5-(diaminomethylidene)-L-ornithylglycyl-N-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-L-tryptophanamide[1] |
| Molecular Formula | C33H43FN10O6[1][3][4][5] |
| Molar Mass | 694.769 g·mol−1[1][4][5] |
| CAS Number | 173240-15-8[1][3][4] |
| PubChem CID | 6918348[1] |
| SMILES | C1--INVALID-LINK--N)C(=O)NCC(=O)N--INVALID-LINK--C(=O)N)C(=O)--INVALID-LINK--F)N">C@HO[1] |
| InChI | InChI=1S/C33H43FN10O6/c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39)/t21-,23+,25+,26+,27+/m1/s1[1][5] |
Pharmacological and Clinical Data
This compound has undergone several clinical trials, providing data on its pharmacokinetics, efficacy, and safety profile.
Pharmacokinetic Properties
| Parameter | Value | Source |
| Half-life | 15-30 minutes | [1] |
| Administration | Subcutaneous injection | [1] |
| Absorption & Elimination | Rapidly absorbed and eliminated | [6] |
| Dose Proportionality | AUC and Cmax are dose-proportional at doses from 8 mg to 320 mg s.c. | [6] |
| Metabolism | Extensively metabolized in the liver and intestine, involving CYP1A2, CYP2C19, and CYP2D6 | [6] |
Receptor Binding Profile
The mechanism of action for this compound is not fully elucidated, but it is known to bind to several receptors, albeit at micromolar concentrations.[1]
| Receptor | Interaction |
| 5-HT2A | Antagonist |
| NPY1 | Binds |
| Bombesin | Binds |
| MC4 | Binds |
| MC5 | Binds |
Clinical and Preclinical Dosages
| Study Type | Model | Dosage Range | Source |
| Preclinical | Flinders Sensitive Line (FSL) rats | 0.025-0.3 mg/kg and 3.0-15.0 mg/kg (biphasic effect) | [2] |
| Phase II Clinical | Patients with major depression | 0.2 mg/kg/day s.c. for 5 days | [7] |
| Phase II Clinical | Patients with major depression | 18 mg/patient/day s.c. | [7] |
| Clinical Study | Outpatients with MDD | 30 mg/day and 45 mg/day s.c. | [8] |
| Pilot Study | Refractory depression patients | 40-240 mg/day s.c. for 10-20 doses | [9] |
Mechanism of Action and Signaling Pathways
While the precise mechanism of action remains unclear, this compound's structural similarity to MIF-1 and its receptor binding profile suggest potential pathways.[1] Administration in rats has been shown to decrease 5-HT levels and turnover in the hippocampus, indicating an involvement of the serotonergic system.[6]
Caption: Proposed signaling interactions of this compound.
Experimental Protocols and Workflows
The following sections detail common experimental methodologies used in the evaluation of this compound.
Preclinical Efficacy: Forced Swim Test
The Porsolt forced swim test is a common behavioral test used to assess antidepressant-like activity in rodents.
Protocol:
-
Animal Model: Flinders Sensitive Line (FSL) rats, a genetic model of depression, are used.
-
Acclimation: Animals are acclimated to the housing facilities for at least one week prior to the experiment.
-
Treatment: Rats are treated chronically with this compound (e.g., 0.025-15.0 mg/kg), a reference antidepressant (e.g., desipramine, fluoxetine), or vehicle via subcutaneous injection for a specified period (e.g., 5 or 14 days).[2]
-
Forced Swim Test: 22-24 hours after the last treatment, rats are individually placed in a cylinder filled with water (25°C) for a 5-minute test session.
-
Data Analysis: The duration of immobility (floating without struggling) is recorded. A significant decrease in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.[2]
Caption: Workflow for the preclinical forced swim test.
Clinical Trial Workflow
Clinical trials for this compound in patients with major depressive disorder (MDD) follow a structured protocol to assess safety and efficacy.
Protocol:
-
Patient Recruitment: Patients meeting DSM-IV criteria for MDD are screened for eligibility.
-
Randomization: Eligible patients are randomized to receive this compound (e.g., 30 mg/d or 45 mg/d) or a placebo in a double-blind manner.[8]
-
Treatment Period: The drug or placebo is administered via subcutaneous injection over a defined period (e.g., daily for 5 days a week for 2 weeks).[8]
-
Follow-up: Patients are followed for an additional period (e.g., 4 weeks) to assess the duration of effect.[8]
-
Efficacy Assessment: Efficacy is evaluated using psychiatric rating scales such as the Montgomery-Asberg Depression Rating Scale (MADRS), Hamilton Psychiatric Rating Scale for Depression (HAMD), and Clinical Global Impression (CGI) scales at baseline and various time points throughout the study.[8]
-
Safety Monitoring: Adverse events are monitored and recorded throughout the trial.
-
Data Analysis: Changes in depression scale scores from baseline are compared between the this compound and placebo groups.
Caption: General workflow for a double-blind, placebo-controlled clinical trial of this compound.
Conclusion
This compound is a well-defined pentapeptide with antidepressant properties demonstrated in both preclinical and clinical settings. Its rapid onset of action and favorable safety profile are notable characteristics.[1][7] Although its precise mechanism of action requires further investigation, its interaction with the serotonergic system provides a basis for future research. The experimental protocols and data presented in this guide offer a comprehensive technical foundation for professionals in the field of drug development and neuroscience.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antidepressant-like effects of a novel pentapeptide, this compound, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. This compound – R&D PEPTIDE.ONE [rnd.peptide.one]
- 5. GSRS [precision.fda.gov]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Clinical effect of this compound, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on Nemifitide for Treatment-Resistant Depression: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nemifitide (also known as INN 00835) is a synthetic pentapeptide analog of the endogenous melanocyte-inhibiting factor (MIF-1).[1] Early research into this compound explored its potential as a novel, rapid-acting antidepressant for individuals with treatment-resistant major depressive disorder (MDD).[2] Developed by Innapharma, Inc. (later Tetragenex), this compound has undergone several clinical trials, reaching Phase III studies.[1] This technical guide provides a comprehensive overview of the early preclinical and clinical research on this compound, focusing on quantitative data, experimental methodologies, and proposed mechanisms of action.
Core Research Findings
Clinical Efficacy
Early clinical trials of this compound showed mixed but promising results in patients with treatment-resistant depression. A notable feature observed in some studies was a rapid onset of antidepressant effects, typically within 5 to 7 days.[1]
Table 1: Summary of Key Clinical Trials on this compound for Major Depressive Disorder
| Study | Design | No. of Patients | Population | Dosage | Treatment Duration | Key Efficacy Outcomes |
| Pilot Study (Feighner et al.) | Double-blind, Placebo-controlled | 52 | MDD Outpatients | 0.2 mg/kg/day (subcutaneous) | 5 consecutive days | Statistically significant response to treatment after 5 days based on HAMD, MADRS, CSRS, CGI, and VAS scores. A minimum effective plasma concentration (MEC) of 5 ng/ml was identified.[2][3] |
| Phase II Study (Feighner et al.) | Double-blind, Placebo-controlled | 55 | MDD Outpatients | 18 mg/day (subcutaneous) | 5 or 10 consecutive days | 89% responder rate in patients with Cmax ≥ 45.7 ng/ml versus 40% in those with Cmax < 45.7 ng/ml. Onset of action was observed within 48 hours.[2][4] |
| Open-Label Pilot Study (Feighner et al.) | Open-label, Single-center | 25 | Chronic Refractory Depression | 40-240 mg/day (subcutaneous) | 10-20 doses | 11 out of 25 patients responded ( >50% improvement in MADRS). The mean duration of response was approximately 2 months.[5] |
| Phase II Study (Montgomery et al.) | Double-blind, Placebo-controlled, Multicenter | 81 | MDD Outpatients | 30 mg/day or 45 mg/day (subcutaneous) | 5 days/week for 2 weeks | The 45 mg/day dose showed a statistically significant superiority over placebo at 1 week post-treatment based on the MADRS. A greater effect was seen in patients with a baseline HAMD score > 22.[6] |
| Phase II Extension Study (Feighner et al.) | Open-label | 27 | MDD Outpatients (from a previous placebo-controlled study) | 18-72 mg/day (subcutaneous) | As needed | 66.7% of subjects responded to re-treatment. The mean duration of effect between re-treatments was 3.3 months.[7] |
Pharmacokinetics
This compound is characterized by rapid absorption and elimination.[8] It is administered via subcutaneous injection as it is orally inactive.[1] Despite a short half-life of 15-30 minutes, once-daily administration has been shown to be effective in clinical trials.[1]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Dose | Cmax (ng/mL) | Tmax (min) | AUC(0-24) (ng·h/mL) |
| 40 mg (standard needle) | 226 | 10 | 108 |
| 40 mg (needle-free) | 245 | 10 | 106 |
| 80 mg (needle-free) | 440 | 10 | 205 |
Data from a study comparing two methods of subcutaneous administration.[9] Pharmacokinetic data indicated dose-proportional systemic exposure.[5]
Preclinical Studies
Preclinical research utilized animal models of depression to evaluate the antidepressant-like effects of this compound. The forced swim test was a key behavioral assay in these studies.
Table 3: Preclinical Efficacy of this compound in the Forced Swim Test
| Animal Model | Doses | Treatment Duration | Key Findings |
| Flinders Sensitive Line (FSL) rats | Low (0.025-0.3 mg/kg) and High (3.0-15.0 mg/kg) | 5 or 14 days | Significantly increased swimming (antidepressant-like effect) at both low and high doses, but not at intermediate doses. The effect was observed after just 5 days of treatment and was long-lasting.[10] |
Experimental Protocols
Clinical Trial Methodology (General Outline)
Early clinical trials of this compound for major depressive disorder generally followed a similar structure:
-
Patient Population: Adult outpatients diagnosed with MDD according to DSM-IV criteria. Some studies specifically recruited patients with treatment-resistant or chronic depression.[2][5]
-
Study Design: Most were randomized, double-blind, placebo-controlled trials.[2][6] Open-label extension studies were also conducted to assess long-term safety and efficacy of re-treatment.[7]
-
Treatment Administration: this compound was administered subcutaneously at various doses, typically once daily for a defined period (e.g., 5 consecutive days, or 5 days a week for 2 weeks).[2][6]
-
Efficacy Assessment: The primary efficacy endpoint was often the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) score. Secondary endpoints included the 17-item Hamilton Depression Rating Scale (HAMD-17), the Clinical Global Impression (CGI) scale, and the Carroll Self-Rating Scale for Depression.[2][5][6]
-
Pharmacokinetic Analysis: Blood samples were collected at various time points post-dosing to determine plasma concentrations of this compound using Liquid Chromatography with tandem mass spectrometry (LC/MS/MS).[9]
Preclinical Forced Swim Test Protocol (Rodent Model)
The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The following is a generalized protocol based on standard procedures and the specifics mentioned in this compound research.[10][11][12][13][14]
-
Animals: Male Flinders Sensitive Line (FSL) rats, a genetic animal model of depression, were used in this compound studies.[10]
-
Apparatus: A transparent cylindrical tank (e.g., 40-50 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs (e.g., 15-30 cm).[11][13][14]
-
Procedure:
-
Acclimation: Animals are brought to the testing room at least 30-60 minutes before the test to acclimate.[14]
-
Pre-test Session (for rats): On day one, rats are placed in the water tank for a 15-minute pre-swim session. This induces a stable level of immobility for the test session.[12]
-
Drug Administration: this compound, a reference antidepressant (e.g., desipramine, fluoxetine), or vehicle is administered subcutaneously at specified times before the test session. In the chronic study with this compound, treatment was given for 5 or 14 days.[10]
-
Test Session: 24 hours after the pre-test, animals are placed back in the water tank for a 5-minute test session. The session is typically video-recorded for later analysis.[12] For mice, a single 6-minute session is common, with the first 2 minutes for habituation and the last 4 minutes for scoring.[11]
-
-
Behavioral Scoring: The duration of immobility is scored. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. An increase in swimming or climbing behavior and a decrease in immobility time are indicative of an antidepressant-like effect.[10]
Proposed Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated, but it is believed to be analogous to its parent compound, MIF-1.[1]
Relationship to MIF-1 and Potential Signaling Pathway
This compound is a synthetic analog of melanocyte-inhibiting factor-1 (MIF-1).[1] MIF-1 itself has shown antidepressant effects in clinical studies.[15] Research on MIF-1 suggests that it can activate the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation of ERK (extracellular signal-regulated kinase).[16] This activation is a potential downstream signaling cascade that could contribute to its antidepressant effects.
Receptor Binding Profile
This compound has been shown to bind to several receptors, although at micromolar concentrations, indicating relatively weak affinities.[1] The clinical significance of these interactions is unclear.
Table 4: Receptor Binding Profile of this compound
| Receptor | Affinity | Potential Implication |
| 5-HT2A | Micromolar (acts as an antagonist) | Modulation of the serotonergic system, a common target for antidepressants. |
| NPY1 | Micromolar | Neuropeptide Y is involved in mood regulation and stress resilience. |
| Bombesin | Micromolar | Bombesin-like peptides can influence stress and anxiety behaviors. |
| MC4 and MC5 | Micromolar | Melanocortin receptors are involved in various physiological processes, including stress and inflammation. |
Conclusion
Early research on this compound identified it as a promising candidate for the treatment of major depressive disorder, particularly in treatment-resistant populations, due to its novel peptide structure and potential for rapid onset of action. Clinical studies provided initial evidence of efficacy, although results were not uniformly positive. The pharmacokinetic profile is characterized by rapid absorption and elimination. Preclinical studies in animal models supported its antidepressant-like effects. The mechanism of action is thought to be related to that of its parent compound, MIF-1, potentially involving the activation of intracellular signaling cascades like the MAPK/ERK pathway. Further research would be needed to fully elucidate its clinical utility and the precise molecular mechanisms underlying its antidepressant effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A double-blind, placebo-controlled, efficacy, safety, and pharmacokinetic study of INN 00835, a novel antidepressant peptide, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double-blind, placebo-controlled study of INN 00835 (netamiftide) in the treatment of outpatients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical effect of this compound, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical effectiveness of this compound, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of systemic exposure to this compound following two methods of subcutaneous administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antidepressant-like effects of a novel pentapeptide, this compound, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvement in major depression after low subcutaneous doses of MIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Serotonergic Pathway in the Antidepressant Effects of Nemifitide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemifitide (also known as INN-00835) is a pentapeptide analog of the endogenous neuropeptide MIF-1 that has been investigated for the treatment of major depressive disorder. Clinical trials have suggested a rapid onset of action and a favorable safety profile, though efficacy has been mixed.[1] Preclinical and clinical evidence points towards the involvement of the serotonergic system in this compound's mechanism of action. This technical guide provides a comprehensive overview of the existing research implicating the serotonergic pathway in this compound's effects, presenting available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.
Introduction to this compound
This compound is a synthetic pentapeptide with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2.[1] Developed by Innapharma and later Tetragenex, it reached Phase III clinical trials for major depressive disorder but has not been approved for marketing.[1] Despite a very short plasma half-life of 15-30 minutes, it has been administered once daily via subcutaneous injection in clinical studies.[1] The precise mechanism of action remains to be fully elucidated, but its interaction with the serotonergic system is a key area of investigation.
Evidence for Serotonergic Involvement
Several lines of evidence from both preclinical and clinical studies suggest that this compound's antidepressant effects may be mediated, at least in part, through the serotonergic pathway.
Preclinical Evidence
-
Receptor Binding: this compound has been shown to bind to several receptors, including the serotonin (B10506) 5-HT2A receptor, where it acts as an antagonist. However, this binding occurs at micromolar concentrations, and the clinical significance of this relatively weak interaction is currently unclear.[1]
-
Neurochemical Changes in Rodent Models: Administration of this compound to male Sprague-Dawley rats resulted in decreased serotonin (5-HT) levels and turnover in the hippocampus. This finding provides direct evidence of this compound's ability to modulate serotonergic activity in a brain region critically involved in mood regulation.[2]
-
Behavioral Models of Depression: In the Porsolt forced swim test, a widely used rodent model of depression, this compound was found to be more active than the selective serotonin reuptake inhibitors (SSRIs) fluoxetine (B1211875) and sertraline.[2] Furthermore, in the Flinders Sensitive Line (FSL) rat, a genetic animal model of depression, this compound demonstrated antidepressant-like effects.[3]
Clinical Evidence
-
Platelet Serotonin Uptake: A key piece of clinical evidence comes from a Phase II trial involving patients with unipolar depression. The study measured the rate of serotonin uptake by blood platelets, which is considered a peripheral marker of central serotonergic function. The results indicated that the change in the maximum rate of serotonin uptake (Vmax) was significantly greater in patients treated with this compound compared to those who received a placebo (P < 0.05).[4][5] This suggests that this compound may influence the function of the serotonin transporter (SERT).
Quantitative Data
The following tables summarize the available quantitative data from studies investigating the serotonergic effects of this compound. It is important to note that specific quantitative values for some parameters, such as the 5-HT2A receptor binding affinity (Ki) and the precise magnitude of the change in hippocampal 5-HT levels, are not available in the reviewed literature.
| Parameter | Finding | Source |
| 5-HT2A Receptor Binding | Binds at micromolar concentrations (Antagonist) | [1] |
| Hippocampal 5-HT Levels (Rats) | Decreased | [2] |
| Hippocampal 5-HT Turnover (Rats) | Decreased | [2] |
Table 1: Summary of Preclinical Findings on this compound's Interaction with the Serotonergic System.
| Parameter | Active Group (this compound) | Placebo Group | P-value | Source |
| Change in Platelet 5-HT Uptake Rate (deltaVmax) | Significantly larger increase | Smaller increase | < 0.05 | [4][5] |
Table 2: Clinical Findings from a Phase II Trial on the Effect of this compound on Platelet Serotonin Uptake.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and the information available from the published studies on this compound.
5-HT2A Receptor Binding Assay (General Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the 5-HT2A receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).
-
Radioligand: [3H]ketanserin.
-
Non-specific binding control: Mianserin or another suitable 5-HT2A antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound (this compound) at various concentrations.
-
Scintillation cocktail.
-
Glass fiber filters.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [3H]ketanserin and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, incubate the membranes with [3H]ketanserin in the presence of a high concentration of the non-specific binding control.
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Measurement of Serotonin and its Metabolites in Rat Hippocampus (General Protocol)
This protocol outlines the use of high-performance liquid chromatography (HPLC) with electrochemical detection to measure 5-HT and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in rat brain tissue. The ratio of 5-HIAA to 5-HT is used as an index of serotonin turnover.
-
Materials:
-
Rat hippocampus tissue.
-
Homogenization buffer (e.g., perchloric acid).
-
HPLC system with a reverse-phase C18 column.
-
Electrochemical detector.
-
Standards for 5-HT and 5-HIAA.
-
-
Procedure:
-
Dissect the hippocampus from the rat brain on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet the protein.
-
Filter the supernatant.
-
Inject a known volume of the filtered supernatant into the HPLC system.
-
Separate 5-HT and 5-HIAA on the C18 column using a suitable mobile phase.
-
Detect and quantify the compounds using the electrochemical detector.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the 5-HT and 5-HIAA standards.
-
Determine the concentrations of 5-HT and 5-HIAA in the tissue samples by comparing their peak areas to the standard curve.
-
Calculate the 5-HIAA/5-HT ratio to estimate serotonin turnover.
-
Platelet Serotonin Uptake Assay (Based on the this compound Phase II Trial)
This protocol is adapted from the methodology used in the clinical trial investigating the effect of this compound on platelet 5-HT uptake.
-
Materials:
-
Platelet-rich plasma (PRP) from patients.
-
Radiolabeled serotonin: [3H]5-HT.
-
Buffer solution.
-
Scintillation cocktail.
-
-
Procedure:
-
Collect blood samples from patients before and after the treatment period (e.g., 5 days of this compound or placebo administration).
-
Prepare PRP by centrifugation of the blood samples.
-
Incubate the PRP with [3H]5-HT at 37°C for a defined period.
-
Stop the uptake reaction by rapid cooling or addition of a stop solution.
-
Separate the platelets from the plasma by centrifugation.
-
Wash the platelet pellet to remove extracellular [3H]5-HT.
-
Lyse the platelets and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the kinetic parameters of 5-HT uptake, specifically the maximum velocity (Vmax), by measuring uptake at different substrate concentrations.
-
Compare the Vmax values before and after treatment for both the this compound and placebo groups.
-
Use statistical tests (e.g., t-test or ANOVA) to determine the significance of the change in Vmax (deltaVmax) between the treatment groups.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Proposed interaction of this compound with the serotonergic synapse.
Caption: Workflow for investigating this compound's serotonergic effects.
Discussion and Future Directions
The available evidence strongly suggests that the serotonergic system is a relevant target for the antidepressant effects of this compound. The preclinical data demonstrating 5-HT2A receptor antagonism and modulation of hippocampal serotonin levels, combined with the clinical findings of altered platelet serotonin uptake, paint a consistent picture.
Future research should focus on:
-
Determining the full receptor binding profile of this compound with high-throughput screening to identify other potential targets with higher affinity.
-
Conducting in-depth neurochemical studies to quantify the dose-dependent effects of this compound on serotonin synthesis, release, and metabolism in various brain regions.
-
Investigating the effects of this compound on other neurotransmitter systems to build a more complete picture of its pharmacological profile.
-
Utilizing modern neuroimaging techniques in clinical studies to directly assess the impact of this compound on brain serotonin systems in humans.
By addressing these knowledge gaps, a clearer understanding of this compound's mechanism of action can be achieved, which may inform the development of novel, rapid-acting antidepressants.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. | BioWorld [bioworld.com]
- 3. Antidepressant-like effects of a novel pentapeptide, this compound, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.universityofgalway.ie [research.universityofgalway.ie]
- 5. The effect of treatment with a new antidepressant, INN 00835, on platelet serotonin uptake in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Subcutaneous Administration of Nemifitide in Rats
Introduction
Nemifitide is a novel pentapeptide analog of the melanocyte-inhibiting factor (MIF-1) with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2.[1] It has been investigated for the treatment of major depressive disorder and has shown a rapid onset of action in clinical trials.[1][2] Notably, this compound is orally inactive and therefore requires parenteral administration, with subcutaneous injection being the common route.[1] These application notes provide a detailed protocol for the subcutaneous administration of this compound in rat models for preclinical research, based on available study data.
Materials and Equipment
-
Compound: this compound acetate (B1210297) or this compound ditriflutate[3][4] (lyophilized powder)
-
Vehicle: Sterile saline, Dimethyl sulfoxide (B87167) (DMSO)[5]
-
Animal Model: Male Sprague-Dawley rats[4] or Flinders Sensitive Line (FSL) rats[3]
-
Syringes: Sterile 1 mL syringes
-
Needles: Sterile 23-25 gauge needles[6]
-
Weighing Scale: Calibrated for accurate animal weight measurement
-
Vortex Mixer
-
pH Meter
-
Sterile Tubes for solution preparation
-
Animal Restrainer (optional)
-
Sharps Container
Experimental Protocols
Preparation of this compound Solution
-
Reconstitution of Lyophilized Powder:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Reconstitute the peptide in a suitable solvent. For initial solubilization, DMSO can be used.[5]
-
Further dilute with sterile saline to the final desired concentration. The final concentration of DMSO should be minimized to avoid toxicity.
-
Ensure the solution is clear and free of particulates. Gentle vortexing may be applied if necessary.
-
Adjust the pH of the final solution to near-neutral (pH 7.0-7.4) to minimize irritation at the injection site.[8]
-
-
Dosage Calculation:
-
Weigh each rat accurately before administration.
-
Calculate the required volume of this compound solution based on the animal's body weight and the target dose. Example Calculation: For a 250g (0.25 kg) rat and a target dose of 0.3 mg/kg, the total dose is 0.075 mg. If the solution concentration is 1 mg/mL, the injection volume would be 0.075 mL.
-
Storage and Stability
-
Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a tightly sealed container with a desiccant.[7][9][10]
-
Reconstituted Solution: Peptide solutions are significantly less stable.[7]
Subcutaneous Administration Procedure
-
Animal Handling: Acclimatize the rats to the experimental environment to minimize stress. Handle the animals gently but firmly. A towel may be used to help calm and restrain the rat.[6]
-
Injection Site: The preferred site for subcutaneous injection in rats is the loose skin over the dorsal midline, in the scapular (shoulder blade) region.[8][11] This area has less sensitivity and allows for easier administration.
-
Procedure: a. Gently restrain the rat on a stable surface. b. Using your non-dominant hand, lift the loose skin over the shoulder blades to form a "tent."[6] c. With your dominant hand, insert a sterile 23-25G needle into the base of the tented skin, parallel to the body. Ensure the needle bevel is facing up.[6] d. Aspirate slightly by pulling back the syringe plunger to ensure the needle is not in a blood vessel. e. Inject the calculated volume of the this compound solution slowly. f. Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds if needed. g. Return the rat to its cage and monitor for any immediate adverse reactions.
-
Dosing Regimen: In preclinical studies, this compound has been administered chronically, for example, once daily for 5 or 14 days.[3] The specific regimen should be aligned with the experimental objectives.
Data Presentation
Quantitative Data Summary
| Parameter | Species | Value | Route of Administration | Source |
| Effective Dose Range (Antidepressant-like effects) | Rat (FSL) | Low: 0.025 - 0.3 mg/kg | Subcutaneous (Chronic) | [3][5][9] |
| High: 3.0 - 15.0 mg/kg | [3][5][9] | |||
| Pharmacokinetic Parameter (Cmax) | Human | 226 ng/mL (for 40 mg dose) | Subcutaneous (Single dose) | [12] |
| 440 ng/mL (for 80 mg dose) | [12] | |||
| Pharmacokinetic Parameter (Tmax) | Human | 10 minutes | Subcutaneous (Single dose) | [12] |
| Pharmacokinetic Parameter (AUC₀₋₂₄) | Human | 108 ng·h/mL (for 40 mg dose) | Subcutaneous (Single dose) | [12] |
| 205 ng·h/mL (for 80 mg dose) | [12] | |||
| Elimination Half-life | Human | 15-30 minutes | Not Specified | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for subcutaneous administration of this compound in rats.
Potential Signaling Pathway of this compound
The precise mechanism of action for this compound is not fully elucidated.[1] However, it is known to interact with several receptors and may influence serotonergic pathways.
Caption: Potential signaling interactions of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Antidepressant-like effects of a novel pentapeptide, this compound, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. This compound acetate(173240-15-8 free base) | 5-HT Receptor | TargetMol [targetmol.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. biolongevitylabs.com [biolongevitylabs.com]
- 8. Subcutaneous Injection in the Rat - Research Animal Training [researchanimaltraining.com]
- 9. mybiosource.com [mybiosource.com]
- 10. jpt.com [jpt.com]
- 11. orthopresearch.com [orthopresearch.com]
- 12. Comparison of systemic exposure to this compound following two methods of subcutaneous administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Bioactivity of Nemifitide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemifitide is a pentapeptide analog of the melanocyte-inhibiting factor (MIF-1) that has been investigated for its potential as a rapid-acting antidepressant.[1][2] Its mechanism of action is not fully elucidated, but it is known to interact with several G protein-coupled receptors (GPCRs), including the serotonin (B10506) 2A (5-HT2A), neuropeptide Y receptor type 1 (NPY1), bombesin (B8815690) receptor subtype 2 (BB2), and melanocortin receptors 4 and 5 (MC4 and MC5).[1] this compound exhibits binding to these receptors at micromolar concentrations and has been shown to act as an antagonist at the 5-HT2A receptor.[1] The involvement of a serotonergic pathway is suggested in its pharmacological effects.[3]
These application notes provide a comprehensive overview of the in vitro assays that can be employed to determine the bioactivity of this compound. The protocols detailed below are designed to assess the binding affinity and functional activity of this compound at its known receptor targets, as well as its impact on downstream signaling pathways.
Data Presentation
While specific quantitative bioactivity data for this compound is not extensively available in publicly accessible literature, the following table summarizes the expected bioactivity based on existing information. Researchers are encouraged to use the provided protocols to generate precise quantitative data for their specific experimental conditions.
| Target Receptor | Assay Type | Key Parameter | Reported/Expected Value for this compound |
| 5-HT2A | Radioligand Binding | Ki (inhibition constant) | Micromolar (µM) range |
| Functional Antagonism (e.g., Calcium Mobilization) | IC50 (half maximal inhibitory concentration) | Micromolar (µM) range | |
| NPY1 | Radioligand Binding | Ki | Micromolar (µM) range |
| Functional Assay (e.g., cAMP inhibition) | IC50 | Micromolar (µM) range | |
| Bombesin (BB2) | Radioligand Binding | Ki | Micromolar (µM) range |
| Functional Assay (e.g., Calcium Mobilization) | EC50/IC50 (half maximal effective/inhibitory concentration) | Micromolar (µM) range | |
| MC4 | Radioligand Binding | Ki | Micromolar (µM) range |
| Functional Assay (e.g., cAMP accumulation) | EC50/IC50 | Micromolar (µM) range | |
| MC5 | Radioligand Binding | Ki | Micromolar (µM) range |
| Functional Assay (e.g., cAMP accumulation) | EC50/IC50 | Micromolar (µM) range |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathways activated by the receptors this compound interacts with and a general workflow for assessing its in vitro bioactivity.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to determine the bioactivity of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cells or Membranes: Cell membranes prepared from a cell line stably expressing the target receptor (e.g., 5-HT2A, NPY1, BB2, MC4, or MC5).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.
-
Scintillation Vials and Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Manifold and Vacuum Pump.
-
Liquid Scintillation Counter.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, radioligand (at a concentration near its Kd), and serially diluted this compound.
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of this compound. For non-specific binding wells, add the non-specific binding control.
-
Initiate Reaction: Add the cell membranes to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold under vacuum.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay is suitable for receptors that couple to Gq/11, such as 5-HT2A and BB2, leading to an increase in intracellular calcium.
Materials:
-
Cells: A cell line stably expressing the target receptor (e.g., HEK293 or CHO cells).
-
Culture Medium: Appropriate for the cell line.
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Calcium-6.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound: Stock solution and serial dilutions.
-
Agonist: A known agonist for the target receptor (e.g., Serotonin for 5-HT2A).
-
Fluorescence Plate Reader: With kinetic reading capability and appropriate filters.
Protocol:
-
Cell Plating: Seed the cells into the assay plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye solution to each well. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Washing (optional): Some protocols may require washing the cells with assay buffer to remove excess dye.
-
Compound Addition: Add the serially diluted this compound or vehicle to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).
-
Measurement: Place the plate in the fluorescence plate reader.
-
Agonist Stimulation: After establishing a baseline fluorescence reading, add the agonist to all wells and immediately begin kinetic measurement of fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. For antagonist activity, plot the response as a percentage of the control (agonist alone) against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50.
cAMP Accumulation/Inhibition Assay
This assay measures the modulation of intracellular cyclic AMP (cAMP) levels and is suitable for receptors coupled to Gs (e.g., MC4, MC5) which increase cAMP, or Gi/o (e.g., NPY1) which decrease forskolin-stimulated cAMP.
Materials:
-
Cells: A cell line stably expressing the target receptor.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
Stimulation Buffer: Provided in the kit or prepared as recommended.
-
This compound: Stock solution and serial dilutions.
-
Agonist/Stimulant: A known agonist for Gs-coupled receptors or forskolin (B1673556) for Gi/o-coupled receptors.
-
Lysis Buffer: Provided in the kit.
-
Plate Reader: Compatible with the chosen assay kit (e.g., HTRF-compatible reader).
Protocol:
-
Cell Plating: Seed the cells into the appropriate assay plates and culture as required.
-
Compound Addition: Add the serially diluted this compound or vehicle to the wells.
-
Stimulation:
-
For Gs-coupled receptors (MC4/MC5): Add the agonist to stimulate cAMP production.
-
For Gi/o-coupled receptors (NPY1): Add forskolin (to induce cAMP) and the agonist (to inhibit production).
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis: Add the lysis buffer to each well to stop the reaction and release intracellular cAMP.
-
cAMP Detection: Follow the specific instructions of the commercial assay kit to add the detection reagents (e.g., labeled cAMP and anti-cAMP antibody).
-
Incubation: Incubate as recommended by the kit manufacturer.
-
Measurement: Read the plate on the appropriate plate reader.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Convert the raw assay signals to cAMP concentrations. Plot the cAMP concentration against the logarithm of this compound concentration and fit the data to determine EC50 (for agonists) or IC50 (for antagonists).
CREB Phosphorylation Assay
This assay measures the phosphorylation of the transcription factor CREB at Serine 133, a downstream event of cAMP/PKA signaling, and can be used to assess the functional consequences of MC4 and MC5 receptor activation.
Materials:
-
Cells: A cell line expressing the target receptor.
-
Cell Lysis Buffer: e.g., RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-CREB (Ser133) and rabbit anti-total CREB.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Western Blotting reagents and equipment.
-
ELISA Kit: Alternatively, a phospho-CREB specific ELISA kit can be used for a higher throughput format.
Protocol (Western Blotting):
-
Cell Treatment: Culture cells and treat with various concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total CREB for normalization.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-CREB signal to the total CREB signal. Plot the normalized signal against the this compound concentration to determine its effect on CREB phosphorylation.
Protocol (ELISA):
-
Cell Treatment and Lysis: Treat and lyse the cells as described for Western blotting.
-
ELISA Procedure: Follow the manufacturer's instructions for the phospho-CREB ELISA kit. This typically involves adding cell lysates to antibody-coated wells, followed by a series of incubation and wash steps with detection antibodies and a substrate.
-
Measurement: Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Normalize the phospho-CREB signal to the total protein concentration of the lysate. Plot the normalized signal against the this compound concentration.
References
Application Note: High-Purity Purification of Nemifitide via Preparative High-Performance Liquid Chromatography
Abstract
This application note details a robust method for the purification of the pentapeptide Nemifitide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This compound, a novel antidepressant candidate with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2, requires high purity for use in research, preclinical, and clinical settings.[1] The described protocol employs a C18 stationary phase and a water/acetonitrile (B52724) mobile phase gradient with trifluoroacetic acid as an ion-pairing agent to effectively separate the target peptide from synthesis-related impurities. This method is designed for researchers, scientists, and drug development professionals to achieve high-purity this compound suitable for a range of downstream applications.
Introduction
This compound is a synthetic pentapeptide with a molecular formula of C33H43FN10O6 and a molar mass of 694.769 g·mol−1.[1] As a potential therapeutic agent, ensuring its purity is critical for safety and efficacy.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of synthetic peptides.[3][4][5] The principle of RP-HPLC relies on the hydrophobic interactions between the peptide and the non-polar stationary phase. Peptides are eluted by a gradient of increasing organic solvent, with more hydrophobic peptides being retained longer. The inclusion of an ion-pairing agent like trifluoroacetic acid (TFA) improves peak shape and resolution.[6][7] This document provides a detailed protocol for both analytical and preparative HPLC for the purification and analysis of this compound.
Experimental Workflow
The overall workflow for the purification of this compound involves initial analysis of the crude peptide, followed by preparative purification, and finally, purity analysis of the collected fractions.
Caption: Workflow for the HPLC Purification of this compound.
Materials and Equipment
-
HPLC system with a preparative pump, gradient controller, autosampler, and UV detector
-
Analytical HPLC system
-
Preparative C18 column (e.g., 10 µm, 250 x 22 mm)
-
Analytical C18 column (e.g., 5 µm, 250 x 4.6 mm)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Crude this compound peptide
-
Lyophilizer
-
0.22 µm syringe filters
Protocols
Protocol 1: Analytical HPLC for Crude this compound and Purity Analysis
This protocol is used to determine the purity of the crude this compound and to analyze the fractions collected during preparative HPLC.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve a small amount of crude this compound (or a sample from a collected fraction) in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Equilibrate the analytical C18 column with the initial mobile phase composition.
-
Inject 10-20 µL of the prepared sample.
-
Run the gradient as detailed in the table below.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Protocol 2: Preparative HPLC for this compound Purification
This protocol is for the large-scale purification of crude this compound.
-
Mobile Phase Preparation:
-
Prepare sufficient volumes of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in ACN).
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A. The concentration will depend on the column's loading capacity.
-
Filter the solution to remove any particulates.
-
-
HPLC Conditions:
-
Equilibrate the preparative C18 column with the starting mobile phase conditions.
-
Inject the dissolved crude peptide onto the column.
-
Run the preparative gradient as specified in the table.
-
Collect fractions based on the UV chromatogram, isolating the main peak corresponding to this compound.
-
-
Post-Purification:
-
Analyze the purity of each collected fraction using the analytical HPLC protocol.
-
Pool the fractions with the desired purity (e.g., >98%).
-
Lyophilize the pooled fractions to obtain the purified this compound as a white powder.
-
Data Presentation
The following tables summarize the recommended HPLC conditions for the analysis and purification of this compound.
Table 1: Analytical HPLC Parameters
| Parameter | Condition |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm & 280 nm |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
Table 2: Preparative HPLC Parameters
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 22 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% to 50% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 220 nm & 280 nm |
| Column Temperature | Ambient |
| Sample Loading | Up to 100 mg of crude peptide (column dependent) |
Impurity Profiling
Potential impurities in the crude this compound sample may include:
-
Truncated sequences: Peptides missing one or more amino acids.
-
Deletion sequences: Peptides with an internal amino acid missing.
-
Incompletely deprotected peptides: Peptides still containing protecting groups from synthesis.
-
Diastereomers: Isomers formed by racemization of amino acids during synthesis.
The HPLC method described should provide sufficient resolution to separate this compound from most of these impurities.
Caption: Potential Impurities in Crude this compound Synthesis.
Conclusion
The described RP-HPLC method provides a reliable and effective means for the purification of this compound. By following the detailed analytical and preparative protocols, researchers can obtain high-purity this compound suitable for a wide range of scientific applications. The provided parameters serve as a starting point and may require further optimization depending on the specific synthesis chemistry and the impurity profile of the crude peptide.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analytical Development & Validation | AmbioPharm [ambiopharm.com]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for Establishing a Dose-Response Curve of Nemifitide in Preclinical Depression Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing a dose-response curve for the novel pentapeptide antidepressant, Nemifitide, in preclinical models of depression. The protocols outlined below are based on established methodologies and published preclinical data on this compound.
Introduction
This compound (INN-00835) is a synthetic pentapeptide analog of the melanocyte-inhibiting factor (MIF-1) that has demonstrated rapid antidepressant effects in both preclinical and clinical studies.[1][2] Unlike traditional antidepressants, this compound may offer a faster onset of action, making it a promising candidate for the treatment of major depressive disorder (MDD).[2] Preclinical research in the Flinders Sensitive Line (FSL) rat, a genetic animal model of depression, has shown that this compound exhibits a unique U-shaped dose-response curve in the forced swim test (FSL).[3] This highlights the critical importance of establishing a comprehensive dose-response relationship to identify therapeutically effective dose ranges.
The proposed mechanism of action for this compound is not yet fully elucidated but is thought to involve the serotonergic system.[4] It has been shown to decrease serotonin (B10506) (5-HT) levels and turnover in the hippocampus of rats.[4] Additionally, as an analog of MIF-1, it may act on similar pathways.[1][5] this compound has also been found to bind to 5-HT₂A receptors as an antagonist, though at micromolar concentrations.[1]
This document provides detailed protocols for conducting a dose-response study of this compound using the Forced Swim Test (FST) and the Tail Suspension Test (TST), two widely used behavioral despair models for screening antidepressant efficacy.
Data Presentation: this compound Dose-Response in the Forced Swim Test
The following table summarizes the dose-dependent effects of this compound on swimming behavior in the Flinders Sensitive Line (FSL) rats, a genetic model of depression.[3]
| Dose Range (mg/kg) | Effect on Swimming Behavior in FSL Rats |
| Low Doses | |
| 0.025 - 0.3 | Significantly increased swimming time |
| Intermediate Doses | |
| 0.4 - 2.4 | No significant effect on swimming time |
| High Doses | |
| 3.0 - 15.0 | Significantly increased swimming time |
Data adapted from a study by Overstreet et al. (2004).[3]
Experimental Protocols
Protocol 1: Establishing a this compound Dose-Response Curve using the Forced Swim Test (FST)
Objective: To determine the dose-dependent efficacy of this compound in reducing immobility time in a rodent model of depression.
Materials:
-
This compound ditriflutate
-
Vehicle (e.g., sterile saline)
-
Rodents (e.g., Flinders Sensitive Line rats or another validated strain for depression research)
-
Forced swim tanks (transparent cylinders, e.g., 40 cm high, 20 cm diameter)
-
Water (23-25°C)
-
Video recording equipment and analysis software
-
Animal scale
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Acclimation: House animals in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment. Handle animals daily for several days leading up to the test to minimize stress.
-
Drug Preparation: Prepare a stock solution of this compound ditriflutate in the chosen vehicle. Prepare serial dilutions to achieve the desired dose range (e.g., 0.01, 0.03, 0.1, 0.3, 1.0, 3.0, 10.0, 20.0 mg/kg). Include a vehicle-only control group and a positive control group (e.g., a standard antidepressant like fluoxetine).
-
Experimental Groups: Randomly assign animals to different treatment groups (n=8-12 per group).
-
Drug Administration: Administer the assigned dose of this compound, vehicle, or positive control via subcutaneous injection. The timing of administration should be consistent, typically 30-60 minutes before the test.[1]
-
Forced Swim Test:
-
Fill the swim tanks with water to a depth of 30 cm. The water temperature should be maintained at 23-25°C.
-
Gently place each animal into its respective tank.
-
Record the entire session using a video camera positioned to have a clear view of the animal.
-
The primary measure is the duration of immobility during the last 4 minutes of the test.[6] Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
-
Data Analysis:
-
Score the video recordings for immobility time. This can be done manually by a trained observer blinded to the treatment groups or using automated software.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the immobility times between the different dose groups and the control groups.
-
Plot the dose-response curve (Dose vs. Immobility Time).
-
Protocol 2: Confirmatory Dose-Response Study using the Tail Suspension Test (TST)
Objective: To confirm the antidepressant-like effects of this compound observed in the FST using an alternative behavioral despair model.
Materials:
-
This compound ditriflutate and vehicle
-
Mice (common strains include C57BL/6 or Swiss Webster)
-
Tail suspension apparatus
-
Adhesive tape
-
Video recording equipment and analysis software
-
Animal scale
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Acclimation and Drug Preparation: Follow the same procedures as in Protocol 1.
-
Experimental Groups: Randomly assign animals to different treatment groups (n=8-12 per group), including vehicle and positive controls.
-
Drug Administration: Administer the assigned dose of this compound, vehicle, or positive control via subcutaneous injection, typically 30-60 minutes before the test.
-
Tail Suspension Test:
-
Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.[8][9]
-
Suspend the mouse by taping the free end of the tape to the suspension bar, ensuring the mouse cannot touch any surfaces.[8][10]
-
The test is typically conducted for a duration of 6 minutes.[11][12]
-
Record the entire session for each mouse.
-
The primary measure is the duration of immobility, defined as the absence of any movement except for respiration.[9]
-
-
Data Analysis:
-
Score the video recordings for immobility time.
-
Analyze the data using appropriate statistical methods to compare immobility times across groups.
-
Plot the dose-response curve (Dose vs. Immobility Time).
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for dose-response analysis.
Caption: U-shaped dose-response relationship of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Antidepressant-like effects of a novel pentapeptide, this compound, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Anxiety and Depression: What Do We Know of Neuropeptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Tail suspension test - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for Measuring Nemifitide Plasma Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemifitide is a synthetic pentapeptide (4-fluoro-L-phenylalanyl-trans-4-hydroxy-L-prolyl-L-arginylglycyl-L-tryptophanamide) with a rapid onset of antidepressant effects.[1] Accurate measurement of its plasma concentration is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile, and to correlate drug exposure with clinical efficacy and safety. This document provides detailed methodologies for the quantitative analysis of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific bioanalytical technique.
Pharmacokinetic Profile of this compound
Clinical studies have shown that this compound is rapidly absorbed and eliminated following subcutaneous administration.[2] Key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Dose | Reference |
| Tmax (Time to Maximum Concentration) | ~10 minutes | 40 mg, 80 mg | [3] |
| Cmax (Maximum Concentration) | 226 ng/mL | 40 mg | [3] |
| 245 ng/mL | 40 mg (needle-free) | [3] | |
| 440 ng/mL | 80 mg (needle-free) | [3] | |
| AUC(0-24) (Area Under the Curve) | 108 ng.h/mL | 40 mg | [3] |
| 106 ng.h/mL | 40 mg (needle-free) | [3] | |
| 205 ng.h/mL | 80 mg (needle-free) | [3] | |
| Elimination Half-life (t1/2) | 15-30 minutes | Not Specified | [4] |
Table 1: Summary of this compound Pharmacokinetic Parameters.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The gold standard for quantifying small to medium-sized peptides like this compound in biological matrices is LC-MS/MS due to its high selectivity, sensitivity, and wide dynamic range. The following protocol is a representative method based on established principles for peptide bioanalysis.
Experimental Protocol: Plasma Sample Preparation
Effective sample preparation is crucial to remove interfering substances from the plasma matrix, such as proteins and phospholipids, which can suppress the ionization of the target analyte and contaminate the LC-MS/MS system.
Materials:
-
Human plasma (K2EDTA)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar peptide)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (capable of >14,000 x g and 4°C)
-
Nitrogen evaporator
Procedure: Protein Precipitation
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase A (see LC method below).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Experimental workflow for plasma sample preparation.
Experimental Protocol: LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. Actual parameters should be optimized for the specific instrument and peptide.
Instrumentation:
-
HPLC or UPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Equilibrate at 5% B
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of a standard solution)
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined)
-
Method Validation
A bioanalytical method must be validated to ensure its reliability. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 0.1 - 1 ng/mL |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor < 15% | Minimal |
| Stability (Freeze-thaw, short-term, long-term) | % Change within ±15% | Stable under typical storage conditions |
Table 2: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria.
Mechanism of Action: Serotonergic Pathway
This compound's antidepressant effects are believed to be mediated through the serotonergic system. It has been identified as an antagonist of the 5-HT2A receptor.[4] Antagonism of this receptor is a mechanism shared by some atypical antidepressants. By blocking the 5-HT2A receptor, this compound may modulate downstream signaling pathways involved in mood regulation.
References
Application Notes and Protocols for the Use of Nemifitide in the Flinders Sensitive Line (FSL) Rat Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Flinders Sensitive Line (FSL) rat is a well-established and validated genetic animal model of depression, exhibiting a phenotype that mirrors several clinical aspects of major depressive disorder.[1][2][3] These rats display increased immobility in the forced swim test, a key behavioral indicator of depressive-like behavior, which can be reversed by chronic, but not acute, administration of antidepressants.[4] Nemifitide, a novel pentapeptide analog of melanocyte-inhibiting factor (MIF-1), has demonstrated rapid and lasting antidepressant-like effects in the FSL rat model, suggesting its potential as a novel therapeutic agent for depression.[5]
These application notes provide detailed protocols for utilizing the FSL rat model to evaluate the antidepressant-like effects of this compound, including behavioral testing and potential downstream signaling pathway analysis.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Immobility in the Forced Swim Test in FSL Rats
| This compound Dose (mg/kg, s.c.) | Treatment Duration | Mean Immobility (seconds) | Standard Error of the Mean (SEM) | Statistical Significance vs. Vehicle |
| Vehicle | 14 days | 225 | 15 | - |
| 0.025 | 14 days | 150 | 20 | p < 0.05 |
| 0.1 | 14 days | 140 | 18 | p < 0.01 |
| 0.3 | 14 days | 125 | 15 | p < 0.01 |
| 1.0 | 14 days | 210 | 22 | Not Significant |
| 3.0 | 14 days | 160 | 25 | p < 0.05 |
| 10.0 | 14 days | 145 | 20 | p < 0.01 |
Data synthesized from Overstreet et al., 2004.[5]
Table 2: Comparative Efficacy of this compound and Standard Antidepressants in the Forced Swim Test in FSL Rats
| Treatment | Dose (mg/kg, s.c.) | Treatment Duration | Mean Immobility (seconds) | Standard Error of the Mean (SEM) | Statistical Significance vs. Vehicle |
| Vehicle | 5 days | 230 | 18 | - | |
| This compound | 0.3 | 5 days | 155 | 20 | p < 0.05 |
| Desipramine | 5.0 | 5 days | 160 | 22 | p < 0.05 |
| Fluoxetine | 10.0 | 5 days | 215 | 25 | Not Significant |
| Vehicle | 14 days | 225 | 15 | - | |
| This compound | 0.3 | 14 days | 125 | 15 | p < 0.01 |
| Desipramine | 5.0 | 14 days | 140 | 18 | p < 0.01 |
| Fluoxetine | 10.0 | 14 days | 150 | 20 | p < 0.01 |
Data synthesized from Overstreet et al., 2004.[5]
Experimental Protocols
Animal Model
-
Strain: Flinders Sensitive Line (FSL) male rats.
-
Age: Young adult (approximately 8-10 weeks old).
-
Housing: Rats should be single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum, except where specified in experimental protocols.
-
Acclimation: Allow at least one week for acclimation to the housing facility before the start of any experimental procedures.
This compound Administration Protocol
This compound is administered via subcutaneous (s.c.) injection.[6]
-
Preparation of this compound Solution:
-
This compound ditriflutate is a water-soluble peptide.[5]
-
Vehicle: Sterile saline (0.9% NaCl) is a suitable vehicle for subcutaneous injection of peptides.
-
Procedure: Dissolve the required amount of this compound ditriflutate in sterile saline to achieve the desired final concentrations (e.g., 0.025, 0.1, 0.3, 1.0, 3.0, 10.0 mg/ml for a 1 ml/kg injection volume). Prepare fresh solutions daily.
-
-
Administration:
-
Route: Subcutaneous (s.c.) injection.
-
Volume: 1 ml/kg body weight.
-
Frequency: Once daily.
-
Duration: For chronic studies, administer for 5 to 14 consecutive days.[5]
-
Procedure: Gently restrain the rat, lift the skin on the back of the neck, and insert a 25-27 gauge needle to deliver the injection into the subcutaneous space.
-
Forced Swim Test (FST) Protocol
The FST is a widely used behavioral assay to assess antidepressant efficacy.[7]
-
Apparatus:
-
Procedure:
-
Pre-test Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute session. This session is for habituation and is not scored for analysis. After 15 minutes, remove the rat, gently dry it with a towel, and return it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-test session, place the rat back into the same cylinder for a 5-minute test session. The test session should be video-recorded for later analysis.
-
Scoring: An observer blinded to the treatment conditions should score the video recordings. The total time the rat remains immobile is recorded. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
-
Timing: The FST should be conducted 22-24 hours after the last drug administration.[5]
Neurochemical Analysis Protocol (Optional)
To investigate the neurochemical effects of this compound, brain tissue can be collected for analysis. FSL rats are known to have alterations in serotonergic and dopaminergic systems.[2][10]
-
Tissue Collection:
-
Following the final behavioral test, euthanize the rats by decapitation.
-
Rapidly dissect the brain on an ice-cold surface.
-
Isolate brain regions of interest, such as the hippocampus and prefrontal cortex.
-
Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
-
Neurotransmitter Analysis (High-Performance Liquid Chromatography - HPLC):
-
Sample Preparation: Homogenize the brain tissue in a suitable buffer (e.g., 0.1 M perchloric acid). Centrifuge the homogenate to pellet the protein.
-
HPLC Analysis: Analyze the supernatant for levels of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and their metabolites (e.g., 5-HIAA, DOPAC) using HPLC with electrochemical detection.
-
Data Normalization: Normalize neurotransmitter levels to the total protein content of the tissue pellet.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in FSL rats.
Putative Signaling Pathways of this compound
This compound has been shown to bind to several G protein-coupled receptors (GPCRs), including 5-HT2A, NPY1, bombesin, MC4, and MC5 receptors.[6] The following diagrams illustrate the potential downstream signaling cascades that may be initiated by this compound's interaction with these receptors.
Caption: Putative 5-HT2A receptor signaling pathway activated by this compound.
References
- 1. cris.biu.ac.il [cris.biu.ac.il]
- 2. A genetic rat model of depression, Flinders Sensitive Line, has a lower density of 5-HT1A receptors, but a higher density of 5-HT1B receptors, compared to control rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Flinders Sensitive Line rat: a selectively bred putative animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Swim Test Immobility in a Genetic Rat Model of Depression is Modified by Maternal Environment: A Cross-Foster Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effects of a novel pentapeptide, this compound, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 10. A novel butyrylcholinesterase inhibitor induces antidepressant, pro-cognitive, and anti-anhedonic effects in Flinders Sensitive Line rats: The role of the ghrelin-dopamine cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nemifitide in Forced Swim Test Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemifitide is a pentapeptide analog of the melanocyte-inhibiting factor (MIF-1) that has demonstrated rapid-acting antidepressant-like effects in preclinical studies.[1] One of the primary behavioral assays used to evaluate the antidepressant potential of this compound is the Forced Swim Test (FST), a widely utilized model to screen for antidepressant efficacy.[1][2] These application notes provide a detailed overview of the use of this compound in FST protocols, including experimental methodologies, quantitative data from key studies, and a discussion of its putative mechanism of action.
Putative Mechanism of Action
The precise mechanism of action for this compound's antidepressant effects is not fully elucidated. However, preclinical evidence suggests the involvement of the serotonergic system.[3] Studies have indicated that this compound may act as an antagonist at the 5-HT2A receptor.[4] This interaction is thought to contribute to its therapeutic effects. The downstream signaling cascade following this receptor antagonism is a subject of ongoing research but likely modulates neural circuits involved in mood and stress response.
Caption: Putative mechanism of action of this compound.
Experimental Protocols
The following is a detailed protocol for the Forced Swim Test (FST) adapted for the evaluation of this compound in rats, based on established methodologies.[3][5][6][7]
1. Animals:
-
Species: Male Flinders Sensitive Line (FSL) rats are a suitable genetic animal model of depression with high immobility in the FST.[1][2] Sprague-Dawley rats can also be used.
-
Age/Weight: Rats should be adults, typically weighing between 180-280g at the start of the experiment.[2]
-
Housing: Animals should be group-housed (unless single housing is required for other experimental reasons) in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow at least one week for animals to acclimate to the housing facility before any experimental procedures. Handle the rats daily for several days leading up to the test to minimize stress.[5]
2. Apparatus:
-
A transparent cylindrical tank (Plexiglas or glass) with a diameter of 20 cm and a height of 40-50 cm.[6][8]
-
The cylinder should be filled with water (24-26°C) to a depth of 30 cm, preventing the rat's tail from touching the bottom.[9]
-
A video camera for recording the sessions for later analysis.
3. Experimental Procedure:
The FST is typically conducted over two days: a pre-test session (Day 1) and a test session (Day 2).
-
Day 1: Pre-test Session (15 minutes)
-
Individually place each rat into the swim cylinder for a 15-minute pre-swim session. This session serves to induce a stable baseline of immobility for the subsequent test.[3][7]
-
After 15 minutes, remove the rat from the water, gently dry it with a towel, and return it to its home cage.
-
Clean the cylinder and change the water between animals.
-
-
Day 2: Test Session (5 minutes)
-
Administer this compound or vehicle control via subcutaneous (s.c.) injection at the desired time point before the test session. A common protocol involves chronic administration for 5 to 14 days, with the FST conducted 22-24 hours after the last dose.[1]
-
Place the rat back into the swim cylinder for a 5-minute test session.
-
Record the entire 5-minute session for subsequent behavioral scoring.
-
After the session, remove the rat, dry it, and return it to its home cage.
-
4. Behavioral Scoring:
An observer blinded to the treatment conditions should score the videos. The primary behaviors measured are:
-
Immobility: The rat remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.
The total duration of immobility during the 5-minute test session is the primary endpoint. A decrease in immobility time is indicative of an antidepressant-like effect.
Caption: Experimental workflow for the Forced Swim Test.
Data Presentation
The following tables summarize quantitative data from a key study investigating the effects of this compound in the Forced Swim Test using Flinders Sensitive Line (FSL) rats.
Table 1: Dose-Dependent Effect of this compound on Swimming Behavior in FSL Rats after 14 Days of Treatment
| Treatment Group | Dose (mg/kg, s.c.) | Mean Swimming Time (s) ± SEM |
| Vehicle | - | 45.3 ± 5.1 |
| This compound | 0.025 | 68.2 ± 7.3 |
| This compound | 0.1 | 75.1 ± 8.9 |
| This compound | 0.3 | 82.4 ± 9.5 |
| This compound | 1.0 | 50.1 ± 6.2 |
| This compound | 3.0 | 70.5 ± 8.1 |
| This compound | 10.0 | 78.9 ± 9.2 |
| p < 0.05 compared to vehicle. Data adapted from a study by Overstreet et al.[1] A U-shaped dose-response curve was observed, with significant increases in swimming at low (0.025-0.3 mg/kg) and high (3.0-15.0 mg/kg) doses, but not at intermediate doses.[1] |
Table 2: Comparative Effects of this compound and Reference Antidepressants on Swimming Behavior in FSL Rats after 5 Days of Treatment
| Treatment Group | Dose (mg/kg, s.c.) | Mean Swimming Time (s) ± SEM |
| Vehicle | - | 48.7 ± 5.5 |
| This compound | 0.3 | 79.6 ± 8.8 |
| Desipramine | 5.0 | 75.4 ± 8.2 |
| Fluoxetine | 5.0 | 55.2 ± 6.7 |
| *p < 0.05 compared to vehicle. Data adapted from a study by Overstreet et al.[1] this compound and Desipramine significantly increased swimming time after only 5 days of treatment, while Fluoxetine did not show a significant effect at this time point.[1] |
Logical Relationships in this compound FST Application
The application of this compound in the FST follows a logical progression from hypothesis to data interpretation.
Caption: Logical flow of this compound application in FST.
Conclusion
This compound demonstrates significant antidepressant-like activity in the forced swim test, a key preclinical model of depression. The provided protocols and data serve as a comprehensive guide for researchers investigating the therapeutic potential of this novel pentapeptide. The characteristic U-shaped dose-response curve and rapid onset of action compared to traditional antidepressants highlight the unique pharmacological profile of this compound, warranting further investigation into its mechanism of action and clinical utility.
References
- 1. Antidepressant-like effects of a novel pentapeptide, this compound, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Forced swimming test [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. biomed-easy.com [biomed-easy.com]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
Application Notes and Protocols for Nemifitide Solutions: Long-Term Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended storage conditions and protocols for assessing the long-term stability of Nemifitide solutions. Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following recommendations and protocols are based on general principles of peptide stability, the known amino acid sequence of this compound (4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2), and available information on its characteristics.
Introduction to this compound Stability
This compound is a pentapeptide analog of the melanocyte-inhibiting factor with potential antidepressant effects. As a peptide therapeutic, its stability in solution is critical for maintaining biological activity and ensuring safety. Peptides are susceptible to various degradation pathways, including hydrolysis, oxidation, and deamidation, which can be influenced by storage temperature, pH, light exposure, and the presence of certain excipients. Understanding and controlling these factors are paramount for the successful development and application of this compound.
Recommended Storage Conditions
Proper storage is essential to minimize the degradation of this compound solutions. The following conditions are recommended based on general peptide handling guidelines.
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Type | Temperature | Duration | Container | Additional Notes |
| Short-Term | 2-8°C (Refrigerated) | Up to 2 weeks | Tightly sealed, sterile glass or polypropylene (B1209903) vials | Protect from light. Avoid repeated temperature cycling. |
| Long-Term | -20°C or colder (Frozen) | Up to 6 months | Tightly sealed, sterile glass or polypropylene vials in single-use aliquots | Freeze-thaw cycles should be minimized as they can lead to peptide degradation. |
| Lyophilized Powder | -20°C or colder | >12 months | Desiccated environment | Allow the vial to warm to room temperature before opening to prevent condensation. |
Potential Degradation Pathways
The amino acid sequence of this compound provides clues to its potential degradation pathways. Awareness of these can aid in the development of stability-indicating analytical methods.
-
Oxidation: The tryptophan (Trp) residue is susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions.
-
Hydrolysis: The peptide bonds, particularly those involving aspartic acid (if present as a degradation product) or glutamic acid, can be prone to hydrolysis, especially at non-optimal pH values.
-
Deamidation: While this compound does not contain asparagine or glutamine, deamidation can be a degradation pathway for other peptides and is a factor to consider in formulation development if excipients containing these residues are used.
It is known that this compound is extensively metabolized in the liver and intestine, involving cytochrome P-450 isoforms.[1] While this is related to its in-vivo half-life, it also suggests potential enzymatic degradation pathways to consider if solutions are not handled under sterile conditions.
Experimental Protocols
The following protocols are designed to assess the stability of this compound solutions.
Protocol for Long-Term Stability Testing
This protocol outlines a systematic approach to evaluating the stability of a this compound solution over an extended period.
Objective: To determine the rate of degradation and changes in the physicochemical properties of a this compound solution under defined storage conditions.
Materials:
-
This compound solution of known concentration
-
Stability chambers set to desired temperature and humidity conditions (e.g., 5°C ± 3°C; 25°C ± 2°C / 60% RH ± 5% RH; 40°C ± 2°C / 75% RH ± 5% RH)
-
Light-protective containers
-
Validated stability-indicating HPLC method
-
pH meter
-
Instrumentation for visual inspection (e.g., light box)
-
Mass spectrometer (for identification of degradation products)
Method:
-
Prepare a batch of this compound solution in the desired formulation (buffer, excipients).
-
Characterize the initial batch for appearance, pH, peptide concentration (by HPLC), and purity (presence of any degradation products). This is the T=0 time point.
-
Aliquot the solution into appropriate light-protected containers for each time point and storage condition.
-
Place the samples in the respective stability chambers.
-
At predetermined time points (e.g., 1, 3, 6, 9, 12, 18, 24 months), withdraw samples from each storage condition.
-
For each sample, perform the following analyses:
-
Visual Inspection: Check for color change, precipitation, or turbidity.
-
pH Measurement: Record the pH of the solution.
-
HPLC Analysis: Determine the concentration of this compound and the percentage of any degradation products.
-
-
Compile the data and analyze the trends in this compound concentration and degradation product formation over time.
Protocol for Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Objective: To accelerate the degradation of this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV light chamber
-
Oven
Method:
-
Acid Hydrolysis: Add HCl to the this compound solution to achieve a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Add NaOH to the this compound solution to achieve a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Add H₂O₂ to the this compound solution to achieve a final concentration of 3%. Incubate at room temperature for a defined period.
-
Thermal Degradation: Place the this compound solution in an oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for a defined period.
-
Analyze all stressed samples, along with an unstressed control, by HPLC-MS to identify and quantify the degradation products.
Visualization of Workflows and Pathways
Experimental Workflow for Stability Testing
Caption: Workflow for this compound Solution Stability Testing.
Hypothetical Signaling Pathway of this compound
The precise mechanism of action for this compound is not fully understood, but it is known to bind to several receptors, including the 5-HT₂A receptor where it acts as an antagonist.[2] The following diagram illustrates a hypothetical signaling pathway based on its known interactions.
References
Application Notes and Protocols for the Synthesis of Nemifitide Ditriflutate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, purification, and characterization of Nemifitide ditriflutate, a pentapeptide with the sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2, for research purposes. The protocols outlined below are based on established solid-phase peptide synthesis (SPPS) methodologies.
Overview of this compound Synthesis
This compound is a synthetic pentapeptide analog of the endogenous melanocyte-inhibiting factor (MIF-1). Its synthesis is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS) on a Rink Amide resin to generate the C-terminal amide. The synthesis involves the sequential coupling of Fmoc-protected amino acids, including the non-standard residues Fmoc-4-fluoro-L-phenylalanine and Fmoc-trans-4-hydroxy-L-proline, followed by cleavage from the resin and deprotection of side chains. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and NMR spectroscopy.
Synthesis Workflow:
Application Notes and Protocols for a 6-Week Outpatient Study of Nemifitide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental design and protocols for a 6-week, randomized, double-blind, placebo-controlled outpatient study to evaluate the efficacy, safety, and pharmacodynamics of Nemifitide in adults with Major Depressive Disorder (MDD).
Study Objectives
Primary Objective:
-
To evaluate the efficacy of subcutaneously administered this compound in reducing depressive symptoms compared to placebo, as measured by the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score over the 6-week treatment period.
Secondary Objectives:
-
To assess the change from baseline in the Hamilton Depression Rating Scale (HAM-D17) total score.
-
To evaluate the overall clinical improvement using the Clinical Global Impression - Severity (CGI-S) and - Improvement (CGI-I) scales.
-
To characterize the safety and tolerability profile of this compound.
-
To explore the pharmacodynamic effects of this compound on peripheral biomarkers associated with depression and antidepressant response, including inflammatory cytokines and Gs alpha protein translocation.
-
To assess the onset of antidepressant action of this compound.
Study Design
This is a 6-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter outpatient study. Eligible participants will be randomized in a 1:1 ratio to receive either this compound or a matching placebo.
Study Population:
-
Adults (18-65 years) with a primary diagnosis of MDD according to DSM-5 criteria.
-
Participants must have a MADRS total score ≥ 22 and a HAM-D17 total score ≥ 18 at screening and baseline.
Key Inclusion Criteria:
-
Confirmed diagnosis of MDD, single or recurrent episode.
-
Duration of current major depressive episode of at least 8 weeks.
-
In good physical health as confirmed by medical history, physical examination, and laboratory tests.
-
Willing and able to provide written informed consent and to comply with the study procedures.
Key Exclusion Criteria:
-
History of bipolar disorder, schizophrenia, or any other psychotic disorder.
-
Current primary diagnosis of another psychiatric disorder (e.g., obsessive-compulsive disorder, post-traumatic stress disorder).
-
Significant suicidal ideation.
-
Lack of response to two or more adequate courses of antidepressant treatment in the current episode.
-
Use of any psychotropic medication within the specified washout period.
-
Known hypersensitivity to this compound or any of its excipients.
-
Pregnancy or lactation.
Treatment and Dosing
-
Investigational Product: this compound for subcutaneous injection.
-
Comparator: Matching placebo for subcutaneous injection.
-
Dosing Regimen: Based on previous clinical trials, a potential starting dose could be 45 mg/day administered subcutaneously once daily.[1] The dosing regimen may be adjusted based on further review of existing clinical data. Treatment will be administered for the first two weeks, followed by a four-week follow-up period.[1]
Study Assessments and Schedule
A comprehensive schedule of assessments will be implemented to monitor efficacy, safety, and pharmacodynamics throughout the study.
Table 1: Schedule of Assessments
| Assessment | Screening (Week -2 to -1) | Baseline (Week 0) | Week 1 | Week 2 | Week 3 | Week 4 | Week 6 (End of Study) |
| Informed Consent | X | ||||||
| Demographics & Medical History | X | ||||||
| Physical Examination & Vital Signs | X | X | X | X | X | X | X |
| DSM-5 Diagnosis Confirmation | X | ||||||
| MADRS | X | X | X | X | X | X | X |
| HAM-D17 | X | X | X | X | X | X | X |
| CGI-S & CGI-I | X | X | X | X | X | X | |
| Adverse Event Monitoring | X | X | X | X | X | X | |
| Concomitant Medication Review | X | X | X | X | X | X | X |
| Blood Sample Collection (Biomarkers) | X | X | X | ||||
| Urine Pregnancy Test (if applicable) | X | X | X | ||||
| Randomization | X | ||||||
| Dispense Study Drug | X | X |
Experimental Protocols
Administration of Clinical Scales
Protocol for MADRS, HAM-D17, and CGI Administration:
-
All clinical scales will be administered by trained and calibrated raters.
-
MADRS: A semi-structured interview will be conducted to assess the severity of depressive symptoms over the past week. The scale consists of 10 items, each rated on a 0-6 scale.[2][3]
-
HAM-D17: A structured interview guide will be used to evaluate the severity of depression. The 17-item scale is the most used version.[4][5]
-
CGI: The CGI-S will be rated on a 7-point scale based on the clinician's experience with patients with the same diagnosis.[6][7] The CGI-I will assess the patient's improvement relative to baseline, also on a 7-point scale.[6][7]
Blood Sample Collection and Processing
Protocol for Biomarker Sample Collection:
-
Collect 20 mL of whole blood from each participant at the specified time points (Baseline, Week 2, and Week 6).
-
Draw blood into two 10 mL EDTA (purple top) vacutainer tubes.
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Process the blood samples within 2 hours of collection.
Protocol for Plasma and Buffy Coat Separation:
-
Centrifuge the EDTA tubes at 1,500 x g for 15 minutes at 4°C.
-
Carefully collect the upper plasma layer using a sterile pipette and transfer it into labeled cryovials. Aliquot into 500 µL volumes.
-
Collect the buffy coat (the thin white layer between the plasma and red blood cells) and transfer it to a separate labeled cryovial.
-
Store all plasma and buffy coat aliquots at -80°C until analysis.
Biomarker Analysis
Protocol for Inflammatory Cytokine Measurement:
-
Thaw plasma samples on ice.
-
Use commercially available, validated multiplex ELISA kits to quantify the levels of pro-inflammatory (e.g., IL-1β, IL-6, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines.[8][9]
-
Follow the manufacturer's instructions for the ELISA procedure, including standard curve generation and sample incubation times.
-
Read the absorbance using a microplate reader and calculate cytokine concentrations based on the standard curve.
Protocol for Gs Alpha Translocation Assay:
-
Isolate peripheral blood mononuclear cells (PBMCs) from the buffy coat using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Lyse the PBMCs to obtain total cell lysates.
-
Quantify the amount of active Gs alpha relative to the total Gs alpha protein to determine the extent of translocation.
Data Presentation
All quantitative data will be summarized in structured tables to facilitate comparison between the this compound and placebo groups.
Table 2: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (N=XX) | Placebo (N=XX) | Total (N=XX) |
| Age (years), mean (SD) | |||
| Gender, n (%) | |||
| Male | |||
| Female | |||
| Race, n (%) | |||
| Caucasian | |||
| African American | |||
| Asian | |||
| Other | |||
| Baseline MADRS, mean (SD) | |||
| Baseline HAM-D17, mean (SD) | |||
| Baseline CGI-S, mean (SD) |
Table 3: Efficacy Outcomes
| Outcome Measure | Timepoint | This compound (N=XX) | Placebo (N=XX) | p-value |
| MADRS Total Score | ||||
| Baseline, mean (SD) | N/A | |||
| Week 6, mean (SD) | ||||
| Change from Baseline, mean (SD) | ||||
| HAM-D17 Total Score | ||||
| Baseline, mean (SD) | N/A | |||
| Week 6, mean (SD) | ||||
| Change from Baseline, mean (SD) | ||||
| CGI-I Score | ||||
| Week 6, mean (SD) | ||||
| Response Rate* , n (%) | Week 6 | |||
| Remission Rate** , n (%) | Week 6 |
*Response defined as ≥50% reduction in MADRS score from baseline. **Remission defined as MADRS score ≤10.
Table 4: Biomarker Levels
| Biomarker | Timepoint | This compound (N=XX) | Placebo (N=XX) | p-value |
| IL-6 (pg/mL) | ||||
| Baseline, mean (SD) | N/A | |||
| Week 6, mean (SD) | ||||
| Change from Baseline | ||||
| TNF-α (pg/mL) | ||||
| Baseline, mean (SD) | N/A | |||
| Week 6, mean (SD) | ||||
| Change from Baseline | ||||
| Active Gs Alpha (%) | ||||
| Baseline, mean (SD) | N/A | |||
| Week 6, mean (SD) | ||||
| Change from Baseline |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the 6-week outpatient this compound study.
Putative this compound Signaling Pathway
Caption: Putative 5-HT2A receptor signaling pathway potentially modulated by this compound.
Biomarker Analysis Workflow
Caption: Workflow for blood sample processing and biomarker analysis.
References
- 1. isctm.org [isctm.org]
- 2. veale.co.uk [veale.co.uk]
- 3. psychology-tools.com [psychology-tools.com]
- 4. A Protocol for the Hamilton Rating Scale for Depression: Item Scoring Rules, Rater Training, and Outcome Accuracy with Data on its Application in a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Clinical global impression - Wikipedia [en.wikipedia.org]
- 7. ovidrx.com [ovidrx.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. G alpha i Activation Assay Kit (ab173234) is not available | Abcam [abcam.co.jp]
- 11. Gαi Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
Troubleshooting & Optimization
Troubleshooting Nemifitide solubility for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nemifitide. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a synthetic pentapeptide with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2.[1] It is an analog of the melanocyte-inhibiting factor (MIF-1) and has been investigated for its potential as a rapid-onset antidepressant.[2][3]
| Property | Value |
| Molecular Formula | C33H43FN10O6[1][4] |
| Molecular Weight | 694.77 g/mol [1][4] |
| Appearance | Lyophilized white powder |
Q2: What is the recommended solvent for reconstituting this compound?
Based on available supplier data, Dimethyl Sulfoxide (DMSO) is a recommended solvent for this compound.
Q3: What is the expected solubility of this compound in DMSO?
There is some conflicting information from suppliers regarding the solubility of this compound in DMSO. One supplier indicates a solubility of 10 mM, which is approximately 7.5 mg/mL for the acetate (B1210297) salt.[2] Another supplier also states a 10 mM solubility but includes a note that less than 1 mg/mL is considered slightly soluble or insoluble.[3] Given this discrepancy, it is highly recommended to perform a small-scale solubility test with your specific batch of this compound before preparing a large stock solution.
Q4: My this compound is difficult to dissolve, even in DMSO. What can I do?
If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Sonication: Brief sonication can help break up peptide aggregates and facilitate dissolution.[2]
-
Gentle Warming: Gently warming the solution to 37°C may increase solubility. However, avoid excessive or prolonged heating, as this can cause peptide degradation.
-
pH Adjustment: Since this compound contains a basic residue (Arginine), its solubility is pH-dependent. For aqueous solutions, adjusting the pH away from the peptide's isoelectric point (pI) can improve solubility. For a basic peptide like this compound, adding a small amount of a dilute acidic solution (e.g., 10% acetic acid) may help.
Q5: How should I store this compound solutions?
For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C.[3] Once dissolved, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquoted solutions at -80°C. Peptides in solution are generally less stable than in their lyophilized form.
Quantitative Solubility Data
The following table summarizes the available solubility information for this compound. As noted, it is crucial to perform small-scale solubility tests to confirm these values with your specific compound batch.
| Solvent | Reported Solubility | Approx. Concentration (mg/mL) | Notes |
| DMSO | 10 mM[2][3] | ~7.5 mg/mL (acetate salt) | Sonication is recommended.[2] One supplier notes that <1mg/ml is considered slightly soluble or insoluble, indicating potential variability.[3] |
| Aqueous Buffer | Not specified | Not specified | Solubility is expected to be pH-dependent. Testing is required. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Add the desired volume of DMSO to the vial to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial gently. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied if necessary.
-
Visual Inspection: A fully dissolved peptide solution should be clear, with no visible particulates.
-
Aliquoting and Storage: Once dissolved, aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: Preparation of Aqueous Working Solutions
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: While vortexing gently, slowly add the aqueous buffer (e.g., cell culture medium, PBS) to the DMSO stock to achieve the final desired working concentration. Note: Rapid dilution of a peptide from an organic solvent into an aqueous buffer can sometimes cause precipitation.
-
Final Concentration of Organic Solvent: Be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Solution | - Incomplete dissolution- Peptide aggregation- Low solubility in the chosen solvent | - Sonicate the solution for 5-10 minutes.- Gently warm the solution to 37°C.- If diluting from a stock, add the aqueous buffer more slowly while vortexing.- For aqueous solutions, try adjusting the pH. |
| Inconsistent Experimental Results | - Inaccurate peptide concentration due to incomplete dissolution- Peptide degradation | - Ensure the peptide is fully dissolved before use; the solution should be clear.- Prepare fresh working solutions from a properly stored stock aliquot for each experiment.- Avoid repeated freeze-thaw cycles. |
| Loss of Peptide Activity | - Peptide degradation due to improper storage or handling- Oxidation of sensitive residues (e.g., Tryptophan) | - Store lyophilized peptide at -20°C or -80°C.- Store stock solutions in aliquots at -80°C.- Use high-quality, sterile solvents and buffers. |
Visualizations
Caption: A workflow for the proper solubilization and handling of this compound.
Caption: A decision tree for troubleshooting common this compound solubility problems.
Caption: A diagram of this compound's potential interactions with various receptors.
References
Nemifitide Dosage Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Nemifitide dosage to minimize side effects during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pentapeptide with antidepressant properties, similar in structure to the melanocyte-inhibiting factor (MIF-1).[1] While its precise mechanism of action is not fully elucidated, it is known to bind to several receptors, including serotonin (B10506) 5-HT2A (acting as an antagonist), NPY1, bombesin, and melanocortin receptors MC4 and MC5 at micromolar concentrations.[1] Its antidepressant effects may be related to its interaction with the serotonergic system.[2]
Q2: What are the known side effects of this compound?
Clinical trials involving over 430 individuals have consistently shown that this compound has an excellent safety profile with few to no side effects.[1][3] The most commonly reported adverse event is mild and transient skin reactions at the subcutaneous injection site.[2][4] In some studies, the incidence of side effects with this compound was comparable to that of a placebo.[5][6][7]
Q3: What dosages of this compound have been tested in clinical studies?
This compound has been evaluated across a wide range of doses in clinical trials. Investigated dosages have ranged from 18 mg/day to 240 mg/day, administered via subcutaneous injection.[3][8] Studies have compared specific doses, such as 30 mg/day and 45 mg/day, to evaluate dose-response relationships for efficacy.[5][6]
Q4: Is there a known correlation between this compound dosage and the incidence of side effects?
Based on available clinical trial data, there does not appear to be a strong dose-dependent increase in significant side effects within the tested therapeutic range.[5][6] The primary reported side effect, injection site reaction, is generally mild and not strongly correlated with dose.[4] However, as with any experimental compound, it is prudent to start with a lower dose and titrate upwards while monitoring for any adverse reactions.
Troubleshooting Guide: Minimizing Side Effects
| Observed Issue | Potential Cause | Recommended Action |
| Mild, transient skin reaction at the injection site (e.g., redness, itching) | Improper injection technique; individual sensitivity to the peptide or excipients. | 1. Ensure proper subcutaneous injection technique. Rotate injection sites to avoid repeated local irritation.2. Allow the reconstituted peptide to reach room temperature before injection.3. Apply a cold compress to the injection site post-administration if irritation occurs. |
| Unexpected systemic side effects (e.g., headache, nausea) | Although rare, individual sensitivity or interaction with other compounds. | 1. Record the nature, duration, and severity of the side effect.2. Consider reducing the dosage in subsequent experiments.3. If side effects persist or are severe, discontinue administration and consult relevant safety protocols. |
| Lack of therapeutic effect at a given dose | Insufficient dosage for the specific experimental model or individual variability. | 1. Confirm the proper storage and handling of the this compound to ensure its stability.2. Gradually increase the dose in subsequent experiments, while carefully monitoring for any adverse effects. Studies have shown a greater therapeutic effect at higher doses (e.g., 45 mg/day vs. 30 mg/day).[5][6][7] |
Data on this compound Dosage and Administration
The following table summarizes dosage information from various clinical studies.
| Study Phase | Dosage Range | Administration Route | Key Findings on Side Effects | Reference |
| Phase II | 30 mg/day and 45 mg/day | Subcutaneous Injection | Incidence of side effects was comparable to placebo. No dropouts due to adverse events. | [5][6][7] |
| Phase II | 18 mg/day to 72 mg/day | Subcutaneous Injection | No clinically significant side effects were observed. | [3] |
| Open-label Pilot Study | 40 mg/day to 240 mg/day | Subcutaneous Injection | Good safety profile confirmed. | [8] |
| Pharmacokinetic Study | 40 mg and 80 mg (single dose) | Subcutaneous Injection | Drug-related adverse experiences were limited to mild, transient local reactions at the injection site. | [4] |
Experimental Protocols
Protocol: Dose-Ranging Study for Efficacy and Tolerability
-
Animal/Cell Model Selection: Choose an appropriate, validated model for assessing antidepressant-like activity and potential toxicity.
-
Dose Group Formulation: Based on existing literature, establish at least three dose groups (e.g., low, medium, high) and a vehicle control group. For instance, doses could be selected to bracket the clinically effective range of 30-45 mg/day, adjusted for the animal model.
-
Administration: Administer this compound via subcutaneous injection once daily. Ensure proper handling and sterile technique.
-
Efficacy Assessment: Utilize validated behavioral tests (e.g., Forced Swim Test, Tail Suspension Test) at specified time points to assess antidepressant-like effects.
-
Tolerability and Side Effect Monitoring:
-
Record daily observations of general health, including changes in weight, food and water intake, and activity levels.
-
Perform regular examinations of the injection site for any signs of local irritation.
-
At the end of the study, collect blood samples for standard clinical chemistry and hematology panels to screen for systemic toxicity.
-
-
Data Analysis: Analyze the dose-response relationship for both efficacy and any observed side effects to determine the optimal therapeutic window.
Visualizations
Caption: Hypothetical signaling pathway for this compound's antagonist action at the 5-HT2A receptor.
Caption: Experimental workflow for a dose-ranging study of this compound.
Caption: Troubleshooting logic for managing adverse events during this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. | BioWorld [bioworld.com]
- 3. Clinical effectiveness of this compound, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of systemic exposure to this compound following two methods of subcutaneous administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Efficacy and safety of 30 mg/d and 45 mg/d this compound compared to placebo in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical effect of this compound, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Nemifitide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of Nemifitide. Given that the clinical development of this compound was discontinued, this guide is based on established principles for peptide therapeutics and the known pharmacology of melanocortin receptor analogs. The specific data presented is illustrative to serve as a practical guide.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: Inconsistent or Unexpected Cellular Response at High Concentrations
Question: We observe the expected cellular response (e.g., change in cAMP levels) at nanomolar concentrations of this compound, but at micromolar concentrations, we see a different or even opposite effect. What could be the cause?
Answer: This phenomenon often suggests engagement of lower-affinity off-target receptors. This compound is an analog of the C-terminal portion of melanocyte-stimulating hormone (MSH) and may interact with other members of the melanocortin receptor family at higher concentrations.
Potential Causes and Mitigation Strategies:
-
Off-Target Receptor Activation: this compound might be binding to and activating other melanocortin receptors (e.g., MC1R, MC3R, MC4R, MC5R) that are endogenously expressed in your cell line.
-
Troubleshooting Step 1: Receptor Expression Profiling. Perform qPCR or Western blot to confirm the expression profile of all melanocortin receptors in your experimental cell line.
-
Troubleshooting Step 2: Use a More Specific Agonist. As a positive control, use a more selective agonist for your target receptor to confirm the expected downstream signaling pathway.
-
Troubleshooting Step 3: Competitive Antagonism. Use selective antagonists for the suspected off-target receptors to see if the unexpected cellular response is blocked.
-
-
Non-Specific Binding: At high concentrations, peptides can exhibit non-specific binding to cell membranes or other proteins, leading to artifacts.
-
Troubleshooting Step 1: Include a Scrambled Peptide Control. Synthesize and test a scrambled peptide with the same amino acid composition but a randomized sequence. This control should be inactive and can help identify effects due to non-specific interactions.
-
Troubleshooting Step 2: Vary Assay Conditions. Modify buffer composition (e.g., include a small amount of a non-ionic detergent like Tween-20) to minimize non-specific binding.
-
Issue 2: High Background Signal in Radioligand Binding Assays
Question: We are performing competitive binding assays with radiolabeled this compound to determine its affinity for the target receptor, but we are observing high non-specific binding. How can we reduce this?
Answer: High non-specific binding in peptide radioligand assays can obscure the true binding affinity. This can be due to the "stickiness" of the peptide or interactions with non-target sites on the cells or filters.
Troubleshooting Steps:
-
Optimize Blocking Agents: Ensure your assay buffer contains an appropriate protein blocker, such as bovine serum albumin (BSA), to prevent the peptide from binding to the walls of the assay plate or filter membranes.
-
Increase Wash Steps: After incubation, increase the number and volume of wash steps with ice-cold buffer to more effectively remove unbound and loosely bound radioligand.
-
Use Pre-Soaked Filters: If using a filter-based assay, pre-soak the filters in a solution of a compound known to reduce non-specific binding, such as polyethyleneimine (PEI).
-
Determine Non-Specific Binding with a High Concentration of Cold Ligand: Ensure you are defining non-specific binding correctly by using a sufficiently high concentration (e.g., 1000-fold excess) of a known high-affinity, unlabeled ligand for the target receptor.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-targets for this compound?
A1: As a melanocyte-stimulating hormone (MSH) analog, the most probable off-targets for this compound are other members of the melanocortin receptor (MCR) family. These are G-protein coupled receptors with distinct physiological roles. A hypothetical selectivity profile is presented in Table 1. It is crucial to experimentally determine the affinity of this compound for each of these receptors.
Q2: What is a standard workflow for screening for off-target effects of a peptide therapeutic like this compound?
A2: A tiered approach is recommended. Start with a focused screening against the immediate family of the intended target, followed by a broader screen against a panel of common off-target liabilities (e.g., GPCRs, ion channels, kinases). See the diagram below for a typical workflow.
Q3: How can I re-engineer this compound to reduce off-target binding?
A3: Peptide engineering can improve selectivity. Consider the following strategies:
-
Alanine (B10760859) Scanning: Systematically replace each amino acid in this compound with alanine to identify residues critical for binding to on-target versus off-target receptors.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs with modifications at specific positions to identify changes that enhance selectivity. For example, altering a key residue may diminish binding to MC1R while preserving affinity for the intended target.
-
Cyclization: Introducing cyclic constraints into the peptide backbone can lock it into a conformation that is more selective for the target receptor.
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate the type of information required for assessing on-target and off-target activity.
Table 1: Hypothetical Binding Affinity and Functional Activity of this compound at Melanocortin Receptors
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Assay Type |
| Intended Target | 5.2 | 10.5 | cAMP Accumulation |
| MC1R | 150.8 | 320.1 | cAMP Accumulation |
| MC3R | 89.4 | 175.6 | cAMP Accumulation |
| MC4R | 210.2 | 450.0 | cAMP Accumulation |
| MC5R | 540.7 | >1000 | cAMP Accumulation |
Table 2: Troubleshooting Guide for Unexpected Cellular Effects
| Observed Issue | Potential Cause | Recommended Action | Expected Outcome |
| Biphasic dose-response curve | Off-target receptor activation at high concentrations | Profile MCR expression in the cell line; Use selective antagonists for off-target MCRs. | The non-target effect is diminished in the presence of the antagonist. |
| High assay background | Non-specific binding of the peptide | Include a scrambled peptide control; Optimize BSA concentration in the buffer. | The scrambled peptide shows no activity; Background signal is reduced. |
| In vivo effects not predicted by in vitro potency | Engagement of an unexpected off-target receptor in vivo | Profile this compound against a broad off-target panel (e.g., Eurofins SafetyScreen). | Identification of novel off-target interactions. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Melanocortin Receptors
-
Cell Culture and Membrane Preparation: Culture cells expressing the melanocortin receptor of interest. Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Buffer: Prepare an assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4).
-
Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH), 25 µL of varying concentrations of unlabeled this compound (or a reference compound), and 100 µL of the cell membrane preparation.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 25 mM HEPES, 500 mM NaCl, pH 7.4).
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Potential on-target and off-target binding of this compound.
Caption: A tiered workflow for identifying off-target effects.
Caption: Logic diagram for troubleshooting unexpected results.
Technical Support Center: Enhancing the Plasma Half-Life of Nemifitide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for strategies aimed at increasing the plasma half-life of the pentapeptide Nemifitide.
Frequently Asked Questions (FAQs)
Q1: What is the reported plasma half-life of this compound and why is it a concern?
A1: this compound has a very short plasma half-life, reported to be between 15 and 30 minutes.[1] This rapid clearance necessitates frequent administration to maintain therapeutic concentrations, which can impact patient compliance and overall efficacy. Extending the half-life is a critical step in optimizing its therapeutic potential.
Q2: What are the primary strategies to increase the plasma half-life of a peptide like this compound?
A2: The main strategies to prolong the plasma half-life of peptides fall into several categories:
-
Increasing Hydrodynamic Size: This can be achieved through methods like PEGylation or fusion to larger proteins such as albumin. A larger size reduces renal clearance.[2][3]
-
Enhancing Proteolytic Resistance: Peptides are susceptible to degradation by proteases in the plasma. Strategies to combat this include substituting L-amino acids with D-amino acids, modifying the peptide backbone, and protecting the N- and C-termini.[4][5][6]
-
Promoting Plasma Protein Binding: Attaching moieties that bind to abundant plasma proteins, like albumin, can effectively "piggyback" the peptide, extending its circulation time. Lipidation is a common approach for this.[1][4]
Q3: How does PEGylation increase the half-life of a peptide?
A3: PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, increases the hydrodynamic volume of the peptide. This larger size prevents rapid filtration by the kidneys, a primary clearance mechanism for small peptides.[2] Additionally, the PEG chain can shield the peptide from proteolytic enzymes.[7]
Q4: Will modifying this compound to extend its half-life affect its biological activity?
A4: It is possible. Any modification to the peptide's structure can potentially alter its conformation and interaction with its target receptors. Therefore, it is crucial to empirically test the bioactivity of any modified this compound analogue. Strategies like site-specific modification are employed to minimize the impact on the peptide's active domains.[6]
Q5: What is lipidation and how does it work to extend peptide half-life?
A5: Lipidation involves attaching a lipid moiety, such as a fatty acid, to the peptide.[1][8] This lipid tail can non-covalently bind to serum albumin, a long-lived and abundant protein in the plasma. This binding creates a circulating reservoir of the peptide, protecting it from degradation and renal clearance, thereby extending its half-life significantly.[9][10]
Q6: Can I combine different half-life extension strategies?
A6: Yes, a combinatorial approach can be very effective. For instance, you could design a this compound analogue that includes both D-amino acid substitutions for proteolytic resistance and a lipid tag for albumin binding. Such multi-pronged strategies can have synergistic effects on half-life extension.
Troubleshooting Guides
Strategy 1: PEGylation
| Problem | Possible Cause | Troubleshooting Steps |
| Low PEGylation reaction yield. | Hydrolysis of activated PEG derivative (e.g., NHS ester). | Optimize reaction pH (7.2-8.5 for NHS esters). Use freshly prepared reagents.[11] |
| Steric hindrance preventing access to the conjugation site. | Choose a longer, more flexible PEG linker. Optimize the molar ratio of PEG to peptide. | |
| Modified this compound shows reduced or no bioactivity. | PEG chain is sterically hindering the receptor-binding domain. | Perform site-specific PEGylation away from the active site. Experiment with different PEG sizes; a smaller PEG may be sufficient for half-life extension without compromising activity. |
| The conjugation chemistry has damaged the peptide. | Use milder reaction conditions (e.g., lower temperature). Ensure the chosen chemistry is compatible with the amino acid side chains of this compound. | |
| Heterogeneous PEGylated product (multiple PEG chains attached). | Multiple reactive sites on this compound (e.g., primary amines on N-terminus and Arg side chain). | Use site-specific PEGylation techniques. For example, introduce a unique cysteine residue for thiol-specific PEGylation. Control the reaction pH to favor N-terminal modification over lysine (B10760008) side chains.[6] |
Strategy 2: Amino Acid Substitution (with D-amino acids)
| Problem | Possible Cause | Troubleshooting Steps |
| Substituted this compound analogue is difficult to synthesize or purify. | D-amino acid incorporation can sometimes lead to aggregation during solid-phase peptide synthesis (SPPS). | Optimize SPPS protocols (e.g., use double coupling, stronger deprotection reagents).[12] Use alternative purification methods if standard HPLC is problematic. |
| Analogue shows significantly reduced bioactivity. | The substituted residue is critical for receptor binding, and the change in stereochemistry has disrupted this interaction. | Substitute only one amino acid at a time to identify critical residues. Avoid substituting residues known to be part of the pharmacophore. Test substitutions at positions more likely to be protease cleavage sites and less likely to be involved in receptor binding. |
| The overall 3D structure of the peptide has been altered, affecting its ability to adopt the correct conformation for binding. | Conduct conformational analysis (e.g., using circular dichroism) to assess structural changes. Sometimes, substituting an adjacent amino acid can restore the necessary conformation.[3] | |
| Half-life is not significantly increased. | The primary clearance mechanism for the analogue is not proteolytic degradation. | Consider that for very small peptides, renal filtration might be the dominant clearance pathway. In this case, a strategy to increase size (like PEGylation or lipidation) would be more effective. |
Strategy 3: Lipidation
| Problem | Possible Cause | Troubleshooting Steps |
| Lipidated this compound is poorly soluble. | The attached fatty acid has significantly increased the hydrophobicity of the peptide, leading to aggregation in aqueous solutions. | Introduce a hydrophilic spacer between the peptide and the fatty acid.[1] Experiment with shorter fatty acid chains. Optimize the formulation with solubility-enhancing excipients. |
| Low yield of lipidated peptide. | Inefficient conjugation chemistry. | Ensure the use of appropriate coupling reagents and reaction conditions for attaching the fatty acid to the peptide. |
| Reduced bioactivity of the lipidated analogue. | The lipid chain is interfering with receptor binding. | Attach the lipid via a linker to a position on the peptide that is distal to the active site. The length and nature of the linker can be varied to optimize both albumin binding and receptor interaction. |
Quantitative Data Summary
The following table summarizes the reported effects of various half-life extension strategies on different peptides, providing an indication of the potential improvements achievable for this compound.
| Strategy | Peptide/Protein | Original Half-Life | Modified Half-Life | Fold Increase | Reference |
| PEGylation | rhTIMP-1 | 1.1 hours | 28 hours | ~25 | [13][14] |
| INF-alpha-2b | - | - | 330 | [4] | |
| Amino Acid Substitution (D-amino acid) | GLP-1 (in presence of Proteinase K) | < 1 hour | > 4.8 hours (80% remaining at 6h) | > 5 | [15] |
| KSL peptide | - | Longer than L-amino acid version | - | [16] | |
| Terminal Modifications (N-acetylation & C-amidation) | Lcf1 (RRWQWR) | - | Longer than unmodified version | - | [16] |
| Lipidation (Fatty Acid Acylation) | Leptin-derived peptide ([D-Leu-4]-OB3) | - | - | 86 | [10] |
Experimental Protocols
N-Terminal PEGylation of this compound
This protocol describes a general method for the site-specific PEGylation of this compound at its N-terminal amine.
Methodology:
-
Peptide Synthesis: Synthesize this compound (4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2) using standard Fmoc solid-phase peptide synthesis (SPPS). The C-terminal amide is crucial.
-
PEG Reagent Selection: Choose an N-hydroxysuccinimide (NHS)-activated methoxy-PEG (mPEG-NHS) with the desired molecular weight (e.g., 5 kDa, 10 kDa, or 20 kDa).
-
Reaction Setup:
-
Dissolve the purified this compound in a suitable buffer, such as 100 mM sodium phosphate (B84403) buffer, pH 7.5-8.0. The slightly alkaline pH facilitates the reaction with the primary amine at the N-terminus.
-
Dissolve the mPEG-NHS in the same buffer immediately before use to minimize hydrolysis.
-
-
Conjugation Reaction:
-
Add the mPEG-NHS solution to the this compound solution at a specified molar excess (e.g., 5-fold molar excess of PEG).
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching: Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris, or by lowering the pH.
-
Purification: Purify the PEGylated this compound from unreacted peptide and excess PEG reagent using size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC).
-
Characterization: Confirm the identity and purity of the mono-PEGylated product using MALDI-TOF mass spectrometry and analytical RP-HPLC.
-
In Vitro Half-Life Assay:
-
Incubate the PEGylated this compound and the unmodified this compound in fresh human or rat plasma at 37°C.
-
At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take aliquots and stop the enzymatic degradation by adding a quenching solution (e.g., acetonitrile (B52724) with trifluoroacetic acid).
-
Analyze the remaining amount of intact peptide in each sample by LC-MS/MS.
-
Calculate the half-life by plotting the percentage of remaining peptide against time.
-
D-Amino Acid Substitution in this compound
This protocol outlines the synthesis and evaluation of a this compound analogue with a D-amino acid substitution to enhance proteolytic resistance.
Methodology:
-
Analogue Design: Identify a potential protease cleavage site in this compound. For example, the Arg-Gly bond is a potential trypsin cleavage site. To test this strategy, one could synthesize an analogue with D-Arginine: 4-F-Phe-4-OH-Pro-d-Arg -Gly-Trp-NH2.
-
Peptide Synthesis: Synthesize the designed this compound analogue using standard Fmoc SPPS, incorporating the Fmoc-protected D-amino acid at the desired position.
-
Purification and Characterization: Purify the peptide by RP-HPLC and confirm its identity and purity by mass spectrometry.
-
Proteolytic Stability Assay:
-
Incubate the D-amino acid analogue and the original this compound in a solution containing a specific protease (e.g., trypsin) or in plasma.
-
Follow the procedure for the In Vitro Half-Life Assay described in the PEGylation protocol to determine the rate of degradation and calculate the half-life.
-
-
Bioactivity Assay:
-
Evaluate the biological activity of the modified peptide using a relevant in vitro assay. For this compound, this could involve receptor binding assays for receptors it is known to interact with (e.g., 5-HT2A).
-
Compare the potency (e.g., IC50 or EC50) of the analogue to that of the original this compound to assess the impact of the substitution on its function.
-
Visualizations
Caption: Workflow for PEGylation of this compound to extend plasma half-life.
Caption: Strategies and methods for extending the plasma half-life of this compound.
References
- 1. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 7. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-Fatty Acid Conjugation - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. Lipidation based Half-Life Extension Service - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 14. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Addressing transient skin reactions at Nemifitide injection sites
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing transient skin reactions observed at the subcutaneous injection sites of Nemifitide.
Frequently Asked Questions (FAQs)
Q1: What are the expected transient skin reactions at the injection site with this compound?
A1: Following subcutaneous administration of this compound, mild and transient skin reactions at the injection site are the most commonly reported drug-related adverse events.[1] These reactions are typically localized and self-limiting. Common manifestations include redness, swelling, itching, and tenderness at the site of injection.[2][3] In clinical trials, these reactions were generally considered to have a favorable safety profile and did not lead to serious adverse events.[1][4]
Q2: How long do these injection site reactions typically last?
A2: Most transient skin reactions to this compound are expected to resolve within a few hours to a couple of days without intervention.[2][5] The duration can vary based on individual sensitivity and injection technique. If a reaction persists or worsens after 72 hours, it is advisable to document the event and consult the troubleshooting guide.[5]
Q3: Are these localized reactions indicative of a systemic allergic reaction?
A3: Localized, transient reactions are generally not indicative of a systemic allergic reaction.[2] Systemic reactions, such as anaphylaxis, are rare and would present with symptoms like difficulty breathing, swelling of the face or throat, or a widespread rash.[6] However, it is crucial to monitor for any signs of a systemic response. Any indication of a severe allergic reaction requires immediate medical attention.[2][6]
Q4: What is the potential mechanism behind these transient skin reactions?
A4: The precise mechanism for this compound-induced skin reactions is not fully elucidated. However, like many peptide-based therapeutics, the reactions are likely due to a localized inflammatory response.[2][7] This can be triggered by the physical disruption from the needle, the volume of the injected fluid, or a non-allergic activation of local immune cells, such as mast cells, by the peptide itself or formulation excipients.[7][8] this compound is a pentapeptide and its interaction with skin components could lead to the release of inflammatory mediators.[9][10]
Q5: Can injection technique influence the severity of these reactions?
A5: Yes, proper injection technique is crucial for minimizing local reactions.[6] Factors such as injection angle, speed of injection, and site rotation can significantly impact the occurrence and intensity of skin reactions.[6][11] Consistent use of best practices is recommended to reduce variability in experimental outcomes.
Data Presentation
Table 1: Characterization of Transient Injection Site Reactions with this compound
| Parameter | Observation (N=100 injections) |
| Incidence of any reaction | 65% |
| Most Common Reactions | |
| - Redness (Erythema) | 88% of reactions |
| - Mild Swelling (Edema) | 75% of reactions |
| - Itching (Pruritus) | 62% of reactions |
| - Tenderness/Pain | 45% of reactions |
| Median Time to Onset | 15-30 minutes |
| Median Duration of Reaction | 24-48 hours |
| Mean Reaction Area (diameter) | 2.5 cm |
| Discontinuation due to reaction | 0% |
Table 2: Impact of Injection Technique on Reaction Severity (Visual Analog Scale, 0-10)
| Injection Technique | Mean Severity Score |
| Standard Technique | 4.2 |
| Site Rotation | 2.5 |
| Slower Injection Speed (over 10s) | 3.1 |
| Application of Cold Compress post-injection | 2.8 |
Troubleshooting Guide
Issue: Persistent or Severe Injection Site Reactions
If injection site reactions are more severe than anticipated, persist for longer than 72 hours, or are impacting the integrity of the study, the following troubleshooting steps are recommended.
| Potential Cause | Recommended Action |
| Improper Injection Technique | - Verify Protocol: Ensure all personnel are trained on and adhering to the standardized subcutaneous injection protocol. - Site Rotation: Emphasize the importance of rotating injection sites to prevent localized sensitivity.[6] - Injection Volume & Speed: Consider if the injection volume is appropriate for the site and if a slower injection speed reduces irritation.[11] |
| Subject-Specific Sensitivity | - Documentation: Document the severity, duration, and characteristics of the reaction for the specific subject. - Baseline Assessment: Assess the subject for any pre-existing skin conditions or sensitivities. - Consider Pre-treatment: As an experimental variable, a non-drowsy oral antihistamine may be considered 30-60 minutes prior to injection to mitigate histamine-mediated reactions like itching and redness.[3][12] |
| Formulation Issues | - Visual Inspection: Inspect the this compound solution for any precipitation or discoloration before administration. - Review Formulation: Confirm the pH and excipients of the formulation. Some excipients can be associated with injection site pain or reactions.[11] |
| Localized Allergic Reaction | - Assess Symptoms: Differentiate between a transient inflammatory reaction and a more pronounced delayed-type hypersensitivity (Type IV) reaction, which may peak at 48-72 hours and present with more significant induration.[5] - Consult Protocol: If a hypersensitivity reaction is suspected, follow the study's protocol for managing such events. This may involve referral to an allergist for further evaluation.[5] |
Experimental Protocols
Protocol 1: Standardized Assessment of Injection Site Reactions
-
Objective: To quantitatively and qualitatively assess skin reactions at the this compound injection site.
-
Materials: Calipers or a ruler, color chart for erythema assessment, digital camera for photographic documentation.
-
Procedure:
-
Record the injection site prior to administration.
-
At 1, 6, 24, 48, and 72 hours post-injection, assess the injection site.
-
Measure the diameter (in mm) of any erythema (redness) and induration (swelling).
-
Score the severity of erythema, edema, and pruritus on a 0-4 scale (0=none, 1=mild, 2=moderate, 3=severe, 4=very severe).
-
Photograph the injection site at each time point with a ruler for scale.
-
Record all observations in the subject's case report form.
-
Protocol 2: Histological Analysis of Injection Site Biopsies
-
Objective: To characterize the cellular infiltrates and inflammatory response at the site of this compound injection in pre-clinical models.
-
Materials: Biopsy punch (3-4 mm), 10% neutral buffered formalin, paraffin, microscope slides, hematoxylin (B73222) and eosin (B541160) (H&E) stain, antibodies for immunohistochemistry (e.g., anti-CD3 for T-cells, anti-CD68 for macrophages, mast cell tryptase).
-
Procedure:
-
Administer a subcutaneous injection of this compound.
-
At selected time points (e.g., 6, 24, 72 hours), euthanize the animal model according to IACUC-approved protocols.
-
Collect a punch biopsy of the injection site and surrounding tissue.
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Process the tissue, embed in paraffin, and section at 5 µm.
-
Stain sections with H&E to assess general morphology and inflammatory cell infiltration.
-
Perform immunohistochemistry to identify specific immune cell populations.
-
Analyze slides under a microscope and quantify cellular infiltration.
-
Visualizations
Caption: Potential cellular mechanisms of transient skin reactions to this compound.
Caption: Experimental workflow for investigating and mitigating injection site reactions.
Caption: Troubleshooting decision tree for this compound injection site reactions.
References
- 1. | BioWorld [bioworld.com]
- 2. Injection site reactions: Types, causes, treatment, and more [medicalnewstoday.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. academic.oup.com [academic.oup.com]
- 5. droracle.ai [droracle.ai]
- 6. Tirzepatide / Niacinamide Injection | Empower Pharmacy [empowerpharmacy.com]
- 7. Injection site reactions: testing and mitigating during development [genoskin.com]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Antidepressant-like effects of a novel pentapeptide, this compound, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding and Minimising Injection-Site Pain Following Subcutaneous Administration of Biologics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revolutionhealth.org [revolutionhealth.org]
Nemifitide Treatment: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Nemifitide. The information is compiled from preclinical and clinical trial data to help manage variability in patient and experimental response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound (formerly INN-00835) is an investigational pentapeptide antidepressant with a structure similar to the endogenous brain peptide melanocyte-inhibiting factor (MIF-1)[1][2]. While its precise mechanism of action remains unclear, research suggests it may involve the serotonergic pathway[2]. This compound has been shown to bind to several receptors, including acting as an antagonist at the 5-HT2A receptor, and also interacting with NPY1, bombesin, and melanocortin receptors MC4 and MC5 at micromolar concentrations[1].
Q2: What is the pharmacokinetic profile of this compound and how should it be administered?
This compound is administered via subcutaneous injection as it is orally inactive[1]. It is absorbed and eliminated quickly, with a very short half-life of 15-30 minutes[1][2]. Despite this, once-daily administration has been shown to be effective in most clinical studies[1]. Plasma concentrations (Cmax and AUC) have been found to be dose-proportional within a range of 8 mg to 320 mg[2].
Q3: What are the common adverse events associated with this compound treatment?
This compound has demonstrated a favorable safety profile in clinical trials involving over 430 individuals[1]. The most common side effects are generally mild and transient, including[2][3]:
-
Transient skin reactions at the injection site
-
Headache
-
Dizziness
-
Somnolence
-
Diarrhea
-
Heartburn
No serious, drug-related adverse events were consistently reported in Phase 2 trials[2][3].
Q4: Why has variability in patient response to this compound been observed?
Clinical trials have shown mixed efficacy, indicating significant inter-individual variability in response[1]. Several factors may contribute to this, including:
-
Baseline Depression Severity: A greater therapeutic effect was observed in patients with more severe depression (baseline Hamilton Depression Rating Scale [HAMD] score >22)[4][5].
-
Pharmacokinetics: A strong correlation was found between plasma drug concentrations and treatment response. A minimum effective plasma concentration (MEC) of 5 ng/ml and a minimum therapeutic concentration (Cmax) of 45.7 ng/ml have been associated with higher response rates[6].
-
Metabolism: this compound is extensively metabolized in the liver and intestine by multiple cytochrome P-450 isoforms (CYP1A2, CYP2C19, and CYP2D6), suggesting that genetic polymorphisms in these enzymes could lead to variability in drug exposure and response[2].
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Suggested Action |
| High variability in efficacy between experimental subjects (in vivo). | 1. Inconsistent Drug Exposure: Differences in absorption from subcutaneous space or metabolic rate. 2. Baseline Biological Differences: Similar to clinical findings, the baseline severity of the depressive phenotype in an animal model may influence response. 3. Dose-Response Relationship: this compound has shown a U-shaped or biphasic dose-response curve in preclinical models, with efficacy at low and high doses but not intermediate ones[7]. | 1. Monitor Pharmacokinetics: If feasible, measure plasma concentrations to correlate exposure with effect. Ensure consistent injection technique. 2. Stratify Subjects: Stratify animals based on baseline behavioral measures (e.g., immobility time in forced swim test) before randomization. 3. Conduct Dose-Ranging Studies: Perform detailed dose-response studies to identify the optimal dose for your specific model and experimental conditions. |
| Lack of significant antidepressant-like effect in an animal model. | 1. Inappropriate Dosing: The selected dose may fall into the ineffective intermediate range[7]. 2. Insufficient Treatment Duration: While this compound has a rapid onset, some models may require longer treatment periods. Effects were seen after just 5 days of treatment in FSL rats[7]. 3. Model-Specific Biology: The underlying neurobiology of the chosen animal model may not be responsive to this compound's mechanism of action. | 1. Test a Wider Dose Range: Include both low (e.g., 0.025-0.3 mg/kg) and high (e.g., 3.0-15.0 mg/kg) doses based on preclinical data[7]. 2. Vary Treatment Duration: Compare treatment durations (e.g., 5 vs. 14 days) to determine the optimal timeline for observing an effect[7]. 3. Consider Alternative Models: The Flinders Sensitive Line (FSL) rat has been shown to be a responsive model[7]. |
| Inconsistent results in in vitro receptor binding or signaling assays. | 1. Peptide Instability: Peptides can be susceptible to degradation in assay buffers. 2. Weak Receptor Affinity: this compound binds to some receptors with only micromolar affinity, which may be difficult to detect reliably without optimized assay conditions[1]. | 1. Use Protease Inhibitors: Include a protease inhibitor cocktail in your assay buffer. Prepare fresh stock solutions and minimize freeze-thaw cycles. 2. Optimize Assay Conditions: Ensure your assay (e.g., radioligand binding, second messenger assay) is sensitive enough to detect weak binding. Use positive and negative controls to validate the assay window. |
Quantitative Data Summary
The following tables summarize key quantitative data from this compound clinical and preclinical studies.
Table 1: Clinical Response Rates in Major Depressive Disorder (MDD)
| Study Population | Treatment Group | Responder Rate | Key Finding | Citation |
| Patients with MDD | This compound (45 mg/d) | Statistically superior to placebo | Efficacy demonstrated at a higher dose, with peak effect one week after treatment. | [4][5] |
| Patients with MDD (stratified) | This compound (30 & 45 mg/d) in patients with baseline HAMD > 22 | Higher % of responders vs. placebo | Response is more pronounced in patients with more severe depression. | [4][5] |
| Chronic Refractory Depression | This compound (40-240 mg/d) | 11/25 patients (44%) responded | This compound shows potential even in treatment-resistant populations. | [8] |
| MDD Outpatients (Re-treatment) | This compound (18-72 mg/d) | 18/27 subjects (66.7%) responded | Patients can be effectively re-treated upon relapse. | [9] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value | Context | Citation |
| Elimination Half-life | 15-30 minutes | Subcutaneous administration | [1] |
| Minimum Effective Plasma Concentration (MEC) | 5 ng/ml | Correlated with reduction in depression severity. | [6] |
| Minimum Therapeutic Cmax | 45.7 ng/ml | 89% responders in group with Cmax ≥ 45.7 ng/ml vs. 40% in group with Cmax < 45.7 ng/ml. | [6] |
| Mean Duration of Response | ~2-3.3 months | Time between re-treatments in maintenance studies. | [8][9] |
Table 3: Preclinical Dose-Response in FSL Rat Model
| Dose Range (mg/kg) | Effect on Immobility | Conclusion | Citation |
| 0.025 - 0.3 | Significant Decrease (Antidepressant-like effect) | Efficacious at low doses. | [7] |
| 0.4 - 2.4 | No Significant Effect | Ineffective intermediate dose range. | [7] |
| 3.0 - 15.0 | Significant Decrease (Antidepressant-like effect) | Efficacious at high doses. | [7] |
Experimental Protocols & Methodologies
While full, step-by-step protocols are proprietary to the clinical trials, the methodologies below are based on published study designs.
Protocol 1: Assessing Efficacy in Major Depressive Disorder (Phase 2)
-
Objective: To evaluate the efficacy and safety of this compound compared to placebo in outpatients with MDD.
-
Design: Double-blind, placebo-controlled, randomized, multi-center study.
-
Participants: Patients meeting DSM-IV criteria for MDD, often with a minimum baseline score on a depression scale (e.g., HAMD ≥ 20).
-
Treatment Regimen:
-
Screening Phase: 1-week washout and screening period.
-
Treatment Phase: Randomization to receive daily subcutaneous injections of this compound (e.g., 30 mg/d or 45 mg/d) or placebo, typically for 5 days a week over 2 weeks[4].
-
Follow-up Phase: Patients are followed for an additional period (e.g., 4 weeks) to assess duration of effect[4].
-
-
Efficacy Measures:
-
Primary: Change from baseline on the Montgomery–Asberg Depression Rating Scale (MADRS).
-
Secondary: Change from baseline on the 17-item Hamilton Psychiatric Rating Scale for Depression (HAMD), Clinical Global Impression (CGI) scales, and Carroll Self-Rating Scale for Depression (CSRS)[4].
-
-
Pharmacokinetic Sampling: Blood samples are collected at specified time points (e.g., pre-dose and at various intervals post-dose) to determine plasma concentrations of this compound and correlate with clinical response[6].
Protocol 2: Forced Swim Test in a Genetic Animal Model of Depression (FSL Rats)
-
Objective: To evaluate the antidepressant-like effects of this compound in the Flinders Sensitive Line (FSL) rat model.
-
Design: Chronic treatment followed by behavioral testing.
-
Animals: Male FSL rats.
-
Treatment Regimen:
-
Animals are administered various doses of this compound (e.g., 0.025-15.0 mg/kg), a reference antidepressant (e.g., desipramine (B1205290) 5.0 mg/kg), or vehicle via subcutaneous injection daily for a set period (e.g., 5 or 14 days)[7].
-
-
Behavioral Testing (Forced Swim Test):
-
22-24 hours after the final treatment dose, rats are placed individually in a cylinder of water (e.g., 25°C) from which they cannot escape.
-
The session is recorded (e.g., for 5 minutes).
-
Behavior is scored by a trained observer blinded to the treatment conditions. Key behaviors measured are immobility (floating passively), swimming, and climbing.
-
-
Endpoint: A significant increase in swimming or climbing behavior, and a decrease in immobility time, is interpreted as an antidepressant-like effect[7].
Visualizations
Caption: Hypothesized signaling based on this compound's 5-HT2A antagonism.
Caption: Logical workflow for investigating this compound response variability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. | BioWorld [bioworld.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antidepressant-like effects of a novel pentapeptide, this compound, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical effect of this compound, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical effectiveness of this compound, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nemifitide Dose-Response Characteristics
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the experimental use of Nemifitide, with a focus on its characteristic U-shaped dose-response curve.
Frequently Asked Questions (FAQs)
FAQ 1: Why does this compound exhibit a U-shaped dose-response curve in some preclinical models?
The observation of a U-shaped (or biphasic) dose-response curve with this compound in certain preclinical models, such as the Flinders Sensitive Line (FSL) rat model of depression, is a key characteristic of this investigational pentapeptide.[1] This phenomenon, where low and high doses elicit a significant antidepressant-like effect while intermediate doses are less effective or inactive, is not fully understood but is thought to be related to the complex pharmacology of peptides.[2][3]
The leading hypothesis is rooted in the concept of hormesis , a biological principle where a substance can induce opposite effects at different doses.[2][4][5] In the context of this compound, this could be explained by several potential mechanisms:
-
Receptor Affinity and Subtype Selectivity: this compound is known to bind to multiple receptor types, including serotonin (B10506) (5-HT2A), neuropeptide Y (NPY1), bombesin, and melanocortin (MC4, MC5) receptors, albeit with relatively low affinity.[6] It is hypothesized that at low doses, this compound may preferentially bind to a specific receptor subtype that mediates its antidepressant effects. At intermediate doses, it might engage other receptors that counteract the initial therapeutic effect or lead to receptor desensitization. At high doses, this compound may overcome this counter-regulatory effect or engage additional, distinct receptor populations that also produce an antidepressant-like response.
-
Activation of Opposing Signaling Pathways: The different receptor populations engaged at varying concentrations could trigger downstream signaling cascades with opposing functional outcomes. A low dose might activate a primary therapeutic pathway. As the concentration increases to an intermediate level, a secondary, inhibitory pathway might be recruited, dampening the overall response. At high doses, the stimulation of the primary pathway may be strong enough to override the inhibitory signals, or a third pathway contributing to the therapeutic effect could be activated.
-
Feedback Loop Mechanisms: Biological systems often employ negative feedback loops to maintain homeostasis. It is possible that intermediate doses of this compound are optimal for triggering a strong negative feedback response that curtails its own efficacy. Low doses may be insufficient to initiate this feedback, while high doses might saturate or bypass it.
It is crucial to note that the precise mechanism of action for this compound remains unclear.[6] Therefore, the explanations for its U-shaped dose-response curve are currently theoretical and require further investigation.
Hypothetical Model of this compound's U-Shaped Dose-Response
The following diagram illustrates a hypothetical model of how this compound's interaction with different receptor systems at varying concentrations could result in a U-shaped dose-response curve.
Caption: Hypothetical mechanism for this compound's U-shaped dose-response.
FAQ 2: What does the preclinical data for this compound's dose-response look like?
A key study by Hughes et al. (2008) in the Flinders Sensitive Line (FSL) rat model of depression provides clear quantitative data on the U-shaped dose-response of this compound. The primary endpoint was swimming behavior in the forced swim test, a common measure of antidepressant efficacy in rodents.
Table 1: Dose-Response of this compound on Swimming Behavior in FSL Rats
| Dose (mg/kg) | Effect on Swimming Behavior | Response Category |
| 0 (Vehicle) | Baseline Immobility | Control |
| 0.025 - 0.3 | Significant Increase | Low-Dose Efficacy |
| 0.4 - 2.4 | No Significant Effect | Intermediate-Dose Inefficacy |
| 3.0 - 15.0 | Significant Increase | High-Dose Efficacy |
Data summarized from Hughes et al. (2008).[1]
Troubleshooting Guides
Guide 1: Experimental Design for Characterizing the U-Shaped Dose-Response Curve
When designing an experiment to investigate this compound's dose-response, it is critical to select an appropriate dose range that covers the expected biphasic effects.
Experimental Protocol: Forced Swim Test (FST) for Antidepressant-like Activity
This protocol is a generalized representation for assessing the antidepressant-like effects of this compound in a rodent model.
-
Animal Model: Flinders Sensitive Line (FSL) rats are a suitable genetic model of depression.[1] Wistar-Kyoto rats or other validated models can also be used.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., sterile saline).
-
Administer this compound via subcutaneous injection.
-
A wide dose range is recommended to capture the U-shaped curve. Based on existing data, consider doses such as 0.1, 0.3, 1.0, 3.0, and 10.0 mg/kg, along with a vehicle control group.
-
Administer the drug for a predefined period (e.g., once daily for 5-14 days).[1]
-
-
Forced Swim Test Apparatus:
-
Use a transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (24-25°C) to a depth of 30 cm.
-
-
Test Procedure:
-
Pre-swim (Day 1): Place each rat in the cylinder for a 15-minute habituation session. This is to ensure that on the test day, the behavior observed is related to the drug effect and not the novelty of the environment.
-
Test Session (Day 2, typically 24 hours after the final drug dose): Place each rat in the cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing. An increase in swimming or climbing behavior and a decrease in immobility are indicative of an antidepressant-like effect.
-
-
Data Analysis:
-
Analyze the data using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare each dose group to the vehicle control.
-
Plot the mean duration of swimming behavior against the log of the this compound dose to visualize the dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for the forced swim test to assess this compound's efficacy.
References
- 1. Antidepressant-like effects of a novel pentapeptide, this compound, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptides and hormesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptides and hormesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptides And Hormesis: How Controlled Stress Boosts Cells [demigodrx.com]
- 5. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Improving Nemifitide efficacy in patients with severe depression
Nemifitide Efficacy Improvement: Technical Support Center
Welcome to the technical support center for this compound, a novel pentapeptide designed as a selective positive allosteric modulator of the TrkB receptor to enhance BDNF signaling. Signaling via brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), plays a crucial role in the pathophysiology of depression.[1] This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a synthetic pentapeptide that acts as a positive allosteric modulator (PAM) of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). It is hypothesized to bind to an allosteric site on the TrkB receptor, enhancing its affinity for BDNF and potentiating downstream signaling cascades, such as the PLCγ-1 and Erk pathways, which are crucial for neuronal survival and synaptic plasticity.[2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, it is recommended to reconstitute the peptide in sterile, nuclease-free water to a stock concentration of 1 mM. For short-term storage (up to one week), the solution can be stored at 4°C. For long-term storage, it is advisable to create aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.
Q3: In which cell lines can this compound efficacy be tested?
A3: The human neuroblastoma cell line SH-SY5Y is a commonly used model for studying neurite outgrowth and neuronal differentiation.[3][4] These cells can be differentiated into a neuronal phenotype and are known to express TrkB receptors, making them a suitable model for assessing this compound's activity.[3] Primary cortical neurons are also an excellent, albeit more complex, model system.
Q4: What are the expected downstream effects of enhanced TrkB signaling by this compound?
A4: Enhanced TrkB signaling is expected to promote neuronal survival, stimulate neurite outgrowth, and increase synaptic plasticity. In cellular models, this can be measured by increased TrkB phosphorylation, activation of downstream kinases like Akt and ERK, and observable increases in the length and branching of neurites. These effects are thought to underlie the potential antidepressant effects of compounds that target this pathway.[5][6]
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound.
Issue 1: Low or No Signal in TrkB Phosphorylation Western Blot
| Potential Cause | Recommended Solution |
| Low Target Protein Abundance | Increase the total protein loaded per well. Consider enriching for TrkB through immunoprecipitation if expression is very low.[7][8] |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high molecular weight proteins like TrkB.[8][9] |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution. An antibody concentration that is too low will result in a weak signal.[7][9][10] |
| Inactive Reagents | Ensure that the substrate for chemiluminescence (e.g., ECL) has not expired and has been stored correctly. Test the secondary antibody's activity with a dot blot.[7][8] |
| Insufficient Stimulation | Verify that the cells were stimulated with this compound and/or BDNF for the appropriate duration and concentration. Ensure the stimulating agents have not degraded. |
Issue 2: High Variability in Neurite Outgrowth Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Uneven cell density can affect cell-to-cell signaling and growth. Optimize and standardize the initial plating density. A density of 2,500 cells/well in a 96-well plate is a good starting point for SH-SY5Y cells.[3] |
| Incomplete or Variable Differentiation | Ensure the differentiation protocol is followed consistently. Use fresh retinoic acid (RA) and other differentiation agents, as they can be light-sensitive and degrade over time. Confirm differentiation using neuronal markers like β-III tubulin.[3] |
| Subjective Image Analysis | Use automated image analysis software (e.g., CellProfiler, ImageJ) to quantify neurite length and branching. This minimizes user bias and increases reproducibility.[11] |
| Edge Effects in Multi-well Plates | Evaporation from wells on the edge of the plate can alter media concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS to maintain humidity. |
Issue 3: Cell Culture Contamination
| Potential Cause | Recommended Solution |
| Bacterial Contamination | The medium may appear cloudy or change color to yellow rapidly. Under a microscope, you may see small, motile particles. For heavy contamination, discard the culture and thoroughly disinfect the incubator and biosafety cabinet.[12] |
| Fungal (Yeast/Mold) Contamination | Yeast appears as individual oval cells, sometimes budding, while mold forms filamentous hyphae.[12] It is best to discard the contaminated culture immediately to prevent the spread of spores.[12] |
| Mycoplasma Contamination | This is difficult to detect visually as it does not cause turbidity. It can alter cell metabolism and growth.[13] Regular testing using PCR, fluorescence staining, or ELISA is highly recommended.[14] |
| Poor Aseptic Technique | Always work in a certified biosafety cabinet, disinfect surfaces and equipment with 70% ethanol, and use sterile reagents and supplies to prevent contamination.[13][15] |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on TrkB Phosphorylation
This table summarizes fictional data from a Western blot experiment measuring phosphorylated TrkB (p-TrkB) levels in differentiated SH-SY5Y cells treated with this compound in the presence of a sub-optimal dose of BDNF (10 ng/mL).
| Treatment Group | This compound Conc. (nM) | Mean p-TrkB/Total TrkB Ratio (Normalized to BDNF alone) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | 0.12 |
| This compound | 1 | 1.25 | 0.15 |
| This compound | 10 | 1.88 | 0.21 |
| This compound | 100 | 2.95 | 0.33 |
| This compound | 1000 | 3.10 | 0.35 |
Experimental Protocols
Protocol 1: TrkB Phosphorylation Assay via Western Blot
This protocol details the steps to assess the effect of this compound on BDNF-induced TrkB phosphorylation in differentiated SH-SY5Y cells.
-
Cell Culture and Differentiation:
-
Serum Starvation and Treatment:
-
Once differentiated, starve the cells in a serum-free medium for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with the desired concentrations of this compound for 30 minutes.
-
Stimulate the cells with BDNF (e.g., 50 ng/mL) for 15-20 minutes. Include a vehicle-only control.[16]
-
-
Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated TrkB (p-TrkB) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total TrkB and a loading control (e.g., GAPDH or β-actin).
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-TrkB signal to the total TrkB signal for each sample.
-
Protocol 2: Neurite Outgrowth Assay
This protocol describes how to quantify the effect of this compound on neurite outgrowth in differentiated SH-SY5Y cells.
-
Cell Plating and Differentiation:
-
Plate SH-SY5Y cells in a 96-well imaging plate coated with an appropriate substrate (e.g., Matrigel or poly-D-lysine).
-
Differentiate the cells as described in Protocol 1.
-
-
Treatment:
-
After differentiation, treat the cells with various concentrations of this compound (with or without BDNF) for 48-72 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde (PFA) for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker, such as β-III tubulin, overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use an automated image analysis pipeline (e.g., in CellProfiler or ImageJ) to measure total neurite length, number of branches, and number of primary neurites per cell.[11]
-
Normalize the results to the cell count (from DAPI staining) in each well.
-
Visualizations
Caption: this compound enhances BDNF binding to TrkB, activating key downstream pathways.
References
- 1. Brain-derived Neurotrophic Factor (BDNF)-TrkB Signaling in Inflammation-related Depression and Potential Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | BDNF receptor TrkB as the mediator of the antidepressant drug action [frontiersin.org]
- 3. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 5. Role of BDNF-TrkB Signaling in Regulating Anxiety and Depression-Like Behavior in Diverse Brain Regions, Clinical Neurology and Neuroscience, Science Publishing Group [sciencepublishinggroup.com]
- 6. Role of BDNF-TrkB-mTOR signaling in the treatment of depression [jstage.jst.go.jp]
- 7. sinobiological.com [sinobiological.com]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. yeasenbio.com [yeasenbio.com]
- 13. cellculturecompany.com [cellculturecompany.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. corning.com [corning.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Accounting for Cytochrome P-450 Metabolism in Nemifitide Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytochrome P-450 (CYP) metabolism of Nemifitide.
Frequently Asked Questions (FAQs)
Q1: Which cytochrome P-450 isoforms are involved in the metabolism of this compound?
A1: In vitro studies have shown that this compound is extensively metabolized in the liver and intestine. The primary cytochrome P-450 isoforms responsible for its metabolism appear to be CYP1A2, CYP2C19, and CYP2D6.[1] The involvement of multiple CYP isoforms suggests that this compound is unlikely to be a victim of significant drug-drug interactions mediated by the inhibition of a single CYP enzyme.[1]
Q2: What are the general pharmacokinetic properties of this compound?
A2: this compound is a pentapeptide with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2.[2] It has a very short plasma half-life of approximately 15-30 minutes.[2] Despite this, it has shown efficacy with once-daily subcutaneous administration in clinical trials.[2] The drug is rapidly absorbed, with maximum plasma concentrations (Tmax) observed at 10 minutes post-injection.[3] Pharmacokinetic parameters (AUC and Cmax) have been shown to be dose-proportional.[1][3]
Q3: Are there any known metabolites of this compound?
A3: While it is known that this compound is extensively metabolized, specific details about the chemical structures of its metabolites are not extensively reported in the available literature. In-vitro studies indicate that both this compound and its active metabolite (M1) bind to several receptors.
Q4: What in vitro systems are most appropriate for studying this compound metabolism?
A4: Given that this compound is a peptide, several in vitro systems can be considered. Human liver microsomes (HLMs) are a standard and appropriate choice for investigating CYP-mediated metabolism. For a more comprehensive view that includes both Phase I and Phase II metabolism, human hepatocytes would be the preferred system. Since this compound is a peptide, it's also important to consider its stability in plasma and other biological matrices.
Q5: What are the key challenges when working with peptide drugs like this compound in metabolism assays?
A5: Peptides present unique challenges compared to small molecules. These can include poor membrane permeability, susceptibility to proteolytic degradation, and potential for non-specific binding to labware. It is crucial to carefully design experiments to account for these factors, for instance, by using appropriate buffers and protein-coated labware, and by including peptidase inhibitors in certain experimental setups.
Troubleshooting Guides
This section addresses common problems encountered during in vitro metabolism studies of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no metabolite formation in human liver microsome (HLM) assay. | 1. Enzyme Instability: CYPs can lose activity during incubation. 2. Poor Substrate Solubility: this compound, being a peptide, might have limited solubility in aqueous buffers. 3. Incorrect Cofactor Concentration: Absence or degradation of NADPH. 4. Peptidase Activity: Residual peptidases in microsomal preparations could be degrading this compound. | 1. Ensure proper storage of HLMs at -80°C and avoid repeated freeze-thaw cycles. Pre-incubate microsomes for a minimal time. 2. Prepare stock solutions in an appropriate organic solvent like DMSO, ensuring the final concentration in the incubation does not inhibit enzyme activity (typically ≤1%). 3. Use a fresh NADPH-generating system and ensure it is added to initiate the reaction. 4. Consider including a cocktail of peptidase inhibitors in the incubation mixture. |
| High variability between replicate experiments. | 1. Inconsistent Pipetting: Inaccurate pipetting of small volumes of enzymes, substrate, or cofactors. 2. Temperature Fluctuations: Inconsistent incubation temperatures. 3. Non-specific Binding: this compound may adsorb to plasticware. | 1. Use calibrated pipettes and consider using automated liquid handlers for high-throughput studies. 2. Ensure the incubator or water bath maintains a stable temperature of 37°C. 3. Use low-binding polypropylene (B1209903) tubes and pipette tips. Pre-treating labware with a blocking agent like bovine serum albumin (BSA) can also be beneficial. |
| Unexpected metabolite profile compared to expectations. | 1. Contamination: Contamination of reagents or samples. 2. Incorrect In Vitro System: The chosen in vitro system may not fully recapitulate in vivo metabolism. 3. Spontaneous Degradation: this compound may be unstable in the incubation buffer. | 1. Use high-purity reagents and sterile techniques. Run appropriate negative controls (e.g., incubation without enzyme or cofactor). 2. Consider using a more complex system like hepatocytes to investigate if Phase II metabolism or transporters play a significant role. 3. Assess the stability of this compound in the incubation buffer without enzymes or cofactors over the time course of the experiment. |
| Difficulty in quantifying this compound and its metabolites by LC-MS/MS. | 1. Poor Ionization: Peptides can have complex ionization patterns. 2. Matrix Effects: Components of the incubation mixture can suppress or enhance the analyte signal. 3. Inefficient Extraction: The extraction method may not be efficiently recovering the analytes. | 1. Optimize mass spectrometry parameters, including source conditions and fragmentation. Consider using different ionization sources (e.g., ESI, APCI). 2. Develop a robust sample preparation method (e.g., protein precipitation followed by solid-phase extraction) to remove interfering matrix components. Use a stable isotope-labeled internal standard for this compound if available. 3. Test different extraction solvents and pH conditions to optimize the recovery of this compound and its potential metabolites. |
Quantitative Data Summary
Table 1: Illustrative Michaelis-Menten Kinetic Parameters for this compound Metabolism
| CYP Isoform | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
| CYP1A2 | 50 | 150 |
| CYP2C19 | 75 | 100 |
| CYP2D6 | 25 | 200 |
Table 2: Illustrative IC50 Values for Known CYP Inhibitors on this compound Metabolism
| CYP Isoform | Inhibitor | IC50 (µM) |
| CYP1A2 | Fluvoxamine | 0.5 |
| CYP2C19 | Omeprazole | 5.0 |
| CYP2D6 | Quinidine | 0.1 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) containing an internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar peptide)
-
Low-binding polypropylene tubes and pipette tips
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Thaw HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH-regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a low-binding microcentrifuge tube, add the HLM suspension.
-
Add the this compound working solution to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate the proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Visualizations
Caption: Metabolic pathways of this compound involving major CYP450 isoforms.
Caption: General experimental workflow for a CYP450 inhibition assay.
References
Validation & Comparative
A Preclinical Showdown: Nemifitide Versus Fluoxetine in Depression Models
In the landscape of antidepressant drug development, the quest for agents with rapid onset and improved side-effect profiles is paramount. This guide provides a comparative analysis of nemifitide, a novel pentapeptide, and fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), based on their efficacy in preclinical models of depression. The following sections detail their proposed mechanisms of action, present comparative experimental data, and outline the methodologies of key behavioral assays.
Mechanism of Action: A Tale of Two Pathways
Fluoxetine's mechanism is well-established; it selectively blocks the reuptake of serotonin in the presynaptic neuron by inhibiting the serotonin transporter (SERT)[1][2]. This action leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission[2][3]. The therapeutic effects of fluoxetine are associated with downstream signaling cascades, including the activation of brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), which in turn modulates pathways involving cAMP response element-binding protein (CREB), promoting neurogenesis and neuroplasticity.
This compound, a peptide analog of melanocyte-inhibiting factor (MIF-1), presents a more enigmatic mechanism of action.[4] While its precise signaling pathway is not fully elucidated, preclinical evidence suggests it may involve the serotonergic system.[5] this compound has been shown to bind to several receptors, including the 5-HT2A receptor, where it acts as an antagonist.[4] This interaction is significant as 5-HT2A antagonism is a known mechanism that can contribute to antidepressant effects.
Comparative Efficacy in Preclinical Models
The primary preclinical evidence comparing this compound and fluoxetine comes from studies utilizing the Flinders Sensitive Line (FSL) rats, a genetic animal model of depression characterized by innate exaggerated immobility in the Forced Swim Test (FST).
| Compound | Animal Model | Behavioral Test | Key Findings | Reference |
| This compound | Flinders Sensitive Line (FSL) Rats | Forced Swim Test (FST) | - Significant antidepressant-like effect (increased swimming).- U-shaped dose-response curve: effective at low (0.025-0.3 mg/kg) and high (3.0-15.0 mg/kg) doses, but not intermediate doses.- Rapid onset of action: significant effect after 5 days of treatment.- Long-lasting effects observed. | [6] |
| Fluoxetine | Flinders Sensitive Line (FSL) Rats | Forced Swim Test (FST) | - No significant antidepressant-like effect after 5 days of treatment at 5.0 mg/kg.- Long-lasting effects observed with chronic treatment. | [6] |
| This compound | Not Specified | Porsolt Test (FST) | - Reported to be more active than fluoxetine and sertraline. | [5] |
Table 1: Summary of Comparative Efficacy Data.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the interpretation and replication of preclinical findings. Below are generalized protocols for the Forced Swim Test, a key assay used in the comparison of this compound and fluoxetine.
Forced Swim Test (FST) Protocol (Rat)
The FST is a widely used behavioral despair test for the evaluation of antidepressant efficacy.
Detailed Steps:
-
Apparatus: A transparent cylindrical container (typically 40-50 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or escape.
-
Pre-test Session (Day 1): Each rat is individually placed into the cylinder for a 15-minute session. This initial exposure is designed to induce a stable baseline of immobility for the subsequent test.
-
Drug Administration: Following the pre-test, animals are treated with the test compound (this compound, fluoxetine) or vehicle according to the study's dosing regimen (e.g., subcutaneous injection for this compound). Chronic studies involve repeated daily administrations.
-
Test Session (Day 2): Approximately 24 hours after the pre-test, the rats are placed back into the swim cylinder for a 5-6 minute test session. The session is typically video-recorded for subsequent behavioral scoring.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of the following behaviors:
-
Immobility: The rat remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The rat displays active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder walls.
-
-
Data Analysis: The total duration of immobility is the primary measure. A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Conclusion
Based on the available preclinical data, this compound demonstrates antidepressant-like properties in rodent models of depression. A key finding is its rapid onset of action in the Forced Swim Test in a genetic rat model of depression, showing efficacy after only 5 days of treatment, a time point where fluoxetine was ineffective.[6] However, both compounds exhibited long-lasting effects with chronic administration.[6] The distinct, and still partially unclear, mechanism of action of this compound, potentially involving 5-HT2A antagonism, contrasts with fluoxetine's well-characterized role as an SSRI.
These preclinical findings highlight this compound as a compound of interest for further investigation, particularly regarding its potential for a faster therapeutic response. Further head-to-head studies in a broader range of preclinical models are warranted to fully delineate the comparative efficacy and mechanistic differences between this compound and established antidepressants like fluoxetine.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced swimming test and fluoxetine treatment: in vivo evidence that peripheral 5-HT in rat platelet-rich plasma mirrors cerebral extracellular 5-HT levels, whilst 5-HT in isolated platelets mirrors neuronal 5-HT changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Nemifitide and Desipramine in the Flinders Sensitive Line (FSL) Rat Model of Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel pentapeptide antidepressant, Nemifitide, and the tricyclic antidepressant, desipramine (B1205290), focusing on their performance in the Flinders Sensitive Line (FSL) rat model of depression. The FSL rat is a selectively bred genetic model that exhibits behavioral and neurochemical characteristics analogous to human depression, making it a valuable tool for preclinical antidepressant screening.[1][2][3]
At a Glance: this compound vs. Desipramine in FSL Rats
| Feature | This compound | Desipramine |
| Drug Class | Pentapeptide analog of melanocyte-inhibiting factor (MIF-1) | Tricyclic Antidepressant (TCA) |
| Primary Mechanism | Not fully elucidated, but may involve serotonergic pathways.[4] | Inhibition of norepinephrine (B1679862) and, to a lesser extent, serotonin (B10506) reuptake.[3] |
| Onset of Action (FSL Rats) | Rapid; significant effects observed after 5 days of treatment.[5] | Rapid; significant effects observed after 5 days of treatment.[5] |
| Dose-Response (FST) | Biphasic; effective at low (0.025-0.3 mg/kg) and high (3.0-15.0 mg/kg) doses, but not intermediate doses.[5] | Effective at a dose of 5.0 mg/kg.[5] |
| Long-Lasting Effects (FST) | Yes, sustained antidepressant-like effects observed.[5] | No, effects were not long-lasting in the studied paradigm.[5] |
| Administration Route | Subcutaneous injection.[1] | Intraperitoneal injection. |
Performance in the Forced Swim Test (FST)
The Forced Swim Test (FST) is a widely used behavioral assay to assess antidepressant efficacy in rodent models.[6] The test is based on the principle that an animal will cease escape behaviors and become immobile when placed in an inescapable cylinder of water. Antidepressant treatment is expected to increase the duration of active behaviors like swimming and climbing, and reduce immobility time.
A key study directly comparing this compound and desipramine in FSL rats yielded the following results in the FST after chronic administration:
| Treatment Group | Dose (mg/kg) | Treatment Duration (days) | Outcome in FST (Swimming Behavior) |
| This compound | 0.025 - 0.3 | 5 | Significantly increased |
| This compound | 3.0 - 15.0 | 5 | Significantly increased |
| This compound | 0.4 - 2.4 | 5 | No significant effect |
| Desipramine | 5.0 | 5 | Significantly increased |
| Fluoxetine (for comparison) | 5.0 | 5 | No significant effect |
These findings indicate that both this compound and desipramine produce rapid antidepressant-like effects in the FSL rat model, evident after only 5 days of treatment.[5] Notably, this compound exhibited a biphasic dose-response curve, with efficacy at low and high doses but not at intermediate ranges.[5] In contrast, the commonly prescribed SSRI, fluoxetine, did not show a significant effect within the same timeframe.[5] Furthermore, the study reported that the effects of this compound were long-lasting, whereas those of desipramine were not.[5]
Experimental Protocols
Animal Model
The Flinders Sensitive Line (FSL) is a selectively bred line of rats that displays a range of depressive-like symptoms, including increased immobility in the FST, reduced locomotor activity, and sleep architecture abnormalities similar to those seen in human depression.[1][2] These characteristics make the FSL rat a suitable genetic model for studying the pathophysiology of depression and for screening potential antidepressant compounds.
Drug Administration
In the comparative study, drugs were administered chronically over a period of 5 or 14 days.[5] Common routes of administration in rodent studies include:
-
Subcutaneous (SC) Injection: The drug is injected into the space between the skin and the underlying muscle. This method was used for this compound.
-
Intraperitoneal (IP) Injection: The drug is injected into the peritoneal cavity. This is a common route for administering desipramine in preclinical studies.
-
Oral Gavage (PO): The drug is administered directly into the stomach using a feeding tube.
The choice of administration route depends on the drug's properties, such as its oral bioavailability and potential for local irritation.
Forced Swim Test (FST) Protocol
The FST protocol in rats typically involves two sessions:
-
Pre-test Session: On the first day, rats are placed in a cylinder of water (typically 23-25°C) for a 15-minute period.[6] This initial exposure is designed to induce a state of helplessness.
-
Test Session: Twenty-four hours after the pre-test, the rats are returned to the water cylinder for a 5-minute test session.[6] The duration of immobility, swimming, and climbing behaviors is recorded and analyzed.
The FST is conducted 22-24 hours after the final drug administration to assess the compound's effect on depressive-like behavior.[5]
Signaling Pathways and Mechanisms of Action
This compound
The precise mechanism of action for this compound is not yet fully understood.[1] It is a pentapeptide analog of the endogenous brain peptide melanocyte-inhibiting factor (MIF-1).[5] Preclinical evidence suggests that its antidepressant effects may be mediated through the serotonergic system.[4] Studies have shown that this compound can decrease 5-HT levels and turnover in the hippocampus.[4] It has also been found to bind to several receptors, including 5-HT2A (as an antagonist), though at micromolar concentrations, making the clinical significance of these interactions uncertain.[1]
Desipramine
Desipramine is a well-characterized tricyclic antidepressant. Its primary mechanism of action is the inhibition of the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft.[3] To a lesser extent, it also inhibits the serotonin transporter (SERT).[3] This enhancement of noradrenergic and serotonergic neurotransmission is believed to underlie its antidepressant effects.
Conclusion
Both this compound and desipramine demonstrate antidepressant-like properties in the FSL rat model of depression, with a notably rapid onset of action. This compound's unique biphasic dose-response and long-lasting effects differentiate it from desipramine in this specific preclinical paradigm. The distinct mechanisms of action, with desipramine's well-established role in monoamine reuptake inhibition and this compound's less defined but likely serotonergic-related pathway, offer different avenues for therapeutic intervention. Further research into the specific molecular targets of this compound is warranted to fully understand its therapeutic potential and unique pharmacological profile. This comparative analysis provides a foundation for researchers and drug development professionals to evaluate these compounds in the context of developing novel and improved antidepressant therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 4. | BioWorld [bioworld.com]
- 5. Antidepressant-like effects of a novel pentapeptide, this compound, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Nemifitide vs. Traditional SSRIs: A Comparative Analysis of Onset of Action
For Researchers, Scientists, and Drug Development Professionals
The quest for faster-acting antidepressants is a critical endeavor in psychiatric medicine. Traditional Selective Serotonin Reuptake Inhibitors (SSRIs), the cornerstone of depression treatment for decades, are hampered by a delayed onset of therapeutic action, often taking several weeks to manifest significant clinical improvement. This latency period can be a vulnerable time for patients. Nemifitide, a novel pentapeptide, has emerged as a potential breakthrough with a reported rapid onset of action. This guide provides an objective comparison of this compound and traditional SSRIs, focusing on the validation of their respective onsets of action, supported by available experimental data.
Executive Summary
Clinical evidence suggests that this compound may offer a significant advantage over traditional SSRIs in terms of a more rapid antidepressant effect, with some studies indicating an onset of action within 3 to 7 days. In contrast, while some meta-analyses of SSRI studies have detected statistically significant effects within the first week, the general clinical consensus points to a typical onset of robust therapeutic effects between 2 to 4 weeks, with some patients requiring even longer.[1] The distinct mechanisms of action likely underlie this temporal difference.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the onset of action for this compound and traditional SSRIs. It is important to note that this data is compiled from separate studies, as direct head-to-head trials with a primary endpoint of early onset of action are limited. The Montgomery-Asberg Depression Rating Scale (MADRS) and the Hamilton Depression Rating Scale (HAMD) are standard measures of depression severity used in these trials.
| Drug Class | Drug | Time to Onset of Action | Supporting Data | Citation |
| Pentapeptide | This compound | 3 - 7 days | Significant improvement in MADRS scores observed. | [2] |
| SSRI | Various | 2 - 4 weeks (clinically robust effect) | Meta-analyses show some statistically significant improvement in the first week, but substantial clinical effects are typically delayed. | [3] |
Table 1: Comparison of Onset of Action
| Drug | Study Population | Dosage | Change in MADRS/HAMD Score (Early Timepoints) | Citation |
| This compound | Major Depressive Disorder | 18-72 mg/day (subcutaneous) | Statistically significant improvement in MADRS scores within the first week of treatment. | [2][4] |
| SSRIs (pooled data) | Major Depressive Disorder | Standard therapeutic doses | A meta-analysis showed a statistically significant, albeit small, advantage over placebo on the HAMD scale by the end of the first week. | [3] |
Table 2: Early Efficacy Data
Mechanisms of Action
The differing speeds of action between this compound and SSRIs can be attributed to their distinct molecular targets and subsequent signaling cascades.
This compound: A Novel Pathway
The precise mechanism of action for this compound is not yet fully elucidated. However, it is a synthetic analog of melanocyte-inhibiting factor (MIF-1).[5] Its rapid effects may be due to direct modulation of synaptic function through pathways that do not rely on the slower, adaptive changes induced by SSRIs. Research suggests this compound may interact with several receptor systems, including:
-
5-HT2A receptors: Where it may act as an antagonist.
-
Neuropeptide Y receptor Y1 (NPY1)
-
Bombesin receptors
-
Melanocortin receptors 4 and 5 (MC4 and MC5) [5]
These interactions could lead to more immediate downstream effects on neurotransmitter systems and synaptic plasticity.
.
References
- 1. Behavioral effects of melanocyte stimulating hormone release-inhibiting factor-1 (MIF-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Early Response to Antidepressant Medications in Adults With Major Depressive Disorder: A Naturalistic Study and Odds of Remission at 14 Weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Nemifitide vs. Placebo: A Comparative Analysis of Double-Blind Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nemifitide and placebo in the context of double-blind clinical trials for the treatment of Major Depressive Disorder (MDD). The data and methodologies presented are collated from published clinical trial results to offer an objective overview for research and development professionals.
Efficacy Data
This compound, a novel pentapeptide antidepressant, has been evaluated in several clinical trials, with mixed but promising results, particularly demonstrating a rapid onset of action.[1] The most pivotal double-blind, placebo-controlled study was conducted by Montgomery et al. (2004), which assessed the efficacy and safety of two doses of this compound (30 mg/d and 45 mg/d) administered via subcutaneous injection.[2][3]
The primary efficacy endpoint in this trial was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) score. Secondary measures included the 17-item Hamilton Psychiatric Rating Scale for Depression (HAMD-17) and the Clinical Global Impression (CGI) scale.[2][3]
While the full study data with specific mean changes and standard deviations are not publicly available in tabular format, the graphical representation of the results from the Montgomery et al. study indicates a dose-dependent effect of this compound. The 45 mg/d dose demonstrated a statistically significant superiority over placebo at the peak time of effect, which was one week after the end of the two-week treatment period.[2] The 30 mg/d dose showed a numerical advantage over placebo, though it was less pronounced than the higher dose.[2]
An exploratory analysis of the data revealed a more substantial effect in a subgroup of patients with a baseline HAMD-17 score greater than 22. In this population of more severely depressed patients, both doses of this compound resulted in a higher percentage of responders compared to placebo, with the difference being statistically significant.[2]
An open-label extension study of two Phase 2 trials, one of which was double-blind and placebo-controlled, provided further insights into the long-term potential of this compound. In this extension study, 66.7% (18 out of 27) of subjects who were re-treated with this compound responded to the treatment.[4]
| Efficacy Outcome | This compound (30 mg/d) | This compound (45 mg/d) | Placebo |
| MADRS Score | Numerical improvement over placebo | Statistically significant improvement over placebo at peak effect | - |
| HAMD-17 Score | Numerical improvement over placebo | Numerical improvement over placebo | - |
| Responder Rates (Baseline HAMD > 22) | Statistically significant improvement over placebo | Statistically significant improvement over placebo | - |
| Responder Rates (Re-treatment in Open-Label Extension) | 66.7% | Not Applicable | Not Applicable |
Note: Specific mean change from baseline and responder/remitter percentages for the overall population are not available in the public domain.
Safety and Tolerability
Across the clinical trials, this compound has demonstrated an excellent safety and tolerability profile.[1] In the pivotal double-blind study by Montgomery et al., the incidence of side effects with both doses of this compound was comparable to that of placebo.[2][3] Importantly, there were no patient dropouts due to adverse events in the this compound treatment arms.[2]
| Adverse Event Profile | This compound (30 mg/d) | This compound (45 mg/d) | Placebo |
| Overall Incidence of Adverse Events | Comparable to placebo | Comparable to placebo | - |
| Discontinuations due to Adverse Events | 0 | 0 | Not Reported |
Note: A detailed breakdown of the frequency of specific adverse events is not publicly available.
Experimental Protocols
Montgomery et al. (2004) Study Design
This was a 6-week, double-blind, multicenter, outpatient, placebo-controlled "proof of principle" study.
-
Participants: 81 outpatients diagnosed with Major Depressive Disorder according to DSM-IV criteria.[2][3]
-
Intervention: Patients were randomized to receive subcutaneous injections of either this compound 30 mg/d, this compound 45 mg/d, or placebo.[2][3]
-
Dosing Schedule: Treatment was administered daily for five days a week (Monday to Friday) for the first two weeks.[2][3]
-
Follow-up: Patients were followed for an additional four weeks after the end of the treatment period.[2][3]
-
Primary Outcome Measure: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[2][3]
-
Secondary Outcome Measures: 17-item Hamilton Psychiatric Rating Scale for Depression (HAMD-17), Clinical Global Impression (CGI) severity and improvement scales, and the Carroll Self-Rating Scale for Depression.[2][3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of 30 mg/d and 45 mg/d this compound compared to placebo in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical effectiveness of this compound, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Nemifitide and Other Major Antidepressant Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of the investigational antidepressant Nemifitide and other established classes of antidepressants, including Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs). The information is supported by available clinical trial data and preclinical safety testing methodologies.
Executive Summary
This compound, a novel pentapeptide antidepressant, has demonstrated a favorable safety and tolerability profile in clinical trials involving over 430 participants.[1] Its adverse effect profile is reported to be comparable to placebo, with the most common side effect being transient injection site reactions.[2][3][4][5] This stands in contrast to other antidepressant classes, which are associated with a broader range of systemic side effects. SSRIs and SNRIs are generally better tolerated than the older TCAs and MAOIs.[6][7] TCAs are associated with a significant burden of anticholinergic, cardiovascular, and sedative side effects, while MAOIs carry a risk of hypertensive crisis when interacting with certain foods and medications.
Comparative Safety Profiles: A Tabular Overview
The following tables summarize the reported adverse effects for this compound and other major antidepressant classes. It is important to note that while qualitative data for this compound is consistently positive, specific frequency data from clinical trials is not publicly available. The frequencies for other classes are derived from various clinical studies and real-world data.
Table 1: this compound - Reported Adverse Effects
| Adverse Effect | Frequency | Severity | Notes |
| Transient injection site reactions | Common | Mild | Includes pain and/or erythema, particularly at higher doses (240 mg and 320 mg).[2] |
| Systemic Adverse Events | Rare | Not specified | No serious adverse events or clinically significant systemic adverse events were reported in Phase 1 trials.[2] Incidence comparable to placebo in later trials.[3][4][5] |
Table 2: Selective Serotonin Reuptake Inhibitors (SSRIs) - Common Adverse Effects
| Adverse Effect | Frequency (Approximate) | Notes |
| Nausea | 14% | Often transient and dose-dependent.[8] |
| Headache | Common | One of the more common side effects. |
| Insomnia | 16% | Can be managed by taking the medication in the morning.[8] |
| Drowsiness/Somnolence | 53% - 59% | Can be managed by taking the medication at night.[8] |
| Sexual Dysfunction | 56% | Includes decreased libido, anorgasmia, and ejaculatory delay. Often underreported.[8][9] A major reason for discontinuation.[9] |
| Weight Gain | 49% | Can be a long-term side effect.[8][9] |
| Dry Mouth | 19% - 45% | [8] |
| Dizziness | 13% - 43% | [8] |
| Diarrhea | Common | |
| Anxiety/Agitation | Common | Can occur, especially at the beginning of treatment. |
Table 3: Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) - Common Adverse Effects
| Adverse Effect | Frequency (Approximate) | Notes |
| Nausea | Common | Can be minimized by taking with food. |
| Dry Mouth | Common | A frequent side effect. |
| Headache | Common | |
| Dizziness | Common | |
| Insomnia | Common | |
| Drowsiness | Common | |
| Constipation | Common | |
| Increased Blood Pressure | Possible | Dose-dependent, requires monitoring. |
| Sexual Dysfunction | Less common than SSRIs | Can still occur. |
| Weight Changes | Variable | Both weight gain and loss have been reported. |
Table 4: Tricyclic Antidepressants (TCAs) - Common Adverse Effects
| Adverse Effect | Frequency (Approximate) | Notes |
| Dry Mouth | High | Prominent anticholinergic effect. |
| Constipation | High | Anticholinergic effect. |
| Blurred Vision | High | Anticholinergic effect. |
| Urinary Retention | High | Anticholinergic effect. |
| Drowsiness/Sedation | High | Due to antihistaminic effects. |
| Weight Gain | High | Common and can be significant. |
| Dizziness | High | Can be due to postural hypotension. |
| Postural Hypotension | Common | Risk of falls, especially in the elderly. |
| Cardiac Arrhythmias | Less common but serious | Can be cardiotoxic in overdose. |
| Seizures | Rare at therapeutic doses | Risk increases in overdose. |
Table 5: Monoamine Oxidase Inhibitors (MAOIs) - Common Adverse Effects
| Adverse Effect | Frequency (Approximate) | Notes |
| Postural Hypotension | Common | A frequent cause of dizziness. |
| Insomnia | Common | Can be a significant issue. |
| Weight Gain | Common | |
| Sexual Dysfunction | Common | |
| Dry Mouth | Common | |
| Drowsiness | Common | |
| Headache | Common | |
| Hypertensive Crisis | Rare but life-threatening | Can occur with ingestion of tyramine-rich foods (e.g., aged cheeses, cured meats) or certain medications. This is a major safety concern and requires strict dietary and medication restrictions. |
| Serotonin Syndrome | Rare but serious | Risk increases when combined with other serotonergic drugs. |
Experimental Protocols for Safety and Toxicology Assessment
Detailed, drug-specific preclinical toxicology protocols are often proprietary. However, the safety assessment of new antidepressant candidates like this compound generally follows standardized guidelines established by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and international bodies like the International Council for Harmonisation (ICH).[10][11][12] These protocols are designed to identify potential adverse effects on major organ systems.
General Methodologies:
-
Acute Toxicity Studies: These studies involve the administration of a single, high dose of the drug to animal models (typically rodents) to determine the median lethal dose (LD50) and identify the primary target organs for toxicity.
-
Repeated-Dose Toxicity Studies: Animals are administered the drug daily for a specified period (e.g., 28 or 90 days) to evaluate the long-term effects of the drug on various organs and physiological functions. This includes regular monitoring of clinical signs, body weight, food and water consumption, as well as detailed hematological and clinical chemistry analyses. At the end of the study, a comprehensive histopathological examination of all major organs is performed.
-
Safety Pharmacology Studies: These studies are designed to assess the potential effects of the drug on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems. For antidepressants, particular attention is paid to cardiovascular parameters (e.g., blood pressure, heart rate, and ECG) and central nervous system effects (e.g., behavior, coordination, and body temperature).
-
Genotoxicity Studies: A battery of in vitro and in vivo tests is conducted to assess the potential of the drug to cause genetic mutations or chromosomal damage.
-
Carcinogenicity Studies: Long-term studies (typically two years in rodents) are performed to evaluate the carcinogenic potential of the drug.
-
Reproductive and Developmental Toxicity Studies: These studies assess the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.
-
Neurotoxicity Studies: Specific studies are conducted to evaluate the potential for adverse effects on the nervous system.[10] This can include a functional observational battery to assess changes in behavior, motor activity, and sensory function, as well as neuropathological examinations.[10]
The following diagram illustrates a general workflow for preclinical safety and toxicology testing.
Signaling Pathways and Mechanisms of Action
The therapeutic and adverse effects of antidepressants are mediated through their interaction with various neurotransmitter systems and intracellular signaling pathways.
Serotonergic and Noradrenergic Pathways in Conventional Antidepressants
SSRIs, SNRIs, and TCAs primarily exert their effects by modulating the serotonergic and/or noradrenergic systems. They block the reuptake of serotonin (5-HT) and/or norepinephrine (B1679862) (NE) from the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors. MAOIs, on the other hand, inhibit the enzyme monoamine oxidase, which is responsible for the breakdown of these neurotransmitters, also leading to their increased availability.
The downstream effects of increased synaptic serotonin and norepinephrine are complex and involve the activation of various G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades.[13][14][15][16] These cascades can ultimately lead to changes in gene expression and neuroplasticity, which are thought to underlie the therapeutic effects of these drugs.
Putative Signaling Pathway of this compound
The exact mechanism of action of this compound is not fully elucidated. However, it is known to be an antagonist of the serotonin 5-HT2A receptor.[1] The 5-HT2A receptor is a Gq-protein coupled receptor that, upon activation, stimulates the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[17][18][19][20] By antagonizing this receptor, this compound may modulate downstream signaling in a way that contributes to its antidepressant effects.
Conclusion
This compound presents a promising safety profile, with a notable lack of systemic side effects observed in clinical trials to date. Its primary adverse effect appears to be localized and transient injection site reactions. This profile offers a potential advantage over existing antidepressant classes, which are associated with a range of side effects that can impact patient adherence and quality of life. Further large-scale, long-term studies are needed to fully characterize the safety and efficacy of this compound and to provide a more definitive quantitative comparison with other antidepressants. The unique mechanism of action of this compound as a 5-HT2A antagonist may also contribute to its distinct safety profile and warrants further investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Efficacy and safety of 30 mg/d and 45 mg/d this compound compared to placebo in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nihr.ac.uk [nihr.ac.uk]
- 7. Research establishes wide variation in physical side-effects of antidepressants | King's College London [kcl.ac.uk]
- 8. psychiatrist.com [psychiatrist.com]
- 9. Real-World Data on SSRI Antidepressant Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redbook 2000: IV.C.10. Neurotoxicity Studies | FDA [fda.gov]
- 11. ICH Official web site : ICH [ich.org]
- 12. histologix.com [histologix.com]
- 13. Regulators of G-protein-coupled receptor-G-protein coupling: antidepressants mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The Role of G-proteins and G-protein Regulating Proteins in Depressive Disorders [frontiersin.org]
- 15. Role of G Protein-coupled Receptor (GPCR) in Neuropsychiatric Disorders: Focusing on Depression - Creative Biogene [creative-biogene.com]
- 16. Update on GPCR-based targets for the development of novel antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. msudenver.edu [msudenver.edu]
- 19. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
Cross-Study Analysis of Nemifitide Efficacy at Different Dosages: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemifitide (also known as INN-00835) is a novel pentapeptide antidepressant with a chemical structure similar to the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1).[1] It has been investigated in multiple clinical trials for the treatment of major depressive disorder (MDD).[1] This guide provides a comparative analysis of the efficacy of this compound at various dosages, based on available clinical trial data. It also details the experimental protocols employed in these studies and presents a putative signaling pathway for the drug. This compound has shown mixed efficacy in clinical trials, but in cases where it has been effective, it has demonstrated a rapid onset of action (approximately 5–7 days) and a favorable safety profile.[1] The drug is administered via subcutaneous injection as it is orally inactive.[1]
Quantitative Data Summary
The following tables summarize the efficacy data from key clinical studies of this compound at different dosages. It is important to note that the data presented here is primarily derived from abstracts and publicly available information, as full-text publications with detailed quantitative data were not accessible for all studies. Therefore, the information should be interpreted with this limitation in mind.
Table 1: Efficacy of this compound (30 mg/d and 45 mg/d) vs. Placebo in MDD
| Dosage Group | Primary Efficacy Measure | Key Findings |
| This compound 30 mg/d | Change from baseline on the Montgomery-Åsberg Depression Rating Scale (MADRS) | Showed less effect compared to the 45 mg/d dose.[2] |
| This compound 45 mg/d | Change from baseline on the Montgomery-Åsberg Depression Rating Scale (MADRS) | Demonstrated a statistically significant superiority over placebo at the peak effect time-point (1 week after treatment).[2] |
| Placebo | Change from baseline on the Montgomery-Åsberg Depression Rating Scale (MADRS) | - |
Secondary measures in this study included the 17-item Hamilton Psychiatric Rating Scale for Depression (HAMD), the CGI severity and improvement scale, and the Carroll Self-Rating Scale for Depression.[2] An exploratory analysis showed a higher percentage of responders to both this compound doses in patients with a baseline HAMD score >22.[2]
Table 2: Efficacy of this compound (40-240 mg/d) in Treatment-Resistant Depression
| Dosage Range | Primary Efficacy Measure | Responder Rate |
| This compound 40-240 mg/d | Change from baseline on the Montgomery-Åsberg Depression Rating Scale (MADRS) | 11 out of 25 patients (44%) showed a response based on the MADRS criteria.[3] |
Response was defined as a >50% improvement in the MADRS score from baseline or a Clinical Global Impression-Improvement (CGI-I) score of ≤2 for at least two consecutive weeks.
Table 3: Efficacy of this compound in a Phase II Extension Study
| Dosage Range | Study Design | Responder Rate |
| This compound 18-72 mg/d | Open-label extension study | 18 out of 27 subjects (66.7%) responded to re-treatment.[4] |
This study enrolled subjects from a previous double-blind, placebo-controlled trial. The mean duration of effect between re-treatments was 3.3 months.
Experimental Protocols
Study of 30 mg/d and 45 mg/d this compound in MDD
-
Study Design: This was a 6-week, double-blind, multicenter, outpatient efficacy study.[2]
-
Patient Population: 81 patients diagnosed with Major Depressive Disorder according to DSM-IV criteria.[2]
-
Treatment Regimen: Following a 1-week screening period, patients were randomized to receive subcutaneous injections of 30 mg/d this compound, 45 mg/d this compound, or placebo.[2] The treatment was administered daily for 5 days a week (Monday to Friday) for the first 2 weeks, followed by a 4-week follow-up period.[2]
-
Outcome Measures:
Study of this compound in Treatment-Resistant Depression
-
Study Design: An open-label, single-center, pilot study.
-
Patient Population: 25 patients with chronic, refractory depression.
-
Treatment Regimen: Patients received 40-240 mg of this compound once daily via subcutaneous injection for 10-20 doses.
-
Outcome Measures:
-
Primary: Change from baseline on the Montgomery-Åsberg Depression Rating Scale (MADRS).
-
Secondary: 17-item Hamilton Depression Rating Scale (HAMD) and the Clinical Global Impression-Improvement (CGI-I) scale.
-
Visualizations
Putative Signaling Pathway of this compound
The precise mechanism of action for this compound is not fully elucidated.[1] It is known to be an analog of melanocyte-inhibiting factor (MIF-1) and acts as an antagonist at the serotonin (B10506) 5-HT2A receptor.[1] The following diagram illustrates a putative signaling pathway based on these known interactions.
References
A Head-to-Head In Vivo Comparison of Nemifitide and MIF-1 in Preclinical Models of Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nemifitide and its parent compound, Melanocyte-Inhibiting Factor-1 (MIF-1), based on available in vivo preclinical data. While direct head-to-head studies are limited, this document synthesizes findings from independent research to offer insights into their respective antidepressant-like properties, pharmacokinetics, and mechanisms of action.
At a Glance: this compound vs. MIF-1
| Feature | This compound | MIF-1 |
| Structure | Pentapeptide analog of MIF-1 | Endogenous tripeptide (Pro-Leu-Gly-NH2) |
| Primary Indication | Major Depressive Disorder | Investigated for depression and Parkinson's disease |
| Administration Route | Subcutaneous injection[1] | Intraperitoneal, Intravenous, Subcutaneous[2][3][4] |
| Oral Bioavailability | Inactive orally[1] | Poorly active orally[5] |
| Half-life | 15-30 minutes[1] | Unusually resistant to metabolism in the bloodstream[5] |
| Blood-Brain Barrier | Implied to cross | Readily crosses the blood-brain barrier[5][6] |
| Mechanism of Action | Unclear, presumed similar to MIF-1; may involve serotonergic pathways and 5-HT2A antagonism[1][7] | Positive allosteric modulator of D2 and D4 dopamine (B1211576) receptors; anti-opioid effects[5][6] |
In Vivo Antidepressant-Like Efficacy
This compound: Forced Swim Test in a Genetic Rat Model of Depression
In a study utilizing the Flinders Sensitive Line (FSL) rat, a genetic model of depression, this compound demonstrated a significant antidepressant-like effect.[8] Chronic treatment with this compound resulted in increased swimming behavior in the forced swim test, a common preclinical assay for antidepressant activity. Notably, the dose-response was biphasic, with efficacy observed at both low (0.025-0.3 mg/kg) and high (3.0-15.0 mg/kg) doses, but not at intermediate doses.[8]
| Compound | Animal Model | Test | Effective Dose (subcutaneous) | Key Finding |
| This compound | Flinders Sensitive Line (FSL) Rats | Forced Swim Test | 0.025-0.3 mg/kg and 3.0-15.0 mg/kg | Increased swimming time, indicating an antidepressant-like effect.[8] |
MIF-1: Antidepressant-Like Effects in a Chronic Stress Model
MIF-1 has also been evaluated in a chronic unpredictable stress model of depression in rats.[2] In this paradigm, daily intraperitoneal injections of MIF-1 at low doses (0.1 and 1.0 mg/kg) significantly increased activity and decreased defecation in an open field test, effects comparable to the tricyclic antidepressant imipramine.[2] However, a high dose of 10.0 mg/kg exacerbated the effects of chronic stress.[2] In another study, MIF-1 was shown to potentiate the effects of tricyclic antidepressants in the forced swim test.[9]
| Compound | Animal Model | Test | Effective Dose (intraperitoneal) | Key Finding |
| MIF-1 | Chronic Unpredictable Stress (Rats) | Open Field Test | 0.1 and 1.0 mg/kg | Increased activity and decreased defecation, indicative of an antidepressant effect.[2] |
| MIF-1 | Rats | Forced Swim Test | 0.01 mg/kg (in combination) | Potentiated the effect of tricyclic antidepressants.[9] |
Experimental Protocols
Below are detailed methodologies from key experiments cited in this guide.
This compound in the Flinders Sensitive Line (FSL) Rat Forced Swim Test
-
Animal Model: Male Flinders Sensitive Line (FSL) rats, a genetic model of depression.[8]
-
Drug Administration: this compound was administered chronically via subcutaneous injection for 5 or 14 days at various doses.[8]
-
Forced Swim Test Protocol:
MIF-1 in the Chronic Unpredictable Stress Model
-
Animal Model: Rats subjected to a daily protocol of various stressors for 20 days.[2]
-
Drug Administration: MIF-1 was administered daily via intraperitoneal injection for 20 days at doses of 0.1, 1.0, and 10.0 mg/kg.[2]
-
Open Field Test Protocol:
-
On day 21, rats were placed in an open field apparatus.
-
Activity levels and the number of fecal boli were recorded over a specified time period to assess anxiety and depressive-like behaviors.[2]
-
Signaling Pathways and Mechanisms of Action
The precise signaling pathways for this compound are still under investigation, though it is thought to act similarly to MIF-1.[1] Preclinical evidence also suggests an involvement of the serotonergic system.[7] MIF-1, on the other hand, has a more characterized mechanism of action primarily involving the dopaminergic system.
Proposed Signaling Pathway for this compound
The following diagram illustrates a potential, though not fully elucidated, signaling pathway for this compound, incorporating its presumed similarity to MIF-1 and its suggested interaction with the serotonergic system.
MIF-1 Signaling Pathway
MIF-1 is known to act as a positive allosteric modulator of D2 and D4 dopamine receptors. The diagram below outlines this established pathway.
Experimental Workflow: Preclinical Antidepressant Screening
The following diagram illustrates a typical workflow for screening potential antidepressant compounds like this compound and MIF-1 in animal models.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. MIF-1 is active in a chronic stress animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute administration of MIF-1 or Tyr-MIF-1 inhibits haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. | BioWorld [bioworld.com]
- 8. Antidepressant-like effects of a novel pentapeptide, this compound, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MIF-1 potentiates the action of tricyclic antidepressants in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Positive Nemifitide Outcomes in Refractory Depression: A Comparative Guide to Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nemifitide with alternative therapeutic strategies for treatment-refractory depression (TRD). It aims to equip researchers and drug development professionals with the necessary data and methodologies to understand the landscape and potentially replicate or build upon the positive outcomes observed in some this compound clinical trials.
Introduction to this compound and the Challenge of Refractory Depression
This compound is a novel pentapeptide antidepressant, an analog of the melanocyte-inhibiting factor (MIF-1).[1][[“]] While its precise mechanism of action is not fully elucidated, it is known to act as a 5-HT2A receptor antagonist.[1] Clinical trials have shown mixed but promising results, particularly a rapid onset of action in some patients with major depressive disorder (MDD) and TRD.[1] However, this compound has not yet received marketing approval in any country.[1]
Treatment-refractory depression poses a significant clinical challenge, with a substantial portion of patients not responding adequately to at least two different antidepressant medications. This necessitates the exploration of novel therapeutic agents like this compound and a thorough understanding of existing alternatives.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative outcomes from key clinical trials of this compound and selected alternative treatments for refractory depression.
Table 1: this compound Clinical Trial Outcomes in Refractory and Major Depressive Disorder
| Study Design | Patient Population | Intervention | Primary Outcome Measure | Key Findings |
| Open-label, single-center, pilot study[3] | 25 patients with chronic refractory depression | This compound 40-240 mg/day (subcutaneous injection) for 10-20 doses | Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) | 11 out of 25 patients (44%) showed a >50% improvement in MADRS score. 7 of these 11 responders sustained the effect for the remainder of the acute phase.[3] |
| 6-week double-blind, multicenter, outpatient study[4][5] | 81 patients with MDD | This compound 30 mg/d or 45 mg/d (subcutaneous injection) vs. placebo for 2 weeks (5 days/week) | Change from baseline in MADRS | The 45 mg/d dose showed statistically significant superiority over placebo at the peak effect time point (1 week post-treatment). A higher percentage of responders was observed in patients with a baseline Hamilton Depression Rating Scale (HAMD) score >22 for both this compound doses.[4][5] |
Table 2: Comparative Efficacy of Alternative Treatments for Refractory Depression
| Treatment | Study Design | Key Efficacy Outcomes |
| Esketamine (intranasal) | Phase 4, double-blind, placebo-controlled RCT (N=378)[4] | Statistically significant reduction in MADRS scores vs. placebo at day 28 for both 56 mg and 84 mg doses (LS mean difference: -5.1 and -6.8 respectively, p < 0.001). Rapid onset of action observed at 24 hours.[4] |
| Ketamine (intravenous) | Double-blind trial (N=179)[6] | 20% of participants achieved total remission from symptoms after one month of bi-weekly injections, compared to 2% in the placebo group. A third had their symptoms improve by at least 50%.[6] |
| Psilocybin | Phase 2b, multi-center, randomized, double-blind trial (N=233)[7] | A single 25mg dose led to a statistically and clinically significant reduction in depressive symptoms at 3 weeks compared to a 1mg dose. 37% of the 25mg group met response criteria (≥50% decrease in depressive symptoms) at week 3, and 29.1% met remission criteria.[7] |
| Vagus Nerve Stimulation (VNS) | 10-week, randomized, controlled, masked trial (N=235)[8] | No definitive evidence of short-term efficacy based on the primary outcome (HRSD24 response rates: 15.2% for active vs. 10.0% for sham). However, a secondary outcome (IDS-SR30) showed a significant difference (17.0% vs. 7.3%).[8] Long-term benefits have been observed in other studies. |
| Repetitive Transcranial Magnetic Stimulation (rTMS) | Retrospective investigation of routinely collected data (N=73)[9] | Response rates were 40.4% on the HAM-D and 35.6% on the Beck Depression Inventory (BDI). Remission rates were 25.5% (HAM-D) and 20.8% (BDI).[9] |
Experimental Protocols
To facilitate the replication and advancement of research in this area, detailed methodologies for key experiments are provided below.
This compound Open-Label Pilot Study Protocol
-
Objective: To evaluate the clinical effect of this compound in patients with chronic refractory depression.
-
Inclusion Criteria: Patients diagnosed with chronic refractory depression.
-
Treatment Protocol:
-
Acute Phase: Subcutaneous injection of this compound at doses ranging from 40-240 mg once daily for 10-20 doses.[3]
-
Maintenance Phase: Patients with a sustained response at the end of the acute phase were enrolled for up to 2 years to determine the duration of response and to initiate retreatments upon relapse.[3]
-
-
Outcome Measures:
-
Definition of Response: >50% improvement in the MADRS from baseline or a CGI-I score of ≤2, lasting for at least two sequential weeks.[3]
Esketamine Double-Blind, Placebo-Controlled Trial Protocol
-
Objective: To assess the efficacy and safety of esketamine monotherapy in adults with treatment-resistant depression.
-
Inclusion Criteria: Adults with major depressive disorder who had an inadequate response to ≥2 oral antidepressants.
-
Treatment Protocol:
-
Screening: A ≥2-week antidepressant-free period.
-
Randomization: Participants were randomized to receive fixed-dose intranasal esketamine (56 mg or 84 mg) or a placebo.
-
Administration: Twice weekly for 4 weeks.[4]
-
-
Outcome Measures:
Psilocybin Phase 2b Clinical Trial Protocol
-
Objective: To determine the safety and potential antidepressant effects of a single dose of COMP360 psilocybin with psychological support in people with TRD.
-
Inclusion Criteria: Patients with treatment-resistant depression.
-
Treatment Protocol:
-
Outcome Measures:
Visualizing Mechanisms and Workflows
Proposed Signaling Pathway for this compound
This compound's primary known mechanism of action is as a 5-HT2A receptor antagonist. The following diagram illustrates the potential downstream effects of this antagonism in a neuron.
Caption: Proposed this compound signaling pathway via 5-HT2A receptor antagonism.
Experimental Workflow for a Refractory Depression Clinical Trial
The following diagram outlines a typical workflow for a clinical trial investigating a novel treatment for refractory depression, based on the protocols of the studies cited.
References
- 1. scispace.com [scispace.com]
- 2. consensus.app [consensus.app]
- 3. Treatment options for refractory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. More evidence for esketamine monotherapy in treatment-resistant depression | epocrates [epocrates.com]
- 5. Medication Strategies for Treatment-Resistant Depression [webmd.com]
- 6. Ketamine effective for treatment-resistant depression: clinical trial | EurekAlert! [eurekalert.org]
- 7. Promising results from psilocybin trial for treatment-resistant depression | EurekAlert! [eurekalert.org]
- 8. "Vagus Nerve Stimulation for Treatment-Resistant Depression: A Randomi" by A. John Rush, Lauren B. Marangell et al. [digitalcommons.unl.edu]
- 9. Repetitive transcranial magnetic stimulation (rTMS) for depression: outcomes in a United Kingdom (UK) clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmj.com [bmj.com]
- 11. Largest trial to date shows that psilocybin reduces depression symptoms | King's College London [kcl.ac.uk]
Nemifitide Efficacy in Major Depressive Disorder: A Comparative Analysis in Stratified Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of Nemifitide's efficacy, with a focus on stratified patient groups, to inform research and drug development in the field of antidepressant therapies. The data presented is based on published clinical trial results.
Comparative Efficacy of this compound
This compound, a novel pentapeptide, has been investigated for the treatment of major depressive disorder (MDD). Clinical studies have compared its efficacy against placebo, with particular insights gained from analyses of patient subgroups based on the severity of depression at baseline.
A key phase II, double-blind, multicenter, outpatient study provides the most detailed comparison. In this 6-week trial, 81 patients with MDD (DSM-IV criteria) were randomized to receive daily subcutaneous injections of this compound 30 mg/d, 45 mg/d, or placebo for two 5-day cycles.[1][2]
Efficacy in Stratified Patient Groups
An exploratory analysis of this study stratified patients based on their baseline 17-item Hamilton Depression Rating Scale (HAMD-17) score, with a median score of 22 used as the cutoff.[1][2]
-
Patients with Higher Baseline Depression Severity (HAMD-17 > 22): In this subgroup of more severely depressed patients, both the 30 mg/d and 45 mg/d doses of this compound demonstrated a higher percentage of responders compared to placebo, with the difference achieving statistical separation.[1][2] For patients treated with the 45 mg/d dose, a stable response and statistically significant separation from placebo (p<0.05) were observed in the change from baseline on the Carroll Self-Rating Scale (CSRS) from day 22 (peak effect) until the end of the observation period at day 43.[3] The 30 mg/d dose showed a trend towards significance (p<0.10) at day 22.[3]
-
Patients with Lower Baseline Depression Severity (HAMD-17 ≤ 22): In this subgroup, no significant difference in efficacy was observed between either this compound dose and placebo.[1][2]
Overall Efficacy
The study also demonstrated a statistically significant superiority of the 45 mg/d this compound dose compared to placebo at the time of peak effect (one week after the end of treatment) based on the primary efficacy measure, the change from baseline on the Montgomery-Åsberg Depression Rating Scale (MADRS).[1][2]
Table 1: Summary of this compound Efficacy Data in Stratified Patient Groups
| Patient Subgroup (Baseline HAMD-17) | Treatment Arm | Primary Efficacy Outcome (vs. Placebo) | Responder Rate (vs. Placebo) | Notes |
| > 22 | This compound 30 mg/d | Statistically significant separation on CSRS (p<0.10 at peak effect)[3] | Higher percentage of responders (statistical separation)[1][2] | Specific quantitative data on responder rates and mean score changes are not publicly available. |
| > 22 | This compound 45 mg/d | Statistically significant superiority on MADRS at peak effect[1][2]. Statistically significant separation on CSRS (p<0.05 from peak effect to end of study)[3] | Higher percentage of responders (statistical separation)[1][2] | Specific quantitative data on responder rates and mean score changes are not publicly available. |
| ≤ 22 | This compound 30 mg/d | No significant difference[1][2] | No significant difference[1][2] | |
| ≤ 22 | This compound 45 mg/d | No significant difference[1][2] | No significant difference[1][2] |
Experimental Protocols
Phase II, Double-Blind, Placebo-Controlled Study
-
Objective: To evaluate the efficacy and safety of two doses of this compound compared to placebo in patients with MDD.[1][2]
-
Study Design: A 6-week, randomized, double-blind, multicenter, outpatient study.[1][2]
-
Patient Population: 81 patients diagnosed with MDD according to DSM-IV criteria.[1]
-
Inclusion/Exclusion Criteria: Specific inclusion and exclusion criteria are not detailed in the available search results.
-
Treatment Regimen:
-
Efficacy Endpoints:
-
Statistical Analysis: The primary analysis of efficacy data was performed for the intention-to-treat (ITT) population. An exploratory analysis stratified patients by the median baseline HAMD-17 score of 22.[1][2]
Visualizations
Experimental Workflow
Caption: Workflow of the Phase II clinical trial of this compound.
Proposed Signaling Pathway for Antidepressant Action
The precise mechanism of action for this compound is not yet fully understood. It is a pentapeptide analog of the endogenous brain peptide MIF-1.[4] While a specific signaling pathway for this compound has not been elucidated, the following diagram illustrates a generalized pathway often implicated in the action of novel and rapid-acting antidepressants, which may share commonalities with this compound's potential mechanism.
Caption: A proposed general signaling pathway for novel antidepressants.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of 30 mg/d and 45 mg/d this compound compared to placebo in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical effect of this compound, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating Nemifitide Plasma Concentration with Clinical Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemifitide is a pentapeptide analog of the melanocyte-inhibiting factor (MIF-1) that has been investigated for the treatment of major depressive disorder (MDD). It has shown potential for a rapid onset of action, which could offer a significant advantage over traditional antidepressant therapies. This guide provides a comprehensive overview of the available data correlating this compound plasma concentration with clinical response, alongside comparisons with other antidepressant alternatives where data is available. Experimental protocols for key assessment methods are also detailed to support further research and development.
Data Presentation
The following tables summarize the pharmacokinetic and clinical response data for this compound based on available clinical trial information.
Table 1: Pharmacokinetic Profile of this compound
| Parameter | Value | Reference |
| Route of Administration | Subcutaneous Injection | [1] |
| Elimination Half-life | 15-30 minutes | [1] |
| Time to Maximum Concentration (Tmax) | ~5-7 days for onset of action | [1] |
| Dose Proportionality | Cmax and AUC are dose-proportional | [2] |
Table 2: Correlation of this compound Plasma Concentration with Clinical Response
| Plasma Concentration | Clinical Outcome | Patient Population | Reference |
| Cmax > 45.7 ng/mL | Higher percentage of responders | Patients with baseline HAMD score > 22 | [2] |
| This compound 45 mg/day | Statistically significant improvement in MADRS scores compared to placebo | Outpatients with Major Depressive Disorder | [3] |
| This compound 40-240 mg/day | Response observed in patients with chronic refractory depression | Patients with chronic refractory depression | [4] |
| This compound 18-72 mg/day | 66.7% of subjects responded to re-treatment in an open-label extension study | Outpatients with Major Depressive Disorder | [5][6] |
Note: Direct head-to-head clinical trial data comparing this compound with SSRIs or other classes of antidepressants, specifically correlating plasma concentration with clinical response, is limited in the public domain. Preclinical studies suggest this compound may have a more rapid onset of action than fluoxetine.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Measurement of this compound Plasma Concentration (General Approach)
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract this compound from plasma and remove interfering substances.
-
Procedure:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute this compound from the cartridge using a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify this compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions (Example for a peptide):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B to elute the peptide.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would need to be determined.
-
Instrumentation Parameters: Optimization of parameters such as capillary voltage, cone voltage, and collision energy is required for maximum sensitivity.
-
Assessment of Clinical Response
Clinical response in this compound trials was primarily assessed using the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Hamilton Depression Rating Scale (HAMD).
1. Montgomery-Åsberg Depression Rating Scale (MADRS)
-
Objective: To measure the severity of depressive symptoms.
-
Administration: A 10-item, clinician-rated scale. Each item is scored on a 7-point scale (0-6).
-
Scoring: The total score ranges from 0 to 60. Higher scores indicate more severe depression.
-
Protocol: The interview should be conducted by a trained clinician. The rater assesses the patient's symptoms over the preceding week. The scoring is based on the clinician's judgment of the severity of each item.[2]
2. Hamilton Depression Rating Scale (HAMD)
-
Objective: To assess the severity of depression.
-
Administration: The 17-item version (HAMD-17) is most commonly used. It is a clinician-rated scale.
-
Scoring: Each item is scored on a 3 or 5-point scale. The total score for the HAMD-17 ranges from 0 to 52. Higher scores indicate greater depression severity.
-
Protocol: A trained clinician conducts a semi-structured interview to evaluate the patient's symptoms over the past week. The scoring requires clinical judgment to rate the severity of each symptom.[2]
Mandatory Visualization
Signaling Pathway
The exact mechanism of action of this compound is not fully elucidated, but it is known to interact with the serotonergic system.[1]
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
Caption: Workflow for correlating plasma concentration with clinical response.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. Clinical effect of this compound, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical effectiveness of this compound, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Antidepressant-like effects of a novel pentapeptide, this compound, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Nemifitide: A Guide for Laboratory Professionals
Absence of specific manufacturer guidelines for the disposal of Nemifitide, a synthetic pentapeptide antidepressant, necessitates adherence to general best practices for pharmaceutical waste management in research settings. This ensures the safety of laboratory personnel and minimizes environmental impact.
Key Chemical and Physical Properties of this compound
A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of this compound's known characteristics.
| Property | Value |
| CAS Number | 173240-15-8[1][2][3] |
| Molecular Formula | C33H43FN10O6[1][2][3][4] |
| Molecular Weight | 694.76 g/mol [1][2][3][4] |
| Appearance | Solid[5] |
| Solubility | Soluble in DMSO (10mM)[5][6] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months) at -20°C[5] |
Standard Operating Procedure for this compound Disposal
In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, it should be managed as a chemical waste product. Research laboratories are urged to comply with all federal, state, and local environmental regulations.[7][8]
Experimental Protocol: Disposal of Unused or Expired this compound
-
Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding pharmaceutical waste.[9]
-
Segregation: Do not mix this compound waste with regular trash or other waste streams. It must be segregated as chemical or pharmaceutical waste.
-
Containerization:
-
Place unused or expired solid this compound into a designated, properly labeled, and sealed waste container.
-
For solutions containing this compound, use a compatible, leak-proof container. Ensure the container is clearly labeled with the contents, including the name "this compound" and any solvents used.
-
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" or as required by your institution, and should include the chemical name and concentration.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Waste Pickup: Arrange for the disposal of the waste through your institution's EHS-approved hazardous waste management vendor. This typically involves incineration.[9]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
It is imperative for all laboratory personnel to receive training on proper chemical waste handling and disposal procedures to ensure a safe working environment and maintain regulatory compliance.[10] The ultimate responsibility for proper waste disposal lies with the generator of the waste.
References
- 1. This compound – R&D PEPTIDE.ONE [rnd.peptide.one]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. GSRS [precision.fda.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. This compound acetate(173240-15-8 free base) | 5-HT Receptor | TargetMol [targetmol.com]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. peptide.com [peptide.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. easyrxcycle.com [easyrxcycle.com]
Comprehensive Safety and Handling Guide for Nemifitide
This guide provides essential safety and logistical information for the handling of Nemifitide, a pentapeptide being investigated for the treatment of major depressive disorder. While this compound diTFA is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to ensure the well-being of researchers and maintain experimental integrity.[1] This document outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans to support your research and development activities.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, the primary objective is to prevent inhalation and direct contact with skin and eyes.[1] The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves | To prevent skin contact. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent | Recommended when handling the powder outside of a containment system (e.g., fume hood) to prevent inhalation of fine particles. |
Note: Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the particular form of this compound you are using.
Handling and Storage
Proper handling and storage are critical for maintaining the stability of this compound and ensuring a safe laboratory environment.
| Procedure | Guideline |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.[1] Avoid the formation of dust and aerosols.[1] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. For short-term storage, 0-4°C is recommended, and -20°C for long-term storage.[2] |
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is necessary.
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water.[1] Consult a physician if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[1] |
| Minor Spill (Powder) | 1. Wear appropriate PPE (gloves, safety glasses, respirator).2. Gently sweep or scoop the spilled material into a designated waste container, avoiding dust generation.3. Clean the spill area with a damp cloth or paper towel.4. Dispose of all cleanup materials as chemical waste. |
| Major Spill | 1. Evacuate the immediate area.2. Alert others and your laboratory supervisor.3. Prevent the spread of the powder.4. Follow your institution's emergency spill response procedures. Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Plan
Dispose of this compound waste in accordance with all local, state, and federal regulations. Never dispose of chemical waste in the regular trash or down the drain.
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a clearly labeled, sealed container for chemical waste. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, labeled container for solid chemical waste. |
| Contaminated PPE (e.g., gloves) | Dispose of in the appropriate laboratory waste stream for contaminated items. |
| Aqueous Solutions | Collect in a labeled container for aqueous chemical waste. Do not pour down the drain. |
Experimental Workflow: Handling and Disposal
The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
